Product packaging for Boc-Tyr(Me)-OH(Cat. No.:CAS No. 53267-93-9)

Boc-Tyr(Me)-OH

Cat. No.: B558112
CAS No.: 53267-93-9
M. Wt: 295.33 g/mol
InChI Key: SLWWWZWJISHVOU-LBPRGKRZSA-N
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Description

Boc-Tyr(Me)-OH, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO5 B558112 Boc-Tyr(Me)-OH CAS No. 53267-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWWWZWJISHVOU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376137
Record name Boc-O-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53267-93-9
Record name Boc-O-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Boc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-α-tert-Butoxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH), a critical building block in modern peptide synthesis and drug discovery. This document outlines its physicochemical characteristics, spectroscopic data, and key applications, with a focus on its role in the development of potent peptide-based therapeutics.

Core Chemical Properties

This compound is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by a methyl ether. These protecting groups are instrumental in directing chemical reactions during peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the final peptide sequence.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₁NO₅[1]
Molecular Weight 295.33 g/mol [1]
CAS Number 53267-93-9[1]
Appearance White to off-white solid/powder[1]
Melting Point 90.0 to 94.0 °C
Boiling Point (Predicted) 462.0 ± 40.0 °C
Density (Predicted) 1.168 ± 0.06 g/cm³
pKa (Predicted) 3.00 ± 0.10
Optical Rotation [α]25/D +16.0 to +20.0° (c=1 in methanol)
Solubility Profile

This compound exhibits solubility in a range of organic solvents, which is a critical consideration for its use in synthesis and purification processes.

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO) 100 mg/mL (338.60 mM); requires sonication
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble
Acetone Soluble

Note: For solutions in DMSO, it is recommended to use freshly opened, anhydrous solvent as hygroscopic DMSO can significantly impact solubility. To enhance solubility, gentle heating to 37°C and sonication can be employed.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CD₃OD): δ 7.13 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 4.31-4.29 (m, 1H), 3.73 (s, 3H), 3.08 (dd, J=13.8, 4.5 Hz, 1H), 2.85 (dd, J=13.5, 8.7 Hz, 1H), 1.38 (s, 9H).

¹³C NMR (75 MHz, CD₃OD): δ 175.42, 159.95, 157.67, 131.27, 130.37, 114.81, 80.50, 56.37, 55.64, 37.86, 28.67.

Applications in Peptide Synthesis and Drug Development

This compound is a valuable reagent for the incorporation of O-methyltyrosine into peptide sequences. This modification is of particular interest in drug development as it can enhance the metabolic stability and receptor binding affinity of peptide-based drugs. Notably, it is a key structural component of potent vasopressin and oxytocin antagonists.

Role in Vasopressin and Oxytocin Antagonists

Vasopressin and oxytocin are peptide hormones that regulate a wide range of physiological processes. Their receptors are important targets for the treatment of various conditions, including heart failure, hyponatremia, and preterm labor. The incorporation of O-methyltyrosine, facilitated by this compound, has been shown to be a successful strategy in the design of antagonists with improved pharmacological profiles.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding methyl ester.

Materials:

  • Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propionate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 15% aqueous citric acid solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/petroleum ether (2:1) as eluent

Procedure:

  • Dissolve methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propionate (1.61 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add LiOH·H₂O (3.22 mmol) to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Remove the organic solvents (THF and MeOH) under reduced pressure.

  • To the remaining aqueous residue, add 15% aqueous citric acid solution to adjust the pH to 3.

  • Extract the product with ethyl acetate (3 x 35 mL).

  • Combine the organic layers and wash with brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (2:1) to yield this compound as a colorless oil.

cluster_synthesis Synthesis of this compound Start Start Dissolution Dissolve Ester in THF/MeOH/H₂O Start->Dissolution Cooling Cool to 0°C Dissolution->Cooling Hydrolysis Add LiOH·H₂O Stir for 1h at 0°C Cooling->Hydrolysis Solvent_Removal Remove Organic Solvents Hydrolysis->Solvent_Removal Acidification Adjust pH to 3 with Citric Acid Solvent_Removal->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Washing_Drying Wash with Brine Dry over Na₂SO₄ Extraction->Washing_Drying Purification Silica Gel Chromatography Washing_Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of this compound into a peptide chain using manual Boc-SPPS.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids, including this compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DCM, followed by extensive washes with DCM.

  • Amino Acid Activation: In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., this compound) with a coupling reagent such as HBTU or HATU in the presence of DIEA in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

cluster_spps Boc Solid-Phase Peptide Synthesis Cycle Start_Cycle Start Cycle Deprotection Boc Deprotection (50% TFA in DCM) Start_Cycle->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling of Activated Boc-Amino Acid Neutralization->Coupling Washing Wash Resin Coupling->Washing Next_Cycle Another Cycle? Washing->Next_Cycle Next_Cycle->Deprotection Yes Final_Cleavage Final Cleavage and Purification Next_Cycle->Final_Cleavage No

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways of Target Receptors

As this compound is a key component in the synthesis of vasopressin and oxytocin antagonists, understanding the signaling pathways of these receptors is crucial for drug development professionals.

Vasopressin Receptor Signaling

Vasopressin mediates its effects through at least two major G-protein coupled receptor subtypes: V1a and V2.

  • V1a Receptor Pathway: Primarily coupled to Gq/11, activation of the V1a receptor stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade results in physiological responses such as vasoconstriction.

cluster_v1a Vasopressin V1a Receptor Signaling Pathway Vasopressin Vasopressin V1aR V1a Receptor Vasopressin->V1aR Gq11 Gq/11 V1aR->Gq11 PLC Phospholipase C Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC activates Response Vasoconstriction Ca_Release->Response PKC->Response

Caption: Vasopressin V1a Receptor Signaling Pathway.

  • V2 Receptor Pathway: The V2 receptor is coupled to Gs, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which promotes the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells, resulting in water reabsorption.

Oxytocin Receptor Signaling

The oxytocin receptor is also a G-protein coupled receptor, primarily signaling through the Gq/11 pathway, similar to the vasopressin V1a receptor.

  • Oxytocin Receptor Pathway: Binding of oxytocin to its receptor activates the Gq/PLC/IP₃ pathway, leading to increased intracellular calcium levels. This rise in calcium is a key trigger for smooth muscle contraction, such as in the uterus during labor.

cluster_otr Oxytocin Receptor Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Gq11 Gq/11 OTR->Gq11 PLC Phospholipase C Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Response Smooth Muscle Contraction Ca_Release->Response

Caption: Oxytocin Receptor Signaling Pathway.

Stability and Storage

For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.

This comprehensive guide provides essential technical information on this compound for researchers and professionals in the field of peptide chemistry and drug development. The data and protocols herein should serve as a valuable resource for the synthesis and application of this important amino acid derivative.

References

Boc-Tyr(Me)-OH structure and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Boc-Tyr(Me)-OH

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental building blocks of peptide synthesis is paramount. This guide provides a detailed overview of N-α-tert-Butoxycarbonyl-O-methyl-L-tyrosine, commonly abbreviated as this compound. This derivative of the amino acid tyrosine is a crucial reagent in solid-phase peptide synthesis (SPPS) for the incorporation of O-methyltyrosine residues into peptide chains. The presence of the O-methyl group offers unique properties to the resulting peptides, influencing their conformation, receptor binding affinity, and metabolic stability.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and analysis.

PropertyValueSource
Molecular Formula C15H21NO5[1][2]
Molecular Weight 295.33 g/mol [1][2][3]
Appearance White to off-white powder
CAS Number 53267-93-9
Synonyms N-α-t.-Boc-O-methyl-L-tyrosine, N-α-t.-Boc-p-methoxy-L-phenylalanine

Chemical Structure

The chemical structure of this compound is characterized by three key functional components:

  • Tyrosine Backbone : The fundamental amino acid structure.

  • Boc Protecting Group : A tert-butoxycarbonyl group attached to the alpha-amino group, preventing unwanted reactions during peptide coupling.

  • O-Methyl Group : A methyl group ether-linked to the phenolic hydroxyl group of the tyrosine side chain.

Below is a two-dimensional representation of the this compound structure, generated using the DOT language.

Boc_Tyr_Me_OH_Structure N N CA N->CA Boc_C C N->Boc_C C C CA->C CB CA->CB O1 O C->O1 = O2 OH C->O2 CG CB->CG CD1 Cδ1 CG->CD1 CD2 Cδ2 CG->CD2 CE1 Cε1 CD1->CE1 CE2 Cε2 CD2->CE2 CZ CE1->CZ CE2->CZ O_Me O CZ->O_Me C_Me CH3 O_Me->C_Me Boc_O1 O Boc_C->Boc_O1 = Boc_O2 O Boc_C->Boc_O2 Boc_tBu C(CH3)3 Boc_O2->Boc_tBu

Caption: 2D chemical structure of this compound.

Experimental Protocols

While specific experimental protocols can vary based on the desired peptide sequence and synthesis scale, the general workflow for incorporating this compound in Boc solid-phase peptide synthesis (SPPS) follows a well-established cycle.

General Boc SPPS Cycle for Incorporation of this compound
  • Resin Preparation : Start with a suitable solid support (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.

  • Deprotection : The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes the free amino group for the next coupling step.

  • Neutralization : The resin is neutralized with a base, such as diisopropylethylamine (DIPEA), to prepare the free amine for nucleophilic attack.

  • Coupling : this compound is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or HBTU) and then added to the resin. The activated carboxylic acid of this compound reacts with the free amino group on the resin-bound peptide chain.

  • Washing : The resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.

  • Cycle Repetition : Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

The logical workflow for utilizing this compound in peptide synthesis is depicted in the following diagram.

Peptide_Synthesis_Workflow Workflow for this compound in SPPS start Start with Resin-Bound Peptide deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection neutralization Neutralization (e.g., DIPEA) deprotection->neutralization activation Activate this compound (e.g., with DCC/HBTU) neutralization->activation coupling Couple Activated This compound to Peptide activation->coupling washing Wash Resin coupling->washing check_completion Kaiser Test? washing->check_completion repeat_cycle Repeat for Next Amino Acid check_completion->repeat_cycle Yes cleavage Cleave Peptide from Resin check_completion->cleavage No (Final AA) repeat_cycle->deprotection

Caption: Logical workflow of Boc-SPPS using this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-α-(tert-Butoxycarbonyl)-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH), a crucial protected amino acid derivative. Its application is significant in peptide synthesis, particularly for the creation of peptide-based drugs and peptidomimetics.[1][2] this compound is a key building block for incorporating O-methyltyrosine into peptides, a structural component found in various potent vasopressin and oxytocin antagonists.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing with the commercially available amino acid, L-Tyrosine. The general synthetic strategy involves the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group, followed by the methylation of the phenolic hydroxyl group. The final step is the saponification of the methyl ester to yield the desired carboxylic acid.

A common synthetic pathway is the esterification of L-tyrosine, followed by Boc protection of the amino group, and subsequent methylation of the phenolic hydroxyl group. An alternative approach involves the direct Boc protection of L-Tyrosine, followed by methylation.

// Node styles start [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; inter1 [label="L-Tyrosine Methyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; inter2 [label="Boc-L-Tyrosine Methyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; inter3 [label="Boc-Tyr(Me)-OMe", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge styles reagent1 [label="SOCl₂,\nMethanol", shape=plaintext, fontcolor="#5F6368"]; reagent2 [label="Boc₂O,\nEt₃N", shape=plaintext, fontcolor="#5F6368"]; reagent3 [label="Methylating Agent\n(e.g., MeI, DMS)", shape=plaintext, fontcolor="#5F6368"]; reagent4 [label="LiOH·H₂O,\nTHF/MeOH/H₂O", shape=plaintext, fontcolor="#5F6368"];

// Workflow start -> reagent1 [arrowhead=none]; reagent1 -> inter1; inter1 -> reagent2 [arrowhead=none]; reagent2 -> inter2; inter2 -> reagent3 [arrowhead=none]; reagent3 -> inter3; inter3 -> reagent4 [arrowhead=none]; reagent4 -> product; } caption="General Synthesis Workflow for this compound."

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. The data presented below is a summary of typical characterization results.

Property Value Reference
Molecular Formula C₁₅H₂₁NO₅[1][3]
Molecular Weight 295.33 g/mol
Appearance White to light yellow powder or crystalline solid.
Melting Point 90.0 to 94.0 °C
Optical Rotation +16.0 to +20.0° (c=1 in methanol)
Purity (TLC) ≥ 98%
Purity (HPLC) >95.0%
¹H NMR (300 MHz, CD₃OD) δ 7.13 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 4.31-4.29 (m, 1H), 3.73 (s, 3H), 3.08 (dd, J=13.8, 4.5 Hz, 1H), 2.85 (dd, J=13.5, 8.7 Hz, 1H), 1.38 (s, 9H)
¹³C NMR (75 MHz, CD₃OD) δ 175.42, 159.95, 157.67, 131.27, 130.37, 114.81, 80.50, 56.37, 55.64, 37.86, 28.67
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.

Experimental Protocols

Synthesis of this compound

This protocol details a representative synthesis starting from the commercially available methyl ester of O-methyl-L-tyrosine.

Materials:

  • Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propionate (Boc-Tyr(Me)-OMe)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • 15% Aqueous Citric Acid Solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propionate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH·H₂O (2.0 eq) to the cooled solution while stirring.

  • Continue stirring the reaction mixture at 0 °C for 1 hour.

  • Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 15% aqueous citric acid solution to adjust the pH to approximately 3.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Purification by Column Chromatography

Materials:

  • Silica Gel (for column chromatography)

  • Eluent: Ethyl Acetate/Petroleum Ether (e.g., 2:1 v/v)

  • Crude this compound

Procedure:

  • Prepare a silica gel column using a slurry of silica in the eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane.

  • Load the dissolved sample onto the column.

  • Elute the column with the prepared solvent system (e.g., ethyl acetate/petroleum ether = 2:1).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a colorless oil or white powder.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., CD₃OD or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

    • Process the data to identify characteristic chemical shifts and coupling constants, confirming the structure of the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Prepare a dilute solution of the sample in a suitable mobile phase solvent.

    • Inject the sample into an HPLC system equipped with an appropriate column (e.g., C18).

    • Run a gradient or isocratic elution method to separate the components.

    • Detect the eluting compounds using a UV detector.

    • The purity is determined by the relative area of the product peak.

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// Logical flow start_mat -> synthesis; reagents -> synthesis; synthesis -> intermediates; intermediates -> synthesis; synthesis -> purification; purification -> product; product -> characterization; characterization -> data; } caption="Logical Relationship of Synthesis and Characterization."

Conclusion

This technical guide has outlined the essential aspects of the synthesis and characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers in peptide chemistry and drug development. The successful and verifiable synthesis of high-purity this compound is a critical step in the development of novel peptide-based therapeutics. The methodologies described are robust and widely applicable in a standard organic chemistry laboratory setting.

References

An In-depth Technical Guide to the Applications of Boc-Tyr(Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the strategic use of protected amino acids is paramount for the successful construction of complex peptide chains. Among these, N-α-tert-butyloxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH) has emerged as a crucial building block for the incorporation of O-methylated tyrosine residues. This modification, where the hydroxyl group of the tyrosine side chain is replaced by a methoxy group, offers several advantages in the design and development of therapeutic peptides. The methylation prevents potential side reactions such as oxidation or phosphorylation of the hydroxyl group and can enhance the metabolic stability and conformational rigidity of the resulting peptide.[1] This technical guide provides a comprehensive overview of the applications of this compound in peptide synthesis, with a focus on its use in the development of biologically active peptides targeting significant physiological pathways.

Core Applications of this compound

This compound is a standard reagent in Boc solid-phase peptide synthesis (SPPS).[2] Its primary application lies in the synthesis of peptide analogs with improved pharmacological properties. The O-methyl group is stable under the acidic conditions used for the removal of the Boc protecting group, allowing for precise and controlled peptide chain elongation.[2]

Peptides incorporating O-methylated tyrosine have shown significant potential in drug development, particularly in the modulation of G protein-coupled receptors (GPCRs). Notable examples include the synthesis of potent and selective antagonists for vasopressin and oxytocin receptors, as well as the development of novel opioid receptor ligands.[3][4] The introduction of the methyl group on the tyrosine residue can influence receptor binding affinity and selectivity, leading to the development of more targeted therapeutics.

Quantitative Data on Peptides Synthesized with Tyrosine Analogs

The following table summarizes the biological activity of various peptides synthesized using O-methylated tyrosine and other constrained tyrosine analogs. This data highlights the impact of these modifications on receptor affinity and selectivity.

Peptide AnalogTarget ReceptorBiological Activity (pA₂)Receptor Binding Affinity (IC₅₀)Selectivity Ratio (μ/δ)
d(CH₂)₅Tyr(Me)AVPVasopressin V₁8.621.55 nM-
d(CH₂)₅Tyr(Et)VAVPVasopressin V₂7.57 ± 0.06--
[2'-MeTyr¹]DPDPEDelta-Opioid-0.89 nM1310

Experimental Protocols

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound follows the general principles of Boc-SPPS. The process involves a cyclical series of deprotection, neutralization, and coupling steps, followed by final cleavage from the resin and purification.

Boc-SPPS_Workflow Start Start with Resin Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH + Coupling Reagent) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (HF or TFMSA) Repeat->Cleavage Synthesis Complete Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for one cycle of Boc-chemistry solid-phase peptide synthesis.

Protocol 1: Boc Deprotection

Objective: To remove the N-terminal Boc protecting group from the growing peptide chain.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA) (for neutralization)

  • N,N-Dimethylformamide (DMF) (for neutralization)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Treat the resin with a solution of 25-50% TFA in DCM. A common procedure is a pre-wash for 1-2 minutes, followed by a longer treatment of 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM or DMF (2 x 2 minutes).

  • Wash the resin extensively with DCM and DMF to remove excess base and prepare for the next coupling step.

Protocol 2: Coupling of this compound

Objective: To couple this compound to the deprotected N-terminus of the resin-bound peptide. Due to the steric hindrance of the O-methyl group, specific coupling reagents are recommended to ensure high efficiency.

Materials:

  • This compound

  • Deprotected peptide-resin

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with HOBt (1-Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide) with HOBt

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure (using HBTU/HOBt):

  • In a separate reaction vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HOBt (3-4 equivalents) in DMF.

  • Add HBTU (3-4 equivalents) to the solution.

  • Add DIEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 10-15 minutes at room temperature.

  • Add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test (ninhydrin test). For N-methylated amino acids, where the Kaiser test is not effective, the isatin test can be used. A blue color on the resin beads indicates incomplete coupling.

  • If the coupling is incomplete, a second coupling with fresh reagents may be necessary.

  • Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the solid support and remove any remaining side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Cold diethyl ether

Procedure (using HF): CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated apparatus by trained personnel with appropriate safety precautions.

  • Transfer the dried peptide-resin to the HF cleavage apparatus.

  • Add a scavenger cocktail. A common scavenger for peptides containing tyrosine is anisole.

  • Cool the reaction vessel to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and other small molecule byproducts.

  • Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification

Objective: To purify the crude peptide to the desired level of homogeneity.

Materials:

  • Crude peptide

  • Solvents for HPLC (e.g., water, acetonitrile, both with 0.1% TFA)

  • Reverse-phase HPLC (RP-HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, typically aqueous buffer containing 0.1% TFA.

  • Purify the peptide using preparative RP-HPLC. The appropriate gradient of acetonitrile in water will depend on the hydrophobicity of the peptide.

  • Monitor the elution profile by UV absorbance at 220 nm or 280 nm.

  • Collect the fractions corresponding to the desired peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Signaling Pathways of Target Receptors

Peptides synthesized using this compound often target G protein-coupled receptors. Understanding the downstream signaling of these receptors is crucial for drug development.

Vasopressin V₁ and V₂ Receptor Signaling

Vasopressin receptors are key regulators of water balance and blood pressure. The V₁ receptor is coupled to the Gq/11 pathway, leading to an increase in intracellular calcium, while the V₂ receptor is coupled to the Gs pathway, increasing cAMP levels.

Vasopressin_Signaling cluster_V1 V₁ Receptor Signaling cluster_V2 V₂ Receptor Signaling AVP_V1 Vasopressin V1R V₁ Receptor AVP_V1->V1R Gq11 Gq/11 V1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2_V1 PIP₂ PLC->PIP2_V1 IP3 IP₃ PIP2_V1->IP3 DAG DAG PIP2_V1->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cell_Response_V1 Cellular Response (e.g., Vasoconstriction) Ca_release->Cell_Response_V1 PKC->Cell_Response_V1 AVP_V2 Vasopressin V2R V₂ Receptor AVP_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA AQP2 Aquaporin-2 Insertion PKA->AQP2 Cell_Response_V2 Cellular Response (e.g., Water Reabsorption) AQP2->Cell_Response_V2

Caption: Vasopressin V₁ and V₂ receptor signaling pathways.

Oxytocin Receptor Signaling

The oxytocin receptor is primarily coupled to the Gq/11 pathway, leading to downstream signaling cascades that regulate various physiological processes, including uterine contractions and lactation.

Oxytocin_Signaling cluster_0 Oxytocin Receptor Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Gq11 Gq/11 OTR->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C DAG->PKC CaM Calmodulin Ca_release->CaM Contraction Smooth Muscle Contraction PKC->Contraction Ca_CaM Ca²⁺-Calmodulin Complex CaM->Ca_CaM MLCK Myosin Light Chain Kinase Ca_CaM->MLCK MLCK->Contraction

Caption: Oxytocin receptor signaling pathway leading to smooth muscle contraction.

Mu-Opioid Receptor Signaling

Mu-opioid receptors are the primary targets for many analgesic drugs. Their activation, typically by enkephalin analogs, leads to the inhibition of adenylyl cyclase and modulation of ion channels through the Gi/o pathway.

Mu_Opioid_Signaling cluster_1 Mu-Opioid Receptor Signaling Pathway Opioid Opioid Peptide (e.g., Enkephalin Analog) MOR μ-Opioid Receptor Opioid->MOR Gio Gi/o MOR->Gio G_alpha Gαi/o Gio->G_alpha G_beta_gamma Gβγ Gio->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Ca_channel Ca²⁺ Channel Inhibition G_beta_gamma->Ca_channel K_channel K⁺ Channel Activation G_beta_gamma->K_channel cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition (Analgesia) cAMP->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition K_channel->Neuronal_Inhibition

Caption: Mu-opioid receptor signaling pathway leading to analgesia.

Conclusion

This compound is a versatile and valuable building block in peptide synthesis, enabling the creation of novel peptide therapeutics with enhanced stability and receptor selectivity. Its application in the synthesis of vasopressin, oxytocin, and opioid receptor modulators demonstrates its significance in modern drug discovery. The detailed protocols and an understanding of the underlying biological pathways provided in this guide offer a solid foundation for researchers and scientists working in this exciting field. The continued exploration of peptides containing modified amino acids like O-methylated tyrosine holds great promise for the development of next-generation therapeutics.

References

The Pivotal Role of Boc-Tyr(Me)-OH in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of peptides with enhanced pharmacological properties is a paramount objective. N-α-Boc-O-methyl-L-tyrosine, commonly referred to as Boc-Tyr(Me)-OH, has emerged as a critical building block in this endeavor. This protected amino acid derivative offers a unique combination of features that allow for the fine-tuning of peptide candidates, leading to improved metabolic stability, receptor affinity, and selectivity. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a focus on its application in the development of potent and selective antagonists for vasopressin, oxytocin, and opioid receptors.

Chemical Properties and Synthesis of this compound

This compound is a derivative of the amino acid tyrosine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group is methylated. This dual modification is crucial for its utility in solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₁NO₅[1][2]
Molecular Weight 295.33 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 92-96 °C
Solubility Soluble in DMSO, DMF, and other organic solvents
Optical Rotation [α]²⁵/D +16.0 to +20.0° (c=1 in methanol)
Synthesis of this compound

The synthesis of this compound is a critical process for its application in peptide synthesis. A common and effective method involves the hydrolysis of its methyl ester precursor, Boc-Tyr(Me)-OMe.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Boc-Tyr(Me)-OMe

Materials:

  • Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propionate (Boc-Tyr(Me)-OMe)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • 15% aqueous citric acid solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-Tyr(Me)-OMe in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH·H₂O (2 equivalents) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvents (THF and MeOH) under reduced pressure.

  • Treat the remaining aqueous residue with a 15% aqueous citric acid solution to adjust the pH to approximately 3.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a white powder.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of O-methyl-tyrosine residues into peptides via Boc solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino group is acid-labile and is removed at each cycle of peptide elongation, while the O-methyl group on the tyrosine side chain is stable to the acidic conditions used for Boc deprotection, thus preventing unwanted side reactions.

General Boc-SPPS Workflow

SPPS_Workflow Resin Resin Support Attach Attach First Boc-Amino Acid Resin->Attach Deprotect Boc Deprotection (TFA) Attach->Deprotect Neutralize Neutralization (DIEA) Deprotect->Neutralize Couple Couple Next Boc-Amino Acid Neutralize->Couple Wash Wash Couple->Wash Wash->Deprotect Repeat for each amino acid Cleave Cleavage from Resin & Side-Chain Deprotection (HF) Wash->Cleave Purify Purification (RP-HPLC) Cleave->Purify Analyze Analysis (Mass Spec, HPLC) Purify->Analyze Vasopressin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V1aR V1a Receptor Gq Gq Protein V1aR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response Vasopressin Vasopressin Vasopressin->V1aR Antagonist This compound Containing Antagonist Antagonist->V1aR Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor Gq Gq Protein OTR->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Uterine Contraction Ca->Contraction Oxytocin Oxytocin Oxytocin->OTR Antagonist This compound Containing Antagonist Antagonist->OTR Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor Gi Gi Protein MOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_channel ↑ K⁺ Efflux Gi->K_channel activates Ca_channel ↓ Ca²⁺ Influx Gi->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Opioid Endogenous Opioid Opioid->MOR Antagonist Opioid Antagonist Antagonist->MOR

References

The Role of Boc-Tyr(Me)-OH in the Development of Potent Vasopressin Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-α-tert-butyloxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH) as a critical building block in the solid-phase synthesis of potent and selective vasopressin receptor antagonists. Arginine vasopressin (AVP) plays a crucial role in regulating water homeostasis and blood pressure through its interaction with V1a, V1b, and V2 receptors. Consequently, antagonists of these receptors are of significant therapeutic interest for conditions such as hyponatremia, congestive heart failure, and hypertension. The incorporation of O-methyl-tyrosine at position 2 of vasopressin analogs has been a key strategy in developing powerful antagonists.

Introduction to this compound

This compound is a derivative of the amino acid tyrosine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the hydroxyl group of the phenol side chain is methylated. This modification is pivotal for its application in peptide synthesis. The Boc group provides temporary protection of the N-terminus, which can be removed under moderately acidic conditions, while the O-methyl group is a stable modification that persists through the synthesis and imparts desirable pharmacological properties to the final peptide. Specifically, the O-methylation of tyrosine in vasopressin analogs enhances their antagonistic activity at the V1a vasopressor receptors.

Vasopressin Receptor Signaling Pathways

Vasopressin mediates its physiological effects through three main G protein-coupled receptor (GPCR) subtypes: V1a, V1b, and V2, each linked to distinct signaling cascades.

  • V1a and V1b Receptors: These receptors are coupled to the Gq/11 family of G proteins. Upon activation by vasopressin, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is primarily responsible for the vasopressor effects (vasoconstriction) mediated by V1a receptors and ACTH release from the pituitary mediated by V1b receptors.

  • V2 Receptors: Located predominantly in the principal cells of the kidney's collecting ducts, V2 receptors are coupled to the Gs family of G proteins.[1] Activation of V2 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This rise in cAMP activates protein kinase A (PKA), which promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.[2][3] This increases water reabsorption from the urine, leading to an antidiuretic effect.[2]

V1_Receptor_Signaling cluster_membrane Cell Membrane AVP Vasopressin (AVP) V1R V1a/V1b Receptor AVP->V1R Gq Gq Protein V1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates Response Physiological Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

V2_Receptor_Signaling cluster_membrane Cell Membrane AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 Response Water Reabsorption AQP2->Response

Quantitative Data on Vasopressin Antagonists

The potency of vasopressin antagonists is often quantified by their pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency. The following table summarizes the antivasopressor pA2 values for a series of antagonists synthesized using O-alkyltyrosine substitutions.

AntagonistAntivasopressor pA2 Value
dPTyr(Et)AVP8.40 ± 0.08
dEt2Tyr(Me)AVP8.53 ± 0.06
dEt2Tyr(Et)AVP8.46 ± 0.08
d(CH2)5Tyr(Et)AVP8.47 ± 0.04
dPTyr(Me)DAVP8.31 ± 0.08
dPTyr(Et)DAVP8.27 ± 0.06
dEt2Tyr(Me)DAVP8.57 ± 0.03
dEt2Tyr(Et)DAVP8.33 ± 0.06
d(CH2)5Tyr(Me)DAVP8.41 ± 0.05
d(CH2)5Tyr(Et)DAVP8.45 ± 0.05
dPTyr(Me)VAVP8.36 ± 0.07
dEt2Tyr(Et)VAVP8.42 ± 0.06
dPTyr(Et)VDAVP8.46 ± 0.03

Data sourced from Manning et al.

Experimental Protocols

The synthesis and evaluation of vasopressin antagonists incorporating this compound involve a multi-step process, from solid-phase peptide synthesis to pharmacological characterization.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_evaluation Pharmacological Evaluation Resin_Prep 1. Resin Preparation (e.g., Merrifield Resin) First_AA 2. Attach First Boc-Amino Acid Resin_Prep->First_AA SPPS_Cycle 3. SPPS Cycles: - Boc Deprotection (TFA) - Neutralization (DIEA) - Coupling of Boc-AA-OH (including this compound) First_AA->SPPS_Cycle Cleavage 4. HF Cleavage & Deprotection SPPS_Cycle->Cleavage Purification 5. RP-HPLC Purification Cleavage->Purification Analysis 6. Mass Spectrometry Analysis Purification->Analysis Binding_Assay 7. In Vitro Binding Assay (Receptor Affinity - Ki) Analysis->Binding_Assay Functional_Assay 8. In Vitro Functional Assay (cAMP/Ca²⁺ Flux - IC₅₀) Binding_Assay->Functional_Assay InVivo_Assay 9. In Vivo Bioassays (Rat Pressor/Antidiuretic - pA₂) Functional_Assay->InVivo_Assay

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a vasopressin antagonist on a Merrifield resin using Boc chemistry.

1. Resin Preparation and First Amino Acid Attachment:

  • Swell Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for at least 1 hour.

  • Prepare the cesium salt of the C-terminal Boc-protected amino acid by neutralizing the amino acid with cesium carbonate.

  • Add the Boc-amino acid cesium salt to the swollen resin in dimethylformamide (DMF) and heat at 50°C overnight to form an ester linkage.

  • Wash the resin thoroughly with DMF, methanol, and DCM, then dry under vacuum.

2. Peptide Chain Elongation (One Cycle):

  • Deprotection: Swell the peptide-resin in DCM. Remove the N-terminal Boc group by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

  • Washing: Wash the resin with DCM, isopropanol, and DMF to remove TFA and byproducts.

  • Neutralization: Neutralize the N-terminal trifluoroacetate salt to the free amine by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., this compound) (3 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat this cycle for each amino acid in the peptide sequence.

3. Cleavage and Deprotection:

  • After synthesis is complete, remove the final N-terminal Boc group.

  • Dry the peptide-resin thoroughly.

  • Place the dried peptide-resin in a specialized HF-resistant apparatus.

  • Add a scavenger cocktail (e.g., a 9:1 ratio of HF to anisole or p-cresol) to trap reactive carbocations generated during cleavage.

  • Cool the apparatus and distill anhydrous liquid hydrogen fluoride (HF) into the reaction vessel.

  • Stir the mixture at 0°C for 1 hour to cleave the peptide from the resin and remove benzyl-based side-chain protecting groups.

  • Evaporate the HF under vacuum.

  • Precipitate the crude peptide by adding cold diethyl ether and wash several times to remove scavengers.

  • Collect the peptide by filtration and dry under vacuum.

Protocol 2: Peptide Purification and Characterization

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in an appropriate aqueous solvent, often containing a small amount of acetic acid or TFA.

  • Purify the peptide on a preparative C18 RP-HPLC column.

  • Elute the peptide using a gradient of acetonitrile in water, with both solvents containing 0.1% TFA as an ion-pairing agent.

  • Monitor the elution profile at 220 or 280 nm and collect fractions corresponding to the major peptide peak.

2. Characterization:

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 3: In Vivo Pharmacological Assays

1. Rat Vasopressor Antagonist Assay (for V1a activity):

  • Anesthetize a male rat (e.g., with urethane).

  • Cannulate the trachea to ensure a clear airway and a carotid artery to monitor blood pressure. Cannulate a femoral vein for intravenous injections.

  • Administer a pressor dose of arginine vasopressin (AVP) and record the increase in blood pressure.

  • After the blood pressure returns to baseline, administer a dose of the antagonist.

  • Administer the same pressor dose of AVP again and record the attenuated blood pressure response.

  • Construct full dose-response curves for AVP in the absence and presence of a fixed concentration of the antagonist.

  • Calculate the dose ratio (the ratio of the EC50 of AVP in the presence and absence of the antagonist) to determine the pA2 value.

2. Rat Antidiuretic Antagonist Assay (for V2 activity):

  • Hydrate conscious rats by oral water load.

  • Administer a standard dose of AVP and measure the resulting decrease in urine output over a set period.

  • In a separate experiment or after a washout period, administer the antagonist followed by the same standard dose of AVP.

  • Measure the inhibition of the antidiuretic response.

  • Determine the pA2 value by constructing AVP dose-response curves in the presence and absence of the antagonist.

Protocol 4: In Vitro Receptor Binding Assay

1. Membrane Preparation:

  • Culture cells stably expressing the human V1a or V2 vasopressin receptor.

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

2. Competitive Binding Assay:

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) and varying concentrations of the unlabeled antagonist.

  • Incubate to allow binding to reach equilibrium.

  • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is an indispensable building block for the synthesis of high-potency vasopressin antagonists. The O-methyl modification enhances the antagonistic properties, particularly at the V1a receptor. The combination of solid-phase peptide synthesis using Boc chemistry and rigorous in vivo and in vitro pharmacological evaluation provides a robust framework for the discovery and development of novel therapeutic agents targeting the vasopressin system. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in this field.

References

The Strategic Role of Boc-Tyr(Me)-OH in the Development of Potent Oxytocin Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nonapeptide hormone oxytocin (OT) is a critical mediator of uterine contractions and lactation, acting via the G-protein coupled oxytocin receptor (OTR). Consequently, the development of OTR antagonists is a key therapeutic strategy for conditions such as preterm labor. A pivotal modification in the design of potent peptide-based OT antagonists is the substitution of the tyrosine residue at position 2. This technical guide provides an in-depth exploration of the use of N-tert-butyloxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH), a key building block in the solid-phase synthesis of these antagonists. We will detail the structure-activity relationships, summarize pharmacological data, provide comprehensive experimental protocols, and illustrate the underlying biochemical pathways and laboratory workflows.

Introduction: The Significance of the Oxytocin Receptor and Tyr² Modification

The oxytocin receptor, predominantly coupled to the Gαq/11 protein, initiates a signaling cascade upon agonist binding that is central to its physiological effects.[1][2] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3][4] IP3 triggers the release of calcium from intracellular stores, a primary driver of myometrial smooth muscle contraction. Therefore, blocking this initial receptor activation with a competitive antagonist is an effective method for inducing uterine relaxation.

The native oxytocin peptide contains a tyrosine residue at position 2 (Tyr²). Early structure-activity relationship (SAR) studies revealed that modification of this residue is crucial for converting the peptide from an agonist to an antagonist. Specifically, alkylation of the phenolic hydroxyl group of tyrosine, often with a methyl (Me) or ethyl (Et) group, is a cornerstone of modern OT antagonist design. This modification is thought to alter the peptide's conformation and interaction with the receptor binding pocket, preventing the conformational change required for receptor activation while maintaining high-affinity binding.

This compound: A Key Building Block

This compound is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the tyrosine's phenolic hydroxyl is protected as a methyl ether. This specific derivative is integral to the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS), a robust method for assembling peptide chains on a solid support. The Boc group provides temporary protection of the N-terminus, which can be removed with moderate acid (like trifluoroacetic acid, TFA), while the O-methyl group is a permanent modification that confers the desired antagonist properties to the final peptide.

Quantitative Pharmacological Data of Tyr(Me)²-Containing Antagonists

The potency of oxytocin antagonists is typically quantified by their binding affinity (Kᵢ) and their functional antagonist activity (pA₂). The Kᵢ value represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the original response, making it a functional measure of potency.

Below is a summary of pharmacological data for representative oxytocin antagonists, highlighting the impact of modifications at position 2.

Antagonist CompoundPosition 2 ModificationReceptorAssay TypeKᵢ (nM)pA₂ ValueSpecies
AtosibanD-Tyr(Et)OTRRadioligand Binding / Functional76.4~8.4Human
d(CH₂)₅[Tyr(Me)²]OVTTyr(Me)OTRFunctional Assay-~7.6 - 8.0Rat
[¹²⁵I]OTA (d(CH₂)₅[Tyr(Me)²,Thr⁴,Orn⁸,¹²⁵I-Tyr⁹-NH₂]-vasotocin)Tyr(Me)OTRRadioligand Binding~0.07-Human
Carbamoyl-methyloxytocinTyr(Me)OTRFunctional Assay (Uterus)-6.4 - 7.1Rat
d(CH₂)₅[D-2Nal²,Thr⁴]OVTD-2-NaphthylalaninehOTRRadioligand Binding0.177.63 - 8.08Human
L-368,899 (Non-peptide)N/AhOTRRadioligand Binding8.9 - 26-Human

Note: Data is compiled from multiple sources and experimental conditions may vary. OVT refers to Ornithine Vasotocin. pA₂ values can vary based on the specific tissue and assay conditions.

Signaling Pathways and Mechanism of Action

The antagonistic action of Tyr(Me)²-containing peptides occurs at the very beginning of the OTR signaling cascade. By competitively binding to the receptor, they prevent oxytocin from initiating the conformational change necessary to activate the associated Gαq/11 protein. This blockade prevents all downstream signaling.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates OT Oxytocin (Agonist) OT->OTR Binds & Activates Antagonist Tyr(Me)² Antagonist Antagonist->OTR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R Ca Ca²⁺ Release ER->Ca Contraction Myometrial Contraction Ca->Contraction Initiates SPPS_Workflow start Start: C-terminal Boc-AA-Resin deprotection 1. Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 4. Wash (DMF) neutralization->wash2 coupling 5. Coupling (Activate & Add next Boc-AA, e.g., this compound) wash2->coupling wash3 6. Wash (DMF) coupling->wash3 kaiser Kaiser Test (Check Completion) wash3->kaiser cycle Repeat Cycle for Each Amino Acid kaiser->cycle Incomplete cleavage Final Cleavage (Anhydrous HF) kaiser->cleavage Complete (Final AA) cycle->deprotection end Purify & Analyze Peptide cleavage->end

References

The Strategic Role of Boc-Tyr(Me)-OH in the Development of Therapeutics for Neurological Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis, application, and therapeutic potential of Boc-Tyr(Me)-OH, a key building block in the development of novel peptide-based drugs targeting a range of neurological disorders. This document is intended for researchers, scientists, and drug development professionals actively working in the field of neuroscience and peptide chemistry.

Introduction: The Significance of Modified Peptides in Neurological Drug Discovery

The development of effective treatments for neurological disorders remains one of the most significant challenges in modern medicine. Peptide-based therapeutics have emerged as a promising avenue due to their high specificity and potency. However, native peptides often suffer from poor metabolic stability and limited bioavailability. The incorporation of modified amino acids, such as O-methyl-L-tyrosine derived from this compound, is a critical strategy to overcome these limitations. This modification enhances the peptide's resistance to enzymatic degradation and can modulate its binding affinity and selectivity for specific receptors in the central nervous system (CNS).

This compound is an N-terminally protected amino acid derivative where the phenolic hydroxyl group of tyrosine is methylated. This modification is crucial in peptide synthesis as it prevents unwanted side reactions and influences the final peptide's pharmacological properties. Its primary application is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptide sequences.

Core Applications in Neurological Drug Development: Targeting Vasopressin and Oxytocin Systems

Research has increasingly pointed to the involvement of the vasopressin and oxytocin neuropeptide systems in the pathophysiology of various neurological and psychiatric conditions, including Alzheimer's disease, anxiety, and depression. Peptides containing O-methyl-tyrosine have been instrumental in the development of potent and selective antagonists for vasopressin and oxytocin receptors, allowing for the exploration of these systems as therapeutic targets.

Vasopressin Antagonists in Cognitive Disorders

Alterations in vasopressin levels have been observed in patients with Alzheimer's disease.[1][2][3][4] Vasopressin V1a receptors are widely distributed in the brain and their signaling is implicated in learning and memory processes.[5] The development of V1a receptor antagonists is a promising strategy for mitigating cognitive decline. Peptides incorporating O-methyl-tyrosine, such as d(CH2)5Tyr(Me)AVP, have been synthesized and characterized as potent V1a antagonists. These antagonists are valuable tools for studying the role of vasopressin in cognitive function and represent potential therapeutic leads.

Oxytocin System Modulation for Neuroprotection and Psychiatric Disorders

The oxytocin system is a key regulator of social behavior and emotional responses. Dysregulation of this system has been linked to various psychiatric disorders. Furthermore, oxytocin has demonstrated neuroprotective effects, including anti-inflammatory and antioxidant properties, making its receptors a target for neurodegenerative diseases. The synthesis of oxytocin antagonists containing O-methyl-tyrosine allows for the precise modulation of oxytocin receptor signaling, providing a means to investigate its therapeutic potential in conditions such as anxiety and depression.

Quantitative Data Summary

The following tables summarize key quantitative data for representative peptides synthesized using this compound, highlighting their potency as vasopressin receptor antagonists.

CompoundReceptor TargetAssayPotency (IC50)Reference
d(CH2)5Tyr(Me)AVPVasopressin V1aVasopressin-induced artery contraction1.55 nM

This table is a representative example. Further research is required to populate a more comprehensive dataset including binding affinities (Ki/Kd) and in vivo efficacy data.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using this compound

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating a this compound residue using a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • This compound

  • Other required Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Scavengers (e.g., anisole, thioanisole)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) and HOBt in a minimal amount of DMF.

    • Add DIC to the solution and pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Boc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM and DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

  • Subsequent Amino Acid Couplings (including this compound):

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

    • For the incorporation of this compound, follow the same procedure as for other amino acids.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin thoroughly with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Signaling Pathways and Experimental Workflows

Vasopressin V1a Receptor Signaling Pathway in the CNS

The following diagram illustrates the signaling cascade initiated by the binding of vasopressin (AVP) to its V1a receptor in a neuron, a pathway that can be modulated by antagonists synthesized using this compound.

Vasopressin_V1a_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AVP Vasopressin (AVP) AVP->V1aR Binds Antagonist V1a Antagonist (contains O-methyl-tyrosine) Antagonist->V1aR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates MAPK MAPK Cascade PKC->MAPK Activates Neuronal_Response Neuronal Response (e.g., altered excitability, gene expression) MAPK->Neuronal_Response Leads to

Caption: Vasopressin V1a receptor signaling cascade in a neuron.

Oxytocin Receptor Signaling Pathway in Neurons

This diagram shows the signaling pathway of the oxytocin receptor, another key target for peptides derived from this compound in the context of neurological disorders.

Oxytocin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor Gq_Gi Gq/Gi Protein OTR->Gq_Gi Activates PLC_AC PLC / Adenylyl Cyclase Gq_Gi->PLC_AC Modulates Oxytocin Oxytocin Oxytocin->OTR Binds Antagonist Oxytocin Antagonist (contains O-methyl-tyrosine) Antagonist->OTR Blocks Downstream Downstream Effectors (PKC, Ca²⁺, cAMP) PLC_AC->Downstream Leads to changes in Neuroprotection Neuroprotective Effects (Anti-inflammatory, Antioxidant) Downstream->Neuroprotection Synaptic_Plasticity Modulation of Synaptic Plasticity Downstream->Synaptic_Plasticity Drug_Development_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Studies cluster_clinical Clinical Development A Solid-Phase Peptide Synthesis (using this compound) B Cleavage & Deprotection A->B C Purification (RP-HPLC) B->C D Characterization (MS, HPLC) C->D E Receptor Binding Assays (Ki, Kd) D->E F Functional Assays (e.g., Ca²⁺ mobilization) D->F G Cell-based Models of Neurological Disease D->G H Pharmacokinetics & Blood-Brain Barrier Penetration E->H F->H G->H I Animal Models of Neurological Disorders (e.g., Alzheimer's, Anxiety) H->I J Behavioral & Cognitive Testing I->J K Histological & Biochemical Analysis I->K L Phase I, II, III Clinical Trials J->L K->L

References

CAS number 53267-93-9 properties and uses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid (CAS Number: 53267-93-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid, commonly known as Boc-O-methyl-L-tyrosine or Boc-Tyr(Me)-OH, is a chemically modified amino acid derivative with the CAS number 53267-93-9.[1][2] This compound is a crucial building block in the field of peptide synthesis, particularly in the development of therapeutic peptide candidates.[1][3] Its structure features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl ether on the phenolic hydroxyl group of the tyrosine side chain. This modification enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions and increasing the stability and solubility of the resulting peptides.[3]

This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and relevant experimental protocols for Boc-O-methyl-L-tyrosine. It is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry and drug discovery.

Chemical and Physical Properties

Boc-O-methyl-L-tyrosine is a white to off-white powder. The compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 53267-93-9
Molecular Formula C₁₅H₂₁NO₅
Molecular Weight 295.33 g/mol
Appearance White to off-white powder/solid
Boiling Point 462.0 ± 40.0 °C at 760 mmHg (Predicted)
Density 1.168 ± 0.06 g/cm³ (Predicted)
Melting Point 90.0 to 94.0 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Temperature 0-5 °C
IUPAC Name (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Synonyms This compound, Boc-4-Methoxyphenylalanine, N-Boc-O-methyl-L-tyrosine

Applications in Research and Drug Development

The primary application of Boc-O-methyl-L-tyrosine lies in its role as a specialized amino acid building block for solid-phase peptide synthesis (SPPS). The Boc protecting group facilitates the stepwise addition of amino acids to a growing peptide chain, while the O-methyl group on the tyrosine side chain prevents undesirable reactions that can occur with a free hydroxyl group.

This derivative is particularly valuable in the synthesis of peptide-based pharmaceuticals, including:

  • Vasopressin and Oxytocin Antagonists: Boc-O-methyl-L-tyrosine is a key component in the synthesis of potent and selective antagonists of vasopressin and oxytocin receptors. These antagonists are instrumental in studying the physiological roles of these hormones and have therapeutic potential in conditions such as preterm labor and hyponatremia. For instance, the vasopressin V1 antagonist d(CH2)5Tyr(Me)AVP incorporates this modified amino acid.

  • Opioid Peptidomimetics: The incorporation of unnatural tyrosine derivatives, including methylated versions, into opioid peptides can lead to ligands with superior potency and receptor selectivity.

  • Enhanced Peptide Properties: The methylation of the tyrosine hydroxyl group can improve the metabolic stability and pharmacokinetic profile of synthetic peptides, making them more suitable as drug candidates.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized workflow for manual Boc-SPPS, which is a cyclical process involving deprotection, neutralization, and coupling steps.

Boc_SPPS_Workflow Resin Resin Support (e.g., Merrifield, PAM) Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (e.g., 10% DIEA in DMF) Washing1->Neutralization Washing2 Washing (DMF) Neutralization->Washing2 Coupling Coupling of This compound Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Repeat Repeat Cycle for Next Amino Acid Washing3->Repeat If not final residue Cleavage Final Cleavage & Deprotection (e.g., Anhydrous HF) Washing3->Cleavage If final residue Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

General workflow for Boc solid-phase peptide synthesis.

Methodology:

  • Resin Swelling: The appropriate resin (e.g., Merrifield, PAM) is swollen in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Boc Deprotection: The Boc protecting group is removed from the N-terminal amino acid of the resin-bound peptide by treatment with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.

  • Washing: The resin is washed sequentially with DCM, isopropanol (IPA), and dimethylformamide (DMF) to remove residual TFA and byproducts.

  • Neutralization: The protonated N-terminal amine is neutralized to the free amine using a base, typically 10% diisopropylethylamine (DIEA) in DMF.

  • Coupling: Boc-O-methyl-L-tyrosine (3-4 equivalents) is pre-activated with a coupling reagent (e.g., HBTU) in DMF in the presence of DIEA. This activated amino acid solution is then added to the resin and allowed to react for 1-2 hours to form the peptide bond. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed. This is commonly achieved using strong acids like anhydrous hydrogen fluoride (HF), often in the presence of scavengers such as anisole to prevent side reactions.

  • Purification: The crude peptide is precipitated and washed with cold diethyl ether and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action and Signaling Pathways

As Boc-O-methyl-L-tyrosine is a building block, it does not have an intrinsic biological activity. However, the peptides synthesized using this derivative, such as vasopressin and oxytocin antagonists, act on specific G-protein coupled receptors (GPCRs).

Oxytocin Receptor Antagonism

Oxytocin antagonists containing O-methyl-tyrosine block the action of endogenous oxytocin at its receptor (OTR). The OTR is a Gq-coupled receptor. Its activation normally leads to myometrial contractions. Antagonists prevent this signaling cascade.

Oxytocin_Signaling cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Oxytocin Oxytocin Oxytocin->OTR Activates Antagonist Oxytocin Antagonist (with Tyr(Me)) Antagonist->OTR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release SR->Ca2 Contraction Myometrial Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to

Oxytocin receptor signaling pathway and its inhibition.

Vasopressin V1a Receptor Antagonism

Similarly, vasopressin antagonists incorporating O-methyl-tyrosine block the V1a receptor, which is also a Gq-coupled receptor. This action inhibits the vasopressor (blood vessel constriction) effects of arginine vasopressin.

Vasopressin_Signaling cluster_membrane Cell Membrane (Smooth Muscle Cell) V1aR Vasopressin V1a Receptor (V1aR) Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AVP Arginine Vasopressin (AVP) AVP->V1aR Activates Antagonist V1a Antagonist (with Tyr(Me)) Antagonist->V1aR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release SR->Ca2 Contraction Vasoconstriction Ca2->Contraction Leads to PKC->Contraction Contributes to

References

An In-Depth Technical Guide to N-alpha-t-Boc-O-methyl-L-tyrosine: Foundational Research for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research surrounding N-alpha-t-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH), a critical building block in modern peptide synthesis and drug discovery. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic peptides.

Core Properties of N-alpha-t-Boc-O-methyl-L-tyrosine

N-alpha-t-Boc-O-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group is methylated. This modification serves several crucial functions in peptide synthesis: the Boc group prevents unwanted reactions of the amino group during peptide coupling, while the O-methylation provides stability and can influence the biological activity and pharmacokinetic properties of the final peptide.[1] This compound is widely utilized in the synthesis of complex peptide sequences for therapeutic agents, particularly in targeting neurological disorders and in cancer research.[1]

Table 1: Physicochemical Properties of N-alpha-t-Boc-O-methyl-L-tyrosine

PropertyValueReference(s)
Synonyms Boc-L-Tyr(Me)-OH, Boc-p-methoxy-L-Phe-OH[1]
CAS Number 53267-93-9[1]
Molecular Formula C15H21NO5[1]
Molecular Weight 295.33 g/mol
Appearance White powder
Melting Point 92-96 °C
Purity ≥ 99% (HPLC)
Optical Rotation [a]D20 = -15 ± 2º (c=1 in DMF)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Conditions 0-8°C

Table 2: Spectroscopic Data for N-alpha-t-Boc-O-methyl-L-tyrosine

Spectroscopic DataKey Features
¹H NMR (300 MHz, CD3OD) δ 7.13 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 4.31-4.29 (m, 1H), 3.73 (s, 3H), 3.08 (dd, J=13.8, 4.5 Hz, 1H), 2.85 (dd, J=13.5, 8.7 Hz, 1H), 1.38 (s, 9H)
¹³C NMR (75 MHz, CD3OD) δ 175.42, 159.95, 157.67, 131.27, 130.37, 114.81, 80.50, 56.37, 55.64, 37.86, 28.67
Mass Spectrometry Exact Mass: 295.14197277 Da

Note: Graphical representations of NMR and mass spectra are available in various chemical databases.

Experimental Protocols

Synthesis of N-alpha-t-Boc-O-methyl-L-tyrosine

This protocol describes the synthesis of N-alpha-t-Boc-O-methyl-L-tyrosine from O-methyl-L-tyrosine.

Materials:

  • O-methyl-L-tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Methylene chloride (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve O-methyl-L-tyrosine (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of water and dioxane.

  • To this stirred solution, add di-tert-butyl dicarbonate (1.5 eq).

  • Allow the reaction mixture to stir at room temperature overnight.

  • After the reaction is complete (monitored by TLC), remove the dioxane using a rotary evaporator.

  • Add water to the residue and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., 1N HCl).

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield a clear oil or solid.

  • Crystallize the crude product from a mixture of diethyl ether and petroleum ether to obtain N-alpha-t-Boc-O-methyl-L-tyrosine as a white solid.

Incorporation of this compound into a Peptide Sequence via Boc-SPPS

This protocol outlines a single coupling cycle for the incorporation of N-alpha-t-Boc-O-methyl-L-tyrosine into a peptide chain using Boc solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N-alpha-t-Boc-O-methyl-L-tyrosine

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and shake for 30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and shake for 2 minutes. Repeat this step.

    • Wash the resin with DMF (5x).

  • Coupling of this compound:

    • In a separate vial, dissolve N-alpha-t-Boc-O-methyl-L-tyrosine (3 eq.) and a coupling agent such as HBTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex briefly.

    • Add the activated amino acid solution to the resin in the reaction vessel.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

The resin is now ready for the next deprotection and coupling cycle.

cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling Resin-Bound Peptide (Boc-AA...) Resin-Bound Peptide (Boc-AA...) TFA/DCM Treatment TFA/DCM Treatment Resin-Bound Peptide (Boc-AA...)->TFA/DCM Treatment 1. 50% TFA in DCM Protonated N-terminus\n(H2N+-AA...) Protonated N-terminus (H2N+-AA...) TFA/DCM Treatment->Protonated N-terminus\n(H2N+-AA...) 2. Boc group removal DIEA/DMF Treatment DIEA/DMF Treatment Protonated N-terminus\n(H2N+-AA...)->DIEA/DMF Treatment 3. 10% DIEA in DMF Free N-terminus\n(H2N-AA...) Free N-terminus (H2N-AA...) DIEA/DMF Treatment->Free N-terminus\n(H2N-AA...) 4. Deprotonation Coupling Reaction Coupling Reaction Free N-terminus\n(H2N-AA...)->Coupling Reaction Elongated Peptide\n(Boc-Tyr(Me)-AA...) Elongated Peptide (Boc-Tyr(Me)-AA...) This compound This compound Activation Activation This compound->Activation 5. HBTU/DIEA in DMF Activated this compound Activated this compound Activation->Activated this compound Activated this compound->Coupling Reaction Coupling Reaction->Elongated Peptide\n(Boc-Tyr(Me)-AA...) 6. Peptide bond formation Vasopressin_Signaling AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane Membrane-Inserted AQP2 AQP2_vesicle->AQP2_membrane Translocates to Apical Membrane Water_Reabsorption Water Reabsorption AQP2_membrane->Water_Reabsorption Increases Oxytocin_Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Stimulates Ca_release->PKC Activates Calmodulin Calmodulin Ca_release->Calmodulin Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) PKC->Cellular_Response Leads to Calmodulin->Cellular_Response Leads to

References

An In-depth Technical Guide to the Stability and Storage of Boc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butyloxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH). Understanding the stability profile of this critical raw material is paramount for ensuring the integrity of research findings and the quality of synthesized peptides and drug candidates. This document outlines the known stability characteristics, potential degradation pathways, and recommended analytical methodologies for assessing the purity and stability of this compound.

Chemical Properties and Structure

This compound is a derivative of the amino acid L-tyrosine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the phenolic hydroxyl group is methylated. This dual protection strategy makes it a valuable building block in solid-phase peptide synthesis (SPPS) and other organic syntheses.

Molecular Structure:

Caption: Chemical Structure of this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the quality and stability of this compound.

ConditionRecommendationRationale
Temperature (Solid) Store at 2-8°C for short-term. For long-term storage, -20°C is recommended.Minimizes the rate of potential degradation reactions.
Temperature (In Solution) Prepare solutions fresh. If storage is necessary, aliquot and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.The presence of solvents can accelerate degradation. Freezing slows down these processes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against potential oxidative degradation.
Light Store in a light-resistant container.The tyrosine moiety is a chromophore and can be susceptible to photodegradation.
Moisture Store in a tightly sealed container in a dry place.The compound is susceptible to hydrolysis, particularly under acidic or basic conditions.

Stability Profile and Degradation Pathways

While specific, quantitative stability data for this compound is not extensively published, its stability can be inferred from the known chemical properties of its constituent parts: the Boc-protecting group, the O-methylated tyrosine side chain, and the carboxylic acid. Forced degradation studies are essential to definitively identify degradation products and pathways for any specific drug substance or intermediate.

pH Stability
  • Acidic Conditions: The Boc (tert-butyloxycarbonyl) protecting group is well-known to be labile under acidic conditions.[2] Acid-catalyzed hydrolysis will lead to the removal of the Boc group, yielding O-methyl-L-tyrosine and gaseous byproducts (isobutylene and carbon dioxide). This is the most significant and expected degradation pathway under acidic stress.

  • Neutral Conditions: this compound is expected to be relatively stable at neutral pH.

  • Basic Conditions: The Boc group is generally stable to basic conditions. However, prolonged exposure to strong bases could potentially lead to racemization at the alpha-carbon, although this is less common for Boc-protected amino acids compared to other protecting groups. The O-methyl ether linkage on the tyrosine side chain is also generally stable to base.

Acid_Degradation_Pathway A This compound B O-Methyl-L-tyrosine A->B Acidic Hydrolysis (H+) C Isobutylene + CO2 A->C Acidic Hydrolysis (H+)

Caption: Primary Acidic Degradation Pathway.

Oxidative Stability

The tyrosine ring, even when methylated, can be susceptible to oxidation. Oxidative stress, for instance from exposure to peroxides or atmospheric oxygen over long periods, could potentially lead to the formation of various oxidized species. Potential, though unconfirmed, degradation products could include ring-hydroxylated species or side-chain oxidation products.

Photostability

The aromatic ring of the tyrosine moiety absorbs UV light and is therefore a potential site for photodegradation. While the O-methyl group may offer some protection compared to a free hydroxyl group, exposure to high-intensity light or UV radiation could lead to the formation of photoproducts. The exact nature of these products for this compound has not been extensively documented in publicly available literature.

Thermal Stability

This compound is a solid with a defined melting point and is expected to be stable at recommended storage temperatures. At elevated temperatures, particularly approaching its melting point, thermal decomposition can be expected. The specific degradation products under thermal stress have not been characterized in the available literature.

Experimental Protocols for Stability Assessment

A forced degradation study is a critical component for understanding the intrinsic stability of a molecule. Below is a representative protocol that can be adapted for this compound.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Time-point Sampling A->F B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->F C Oxidative (e.g., 3% H2O2, RT) C->F D Thermal (e.g., 80°C, solid state) D->F E Photolytic (e.g., ICH Q1B conditions) E->F G Sample Quenching/ Neutralization F->G H Stability-Indicating HPLC-UV/MS Analysis G->H I Characterization of Degradation Products H->I End Stability Profile I->End Start This compound Sample Start->A Start->B Start->C Start->D Start->E

Caption: Forced Degradation Study Workflow.

Objective

To identify potential degradation products and significant degradation pathways for this compound under various stress conditions. This information is crucial for the development and validation of a stability-indicating analytical method.

Materials and Reagents
  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with UV/PDA and Mass Spectrometric (MS) detectors

  • Calibrated pH meter

  • Temperature-controlled oven and photostability chamber

General Procedure
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature and protect from light for a defined period.

    • Thermal Degradation: Store the solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, subject the stock solution to the same thermal stress.

    • Photostability: Expose the solid material and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Time-Point Sampling and Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • For acid and base hydrolysis samples, neutralize the solution before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method. A C18 column with a gradient elution of a mobile phase consisting of an aqueous acid (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Utilize MS detection to obtain mass information on the degradation products to aid in their identification.

Summary of Potential Degradation and Stability

Stress ConditionExpected StabilityPrimary Degradation Product(s) (Hypothesized)
Acidic (e.g., 0.1 M HCl) Labile O-Methyl-L-tyrosine, Isobutylene, CO₂
Basic (e.g., 0.1 M NaOH) Relatively Stable Potential for racemization under harsh conditions.
Oxidative (e.g., H₂O₂) Potentially Labile Ring-hydroxylated species, side-chain oxidation products.
Thermal Stable at recommended storage temperatures. Undetermined decomposition products at high temperatures.
Photolytic Potentially Labile Undetermined photoproducts.

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature, in a dry and inert atmosphere, and protected from light. The primary chemical liability is the acid-labile Boc-protecting group. For researchers and drug development professionals, it is imperative to control the storage conditions and to be aware of the potential for degradation, especially in acidic environments. The implementation of a robust, validated stability-indicating analytical method is essential for ensuring the quality and purity of this compound throughout its lifecycle in the research and development process.

References

Spectroscopic and Synthetic Guide to Boc-Tyr(Me)-OH: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-α-(tert-Butoxycarbonyl)-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH), a crucial building block in peptide synthesis and drug discovery. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, alongside detailed experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for scientists engaged in peptide chemistry, medicinal chemistry, and related fields.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide definitive information about its atomic connectivity and chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound (300 MHz, CD₃OD) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.13d8.42HAr-H
6.82d8.42HAr-H
4.31-4.29m-1Hα-CH
3.73s-3HO-CH₃
3.08dd13.8, 4.51Hβ-CH₂
2.85dd13.5, 8.71Hβ-CH₂
1.38s-9HC(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (75 MHz, CD₃OD) [1]

Chemical Shift (δ) ppmAssignment
175.42C=O (Carboxylic Acid)
159.95Ar-C (Quaternary)
157.67C=O (Boc)
131.27Ar-CH
114.81Ar-CH
80.50C(CH₃)₃
56.37α-CH
55.64O-CH₃
37.86β-CH₂
28.67C(CH₃)₃
Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound are summarized below.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-2500 (broad)O-HStretching (Carboxylic Acid)
~3300N-HStretching (Amide)
3030-3000C-HStretching (Aromatic)
2975-2950C-HStretching (Aliphatic)
~1710C=OStretching (Carboxylic Acid)
~1690C=OStretching (Boc Amide I)
~1520N-HBending (Boc Amide II)
1600, 1500, 1450C=CStretching (Aromatic)
~1250C-OStretching (Aromatic Ether)
~1160C-OStretching (Boc)

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the acquisition of its NMR and IR spectra.

Synthesis of this compound

A general and widely used method for the synthesis of Boc-protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[2][3]

Materials:

  • L-Tyrosine methyl ether (H-Tyr(Me)-OH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve H-Tyr(Me)-OH in a mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until fully dissolved.

  • Add a solution of Boc₂O in dioxane to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Remove the dioxane by rotary evaporation.

  • Wash the aqueous residue with a nonpolar solvent like hexane to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid or oil.

NMR Spectroscopy Protocol

The following is a general protocol for the acquisition of NMR spectra for Boc-protected amino acids.[4]

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, or DMSO-d₆).

  • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

IR Spectroscopy Protocol

The following is a general protocol for obtaining an FT-IR spectrum of a solid sample like this compound.

Sample Preparation (KBr Pellet Method):

  • Place a small amount (1-2 mg) of finely ground this compound into an agate mortar.

  • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.

  • Gently mix and then thoroughly grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into a pellet-pressing die.

  • Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Start Materials: H-Tyr(Me)-OH, Boc₂O reaction Boc Protection Reaction start->reaction Base, Dioxane/H₂O workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification Crude Product product This compound purification->product Pure Product nmr_prep NMR Sample Preparation product->nmr_prep ir_prep IR Sample Preparation product->ir_prep nmr_acq NMR Data Acquisition nmr_prep->nmr_acq ir_acq IR Data Acquisition ir_prep->ir_acq nmr_data ¹H & ¹³C NMR Spectra nmr_acq->nmr_data ir_data FT-IR Spectrum ir_acq->ir_data

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

References

A Technical Guide to High-Purity Boc-Tyr(Me)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-α-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH) is a crucial protected amino acid derivative utilized in synthetic peptide chemistry. Its O-methyl group provides a stable side-chain protection, preventing the phenolic hydroxyl group of tyrosine from undergoing unwanted side reactions during peptide synthesis. This attribute is particularly valuable in the construction of complex peptides and peptidomimetics where the native hydroxyl functionality is not desired or needs to be masked. This technical guide provides an in-depth overview of commercially available high-purity this compound, its quality assessment, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Commercial Suppliers and Product Specifications

The selection of a high-purity this compound is paramount for the successful synthesis of target peptides. A variety of chemical suppliers offer this reagent with purities typically exceeding 98%. The quality of the reagent is generally assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a summary of offerings from prominent commercial suppliers:

SupplierProduct Name/NumberPurity SpecificationAnalytical Method(s)FormStorage Temperature
Sigma-Aldrich (Novabiochem®) 853071≥98%TLCWhite to off-white powder2-30°C
Tokyo Chemical Industry (TCI) D6223>95.0%HPLC, Neutralization titrationWhite to light yellow powder/crystal0-10°C (Refrigerated)
Chem-Impex 06560≥99%HPLCWhite solidRoom Temperature
Aapptec DAA1130Refer to Certificate of Analysis-White powderRoom Temperature
MedChemExpress HY-W00925897.09%-SolidPowder: -20°C (3 years), 4°C (2 years)
GlpBio GC15109>98.00%-SolidIn solvent: -80°C (6 months), -20°C (1 month)
ChemicalBook Suppliers Multiple98%-99%-White powder-

Experimental Protocols

The primary application of this compound is in Boc-based solid-phase peptide synthesis (SPPS). The following protocols provide a detailed methodology for the incorporation of this compound into a growing peptide chain on a solid support.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

This protocol outlines the key steps in a single coupling cycle using the Boc/Bzl protection strategy.[1][][3][4]

Materials:

  • Pre-loaded resin (e.g., Merrifield or PAM resin)

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[1]

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), Isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5% DIEA in DCM and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents) and a coupling agent such as DCC (3 equivalents) in a minimal amount of DCM/DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test.

  • Washing: Wash the resin with DCM (3x) and DMF (2x).

  • Repeat: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Final Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing any remaining side-chain protecting groups. This procedure requires specialized equipment and handling of hazardous reagents like anhydrous hydrogen fluoride (HF).

Materials:

  • Dried peptide-resin

  • Anhydrous hydrogen fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

  • Aqueous buffer for dissolution (e.g., 10% acetic acid)

  • HF cleavage apparatus

Procedure:

  • Preparation: Thoroughly dry the peptide-resin under vacuum.

  • HF Cleavage Setup: Place the dried resin in a specialized HF-resistant reaction vessel. Add appropriate scavengers (e.g., anisole). Cool the vessel to -5 to 0°C.

  • HF Cleavage Reaction: Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin). Stir the mixture at 0°C for 1 hour.

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Washing: Wash the precipitated peptide with cold diethyl ether to remove scavengers and other small molecules.

  • Extraction and Lyophilization: Dissolve the crude peptide in a suitable aqueous buffer and lyophilize to obtain the final product.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Diagram 1: Boc-SPPS Workflow

Boc_SPPS_Workflow Start Start: Peptide-Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 4. Washing (DCM) Neutralization->Wash2 Coupling 5. Coupling (this compound + DCC) Wash2->Coupling Wash3 6. Washing (DCM, DMF) Coupling->Wash3 Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle Incomplete Sequence Cleavage Final Cleavage & Deprotection (HF) Wash3->Cleavage Completed Sequence Cycle->Deprotection End End: Purified Peptide Cleavage->End Supplier_Evaluation Start Start: Identify Need for High-Purity this compound Search Search for Commercial Suppliers Start->Search GetData Gather Product Specifications: - Purity (HPLC, TLC, NMR) - Price - Availability Search->GetData Compare Compare Suppliers Based on: - Purity vs. Cost - Lead Time - Technical Support GetData->Compare Select Select Optimal Supplier Compare->Select QC Incoming Quality Control: - Verify Certificate of Analysis - Perform in-house testing (optional) Select->QC End End: Approved for Synthesis QC->End Tyrosine_Kinase_Signaling cluster_inhibition Inhibition by O-Methylation Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Phosphorylation Autophosphorylation of Tyrosine Residues Receptor->Phosphorylation Dimerization & Activation Docking Recruitment of Signaling Proteins Phosphorylation->Docking Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/AKT) Docking->Pathway Response Cellular Response: - Proliferation - Survival - Differentiation Pathway->Response O_Methyl_Tyr O-Methyl-Tyrosine (in peptide sequence) O_Methyl_Tyr->Phosphorylation prevents Block Phosphorylation Blocked

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the O-methylated tyrosine derivative, Boc-Tyr(Me)-OH, using tert-butyloxycarbonyl (Boc) chemistry. The O-methyl group on the tyrosine side chain offers stability against trifluoroacetic acid (TFA) used for Nα-Boc deprotection, making it a valuable modification in peptide design.

Introduction to Boc-SPPS and the Role of this compound

Solid-phase peptide synthesis (SPPS) using Boc chemistry is a robust method for the stepwise synthesis of peptides on a solid support. The process involves the repeated cycles of Nα-Boc deprotection, neutralization, and coupling of the next Boc-protected amino acid. The side chains of amino acids are protected with groups that are generally stable to the mild acid used for Boc removal but can be cleaved with a strong acid at the end of the synthesis.

This compound is an Nα-Boc protected L-tyrosine derivative where the phenolic hydroxyl group is protected as a methyl ether. This protection is stable under the conditions of Boc deprotection (e.g., 50% TFA in DCM) and allows for the incorporation of O-methylated tyrosine into a peptide sequence. O-methylation can be a critical modification in drug development to enhance biological activity, improve metabolic stability, or modulate receptor binding affinity.

Experimental Protocols

This section details the step-by-step procedure for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl protection strategy on a Merrifield resin.

Materials and Reagents
  • Boc-L-amino acids

  • This compound

  • Merrifield resin (chloromethylated polystyrene-divinylbenzene)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole (scavenger)

  • Diethyl ether

Resin Preparation and First Amino Acid Attachment

The first amino acid is attached to the Merrifield resin via an ester linkage. The cesium salt method is commonly employed to minimize racemization.

  • Resin Swelling: Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.

  • First Amino Acid Attachment (Cesium Salt Method):

    • Dissolve the first Boc-amino acid in a mixture of DMF and water.

    • Add cesium carbonate (Cs₂CO₃) and stir until the Boc-amino acid is fully dissolved and the solution is neutral.

    • Evaporate the solvent to obtain the Boc-amino acid cesium salt.

    • Add the dried Boc-amino acid cesium salt to the swollen resin in DMF.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin with DMF, DMF/water, DMF, and finally DCM.

    • Dry the resin under vacuum.

Peptide Chain Elongation Cycle

The following steps are repeated for each amino acid, including this compound, to be added to the peptide chain.

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

    • Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (2x) to remove residual TFA.

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Coupling (DIC/HOBt method):

    • In a separate vessel, dissolve the next Boc-amino acid (including this compound) (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

    • Add DIC (2-4 equivalents) to the solution to pre-activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like anhydrous HF.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • HF Cleavage:

    • Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood.

    • Place the dried peptide-resin in the HF reaction vessel.

    • Add a scavenger mixture. For peptides containing Tyr(Me), a common scavenger is anisole. A typical ratio is 9:1 (HF:anisole).

    • Cool the reaction vessel to 0°C.

    • Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a vacuum.

  • Peptide Precipitation and Washing:

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter to collect the crude peptide.

    • Wash the peptide pellet several times with cold diethyl ether to remove scavengers.

    • Dry the crude peptide under vacuum.

Peptide Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purification:

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water).

    • Purify the peptide using a preparative RP-HPLC system with a C18 column.

    • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Analysis:

    • Analyze the purified fractions by analytical RP-HPLC to assess purity.

    • Confirm the identity of the peptide by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Data Presentation: Quantitative Parameters

The following tables summarize the typical quantitative parameters for the Boc-SPPS of a peptide containing this compound.

Table 1: Reagents and Conditions for Boc-SPPS Cycle

StepReagent/SolventConcentration/EquivalentsReaction Time
Boc Deprotection 50% TFA in DCM-20-30 min
Neutralization 10% DIEA in DCM-2 x 5-10 min
Coupling Boc-Amino Acid2-4 eq.1-2 hours
DIC2-4 eq.1-2 hours
HOBt2-4 eq.1-2 hours

Table 2: Typical Conditions for Final HF Cleavage

ParameterValue
Cleavage Reagent Anhydrous Hydrogen Fluoride (HF)
Scavenger Anisole
Reagent Ratio (HF:Scavenger) 9:1 (v/v)
Reaction Temperature 0°C
Reaction Time 1-2 hours

Mandatory Visualizations

Diagram 1: Boc-SPPS Workflow for Incorporating this compound

Boc_SPPS_Workflow Start Start: Resin-bound Peptide Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling: This compound + DIC/HOBt Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle_End Next Cycle or Final Cleavage Wash3->Cycle_End Cycle_End->Deprotection Repeat for next amino acid

Caption: Workflow for a single cycle of Boc-SPPS incorporating this compound.

Diagram 2: Logical Relationship of Key Steps in Boc-SPPS

Boc_SPPS_Logic cluster_synthesis Synthesis on Solid Support Resin Solid Support (Resin) Chain_Elongation Peptide Chain Elongation Resin->Chain_Elongation Final_Cleavage Final Cleavage & Deprotection Chain_Elongation->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Overall logical flow of solid-phase peptide synthesis.

Application Notes and Protocols for Boc-Solid Phase Peptide Synthesis (SPPS) using Boc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on a solid support.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and widely used method, particularly for complex and lengthy peptide sequences.[2][3] This document provides a detailed, step-by-step guide for performing Boc-SPPS, with a specific focus on the incorporation of the non-natural amino acid derivative, Boc-Tyr(Me)-OH.

This compound is a derivative of the D-enantiomer of tyrosine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected by a methyl ether.[4] The Boc group is labile to moderately acidic conditions, such as trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of peptide chain elongation.[2] The O-methyl group on the tyrosine side chain is stable to these acidic conditions, providing necessary protection against unwanted side reactions during synthesis. This orthogonality is crucial for the precise and controlled assembly of modified peptide chains.

Principle of Boc-SPPS

Boc-SPPS involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain that is anchored to an insoluble resin support. The synthesis proceeds from the C-terminus to the N-terminus. A typical cycle in Boc-SPPS consists of three main steps:

  • Deprotection: Removal of the acid-labile Nα-Boc protecting group from the terminal amino acid of the peptide-resin.

  • Neutralization: Conversion of the resulting terminal ammonium salt to a free amine to enable nucleophilic attack in the subsequent coupling step.

  • Coupling: Formation of a peptide bond between the newly deprotected N-terminal amine and the carboxyl group of the incoming activated Boc-amino acid.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and the permanent side-chain protecting groups are removed, typically with a strong acid like anhydrous hydrogen fluoride (HF).

Experimental Workflow

Boc_SPPS_Workflow Resin Resin Swelling Deprotection Nα-Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Washing (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Washing (DMF, DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (e.g., DCC/HOBt) Wash2->Coupling Wash3 Washing (DMF, DCM) Coupling->Wash3 Repeat Repeat Cycle Wash3->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (e.g., HF) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide Logical_Flow Start Start Synthesis SynthesisCycle Perform SPPS Cycle (Deprotection, Neutralization, Coupling) Start->SynthesisCycle CheckSequence Is Peptide Sequence Complete? SynthesisCycle->CheckSequence CheckSequence->SynthesisCycle No Cleavage Cleavage and Deprotection CheckSequence->Cleavage Yes End End Cleavage->End

References

Coupling Reagents for Boc-Tyr(Me)-OH in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to selecting and utilizing coupling reagents for the incorporation of N-α-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH) in peptide synthesis. The presence of the methyl ether on the tyrosine side chain can influence solubility and steric hindrance, making the choice of coupling reagent critical for achieving high yields and purity.

Introduction

This compound is a valuable building block in peptide synthesis, often used to introduce a protected and modified tyrosine residue. The O-methyl group prevents potential side reactions of the phenolic hydroxyl group and can be important for the final peptide's biological activity or structural properties. The efficiency of incorporating this amino acid derivative is highly dependent on the activation of its carboxylic acid group by a suitable coupling reagent.[1] This note compares common coupling reagents and provides detailed protocols for their use in both solid-phase and solution-phase peptide synthesis.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is a critical parameter in peptide synthesis, directly impacting reaction kinetics, yield, and the degree of racemization. For sterically hindered amino acids, the differences in performance between classes of reagents become more pronounced.[1] Uronium/aminium and phosphonium salt-based reagents are generally more effective for challenging couplings than carbodiimides alone.[2]

Below is a summary of quantitative data for commonly used coupling reagents. While specific data for this compound is not always available, the data for other hindered or N-methylated amino acids provides a strong indication of expected performance.

Coupling Reagent ClassReagentTypical YieldTypical Reaction TimeRelative CostAdvantagesDisadvantages
Carbodiimides DIC/HOBtGood (70-90%)[3]1-4 hours[4]LowCost-effective; water-soluble byproducts (for EDC) are easily removed.Slower for hindered couplings; potential for racemization without additives.
EDC/HOBtGood (70-90%)4-24 hoursLowWater-soluble byproducts are easily removed.Generally lower reactivity compared to onium salts.
Aminium/Uronium Salts HBTUExcellent15-60 minutesMediumFast reaction times; high yields; low racemization.More expensive than carbodiimides; can react with unprotected N-terminus if used in excess.
HATUExcellent15-45 minutesHighHighly efficient, especially for difficult or sterically hindered couplings; faster than HBTU with less epimerization.High cost; can react with unprotected N-terminus if used in excess.
HCTUVery High15-60 minutesMedium-HighA more cost-effective alternative to HATU with similar efficiency.Less data available compared to HATU/HBTU.
Phosphonium Salts PyBOPHigh1-4 hoursHighEffective for many hindered amino acids.Can be less effective than HATU/HCTU for extremely hindered couplings.
PyAOPHigh1-4 hoursHighEspecially effective for coupling N-methyl amino acids.High cost.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence, solid support, or reaction scale.

Solid-Phase Peptide Synthesis (SPPS) - Boc Chemistry

This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

cluster_workflow SPPS Workflow for this compound Coupling Resin Resin with N-terminal amine Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Wash_Deprotection Wash (DCM, IPA) Deprotection->Wash_Deprotection Neutralization Neutralization (5-10% DIEA in DCM/DMF) Wash_Deprotection->Neutralization Wash_Neutralization Wash (DCM) Neutralization->Wash_Neutralization Coupling Coupling with activated This compound Wash_Neutralization->Coupling Wash_Final Final Wash (DMF, DCM) Coupling->Wash_Final Next_Cycle Proceed to next cycle Wash_Final->Next_Cycle

Caption: General workflow for one cycle of Boc-chemistry SPPS.

Materials:

  • Resin-bound peptide with a free N-terminal amine (e.g., Merrifield or PAM resin)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • 1-Hydroxybenzotriazole (HOBt) (if using DIC)

  • N,N'-Diisopropylcarbodiimide (DIC) (if using DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

Protocol 1: Coupling with HATU

  • Resin Preparation: Swell the resin in DCM in a reaction vessel.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, drain, and then treat again with the same solution for 20-30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM, followed by IPA, and then DCM.

  • Neutralization: Neutralize the resin-bound amine trifluoroacetate salt with a 5-10% solution of DIEA in DCM or DMF (2 x 2 minutes).

  • Washing: Wash the resin with DCM.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in DMF.

  • Activation and Coupling: Add DIEA (6-8 equivalents) to the amino acid solution. Immediately add the activated solution to the resin and agitate for 15-60 minutes at room temperature.

  • Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated ("double coupling").

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM.

Protocol 2: Coupling with DIC/HOBt

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 from the HATU protocol.

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF. Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 8 and 9 from the HATU protocol.

Solution-Phase Peptide Synthesis

This protocol describes the coupling of this compound to an amino acid ester in solution.

G cluster_solution_phase Solution-Phase Coupling Workflow reactants This compound + Amino Acid Ester (e.g., H-Phe-OMe·HCl) Dissolve in anhydrous DMF preactivation Add Coupling Reagent (e.g., HATU) + Base (DIEA) Stir for 1-2 minutes for pre-activation reactants->preactivation Neutralize HCl salt coupling Combine activated acid and amine Stir at RT for 2-4 hours preactivation->coupling workup Aqueous Work-up Dilute with Ethyl Acetate, wash with 1M HCl, sat. NaHCO₃, brine coupling->workup Monitor by TLC/LC-MS purification Dry, concentrate Purify by Flash Chromatography workup->purification

Caption: General workflow for solution-phase peptide coupling.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.0 eq)

  • HATU (1.0 eq)

  • DIEA (2.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • 1 M HCl, saturated NaHCO₃ solution, brine

Protocol 3: Coupling with HATU in Solution

  • Activation: In a dry flask, dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIEA (1.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

  • Amine Preparation: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF and add DIEA (1.0 eq) to neutralize the salt.

  • Coupling: Add the neutralized amino acid ester solution to the pre-activated this compound solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The selection of a coupling reagent is a critical decision point in the peptide synthesis workflow, influenced by factors such as steric hindrance, desired reaction time, and cost.

G cluster_decision_tree Coupling Reagent Selection Logic Start Start: Couple this compound Hindrance Is the coupling sterically hindered? Start->Hindrance Cost Is cost a major constraint? Hindrance->Cost Yes Speed Is reaction speed critical? Hindrance->Speed No HATU Use HATU/HCTU Cost->HATU No PyBOP Use PyBOP/PyAOP Cost->PyBOP Yes Speed->HATU Yes DIC_HOBt Use DIC/HOBt Speed->DIC_HOBt No

Caption: Decision tree for selecting a suitable coupling reagent.

Conclusion

The successful incorporation of this compound into a peptide sequence is readily achievable with the appropriate selection of coupling reagents and optimized reaction conditions. For routine couplings where cost is a consideration, traditional carbodiimide reagents such as DIC in the presence of HOBt can be effective. However, for more challenging sequences, or when higher efficiency and faster reaction times are desired, uronium/aminium salts like HATU and HBTU are the reagents of choice. Phosphonium salts such as PyBOP also offer excellent performance for hindered couplings. By following the detailed protocols provided, researchers can achieve high yields of peptides containing O-methylated tyrosine with excellent purity.

References

Application Notes and Protocols: Deprotection of Boc-Tyr(Me)-OH with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the assembly of peptides and other complex molecules. Its widespread use stems from its stability under a broad range of chemical conditions and its facile, acid-labile removal. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its potent acidity and volatility, which simplifies the isolation of the deprotected amine.

This document provides detailed application notes and a comprehensive protocol for the deprotection of N-α-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH) using TFA. The O-methyl group on the tyrosine side chain is stable to the acidic conditions of Boc deprotection, making this a straightforward yet critical transformation in the synthesis of peptides containing this modified amino acid.

Reaction Mechanism

The deprotection of the Boc group with TFA proceeds through an acid-catalyzed cleavage mechanism. The key steps are:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Carbocation Formation: The protonated Boc group becomes unstable, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide.

  • Amine Salt Formation: The resulting free amine is protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.

The generated tert-butyl carbocation is a reactive electrophile that can potentially lead to side reactions, such as alkylation of electron-rich aromatic rings. However, the electron-donating methoxy group on the tyrosine ring in this compound is relatively stable and less susceptible to alkylation compared to an unprotected phenol. For peptides containing more sensitive residues like tryptophan or methionine, the addition of scavengers such as triisopropylsilane (TIS) or water is often recommended to trap the tert-butyl cation.

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Amine Salt Formation BocTyr This compound ProtonatedBocTyr Protonated this compound BocTyr->ProtonatedBocTyr + H⁺ TFA1 TFA (H⁺) CarbamicAcid Carbamic Acid Intermediate ProtonatedBocTyr->CarbamicAcid tBuCation tert-Butyl Cation ProtonatedBocTyr->tBuCation TyrAmine H₂N-Tyr(Me)-OH CarbamicAcid->TyrAmine CO2 CO₂ CarbamicAcid->CO2 TyrAmineSalt H₃N⁺-Tyr(Me)-OH · TFA⁻ TyrAmine->TyrAmineSalt + H⁺ TFA2 TFA (excess)

Figure 1: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocols

Below are two detailed protocols for the deprotection of this compound using TFA. Protocol A is a standard procedure in a solution of TFA and dichloromethane (DCM), while Protocol B outlines a procedure where the product is precipitated from ether.

Protocol A: Deprotection in TFA/DCM followed by in-vacuo removal

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution. Common ratios of TFA to DCM range from 1:1 to neat TFA, depending on the scale and other functional groups present. For this compound, a 1:1 mixture is generally sufficient.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with a solvent such as toluene or DCM (2-3 times).

  • The resulting product, Tyr(Me)-OH as a TFA salt, can be used in the next step without further purification or can be neutralized.

Protocol B: Deprotection and Ether Precipitation

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous (optional, for initial dissolution)

  • Diethyl ether or hexane, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Sintered glass funnel or centrifuge

Procedure:

  • In a round-bottom flask, dissolve or suspend this compound in a minimal amount of DCM or directly treat with neat TFA.

  • Cool the mixture to 0 °C in an ice bath.

  • If using neat TFA, add it dropwise to the starting material. If using a DCM solution, add TFA as described in Protocol A.

  • Stir the reaction at room temperature for 1-3 hours, monitoring for completion by TLC or LC-MS.[1]

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and solvent.

  • To the resulting residue, add cold diethyl ether or hexane to precipitate the deprotected amino acid TFA salt.

  • Collect the solid product by filtration through a sintered glass funnel or by centrifugation followed by decantation of the ether.

  • Wash the solid with additional cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield Tyr(Me)-OH as a white to off-white solid TFA salt.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Dissolve this compound in DCM cool Cool to 0 °C start->cool add_tfa Add TFA cool->add_tfa stir Stir at RT for 1-3 hours add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate with cold ether/hexane concentrate->precipitate isolate Isolate solid (filtration/centrifugation) precipitate->isolate dry Dry under vacuum isolate->dry product Tyr(Me)-OH · TFA Salt dry->product

Figure 2: Experimental workflow for TFA deprotection with ether precipitation.

Data Presentation

The following table summarizes typical reaction conditions for the TFA-mediated deprotection of Boc-protected amino acids. While specific quantitative data for this compound is not extensively published, the conditions are generally applicable.

ParameterCondition 1Condition 2Condition 3
Substrate This compoundBoc-protected amino acidBoc-protected peptide
TFA Concentration 50% in DCM[]25% in DCM[3]Neat TFA
Temperature 0 °C to Room Temp[1]Room Temperature[3]0 °C to Room Temp
Reaction Time 1 - 3 hours2 hours30 min - 2 hours
Typical Yield >95% (crude)Quantitative (crude)>90% (crude)
Workup Evaporation / Ether PrecipitationEvaporation, aqueous workupEvaporation
Reference General knowledge

Safety Precautions

  • Trifluoroacetic acid is a strong, corrosive acid. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction generates carbon dioxide and isobutylene gas; therefore, the reaction vessel should not be sealed.

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

Conclusion

The deprotection of this compound with trifluoroacetic acid is a robust and efficient method for revealing the free amine. The reaction proceeds cleanly under mild conditions, and the resulting TFA salt can often be used directly in subsequent synthetic steps. By following the detailed protocols and safety guidelines presented in these application notes, researchers can confidently and safely perform this essential transformation in their synthetic endeavors.

References

Application Notes and Protocols for Cleavage and Deprotection in Boc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the final cleavage and deprotection steps in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). These procedures are critical for successfully obtaining the desired peptide product in high purity and yield.

Introduction

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational method in solid-phase peptide synthesis.[1][2] It utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain and typically employs benzyl-based protecting groups for amino acid side chains, which require a stronger acid for removal.[1][2] This "graduated acid lability" is a key feature of the Boc-SPPS strategy.[1] The final step in this process involves the simultaneous cleavage of the peptide from the resin support and the removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF). Alternative strong acids such as trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be employed.

During the acidic cleavage process, highly reactive carbocations are generated from the protecting groups and the resin linker. These carbocations can lead to undesired side reactions, such as the alkylation of nucleophilic amino acid side chains, particularly those of Cysteine, Methionine, and Tryptophan. To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the reactive carbocations.

Pre-Cleavage Deprotection Steps

Certain side-chain protecting groups used in Boc-SPPS are not removed by the final strong acid cleavage and require specific deprotection steps prior to the final cleavage.

  • His(Dnp): The 2,4-dinitrophenyl (Dnp) protecting group on Histidine is not cleaved by HF and must be removed beforehand to avoid side reactions. This is typically achieved by treatment with a solution of 20% 2-mercaptoethanol and 10% N,N-diisopropylethylamine (DIEA) in DMF.

  • Trp(For): The N-formyl (For) group on Tryptophan is also stable to strong acids and needs to be removed prior to cleavage. This is often accomplished using a solution of 10% piperidine in DMF.

Final Cleavage and Deprotection Reagents

The choice of the final cleavage reagent is critical and depends on the peptide sequence, the resin used, and the available laboratory equipment.

Hydrogen Fluoride (HF) Cleavage

Anhydrous HF is the most common and versatile reagent for the final cleavage in Boc-SPPS. It efficiently removes most common side-chain protecting groups and cleaves the peptide from the resin. However, HF is extremely toxic and corrosive, requiring a specialized, HF-resistant apparatus.

Trifluoromethanesulfonic Acid (TFMSA) Cleavage

TFMSA is a strong acid that can be used as an alternative to HF, avoiding the need for a specialized HF apparatus. However, TFMSA-cleaved peptides can be prone to salt and scavenger association, which may require additional purification steps. The efficiency of TFMSA cleavage can be influenced by the resin type, peptide sequence, reaction time, and temperature.

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Cleavage

TMSOTf is another alternative to HF and TFMSA. It is reported to produce fewer side reactions and yield a less hygroscopic peptide product compared to TFMSA cleavage. However, certain protecting groups like Cys(Bzl), Cys(Acm), and Arg(NO2) are stable to TMSOTf treatment.

The Role of Scavengers

Scavengers are essential components of the cleavage cocktail, acting as nucleophiles to trap the reactive carbocations generated during the cleavage reaction. The choice of scavengers depends on the amino acid composition of the peptide.

Commonly used scavengers include:

  • Anisole: Prevents alkylation of Tryptophan.

  • p-Cresol: An effective scavenger for trapping acyl ions.

  • Thioanisole: Used to prevent alkylation of Met and Cys, but should be avoided with Trp-containing peptides due to potential side reactions.

  • 1,2-Ethanedithiol (EDT): A reducing agent that helps prevent oxidation and is a good scavenger.

  • Dimethyl Sulfide (DMS): Often used in combination with other scavengers.

Quantitative Data on Cleavage Conditions

The following table summarizes typical conditions for various cleavage protocols. Note that cleavage times can vary depending on the specific peptide sequence and the resin used.

Cleavage ReagentTypical Cocktail CompositionTemperature (°C)TimeNotes
Hydrogen Fluoride (HF) 90% HF, 10% Scavenger (e.g., anisole)-5 to 01 - 2 hoursRequires specialized HF apparatus. Peptides with Arg(Tos) may require longer cleavage times.
"Low-High" HF Low: HF/DMS (1:3 v/v) with scavenger. High: Neat HF with scavenger.Low: 0 High: 0Low: 2 - 4 hours High: 1 hourMinimizes side reactions by using a milder initial deprotection step (SN2 mechanism).
TFMSA TFMSA/TFA/Scavenger (e.g., thioanisole)0 to 251.5 - 15 hoursCleavage time is highly dependent on the resin and C-terminal amino acid.
TMSOTf TMSOTf/TFA/Scavenger (e.g., m-cresol)02 hoursDoes not cleave Cys(Bzl), Cys(Acm), or Arg(NO2) protecting groups.

Experimental Protocols

Protocol 1: Nα-Boc Deprotection (Performed at each cycle)
  • Swell the peptide-resin in dichloromethane (DCM).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 1-2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM.

  • Neutralize the resulting ammonium salt by washing with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Wash the resin again with DCM to remove excess base.

Protocol 2: Pre-Cleavage Removal of His(Dnp)
  • Wash the peptide-resin with N,N-dimethylformamide (DMF).

  • Add a solution of 20% 2-mercaptoethanol and 10% DIEA in DMF.

  • Allow the reaction to proceed for 30 minutes with occasional stirring.

  • Drain the solution and repeat the treatment.

  • Wash the resin thoroughly with DMF and then DCM, and dry under vacuum.

Protocol 3: Pre-Cleavage Deformylation of Trp(For)
  • Cool a solution of 10% piperidine in DMF in an ice bath.

  • Add the peptide-resin to the cold solution and stir for 2 hours at 0-5°C.

  • Filter the resin and wash thoroughly with DMF and then DCM.

  • Dry the peptide-resin under vacuum.

Protocol 4: Standard HF Cleavage

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant fume hood and apparatus by trained personnel.

  • Place the dried peptide-resin (typically 200 mg - 1 g) in the HF reaction vessel.

  • Add the appropriate scavenger or scavenger mixture (e.g., 1 mL of anisole per 9 mL of HF).

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

Protocol 5: Standard TFMSA Cleavage

Caution: TFMSA is extremely corrosive. Handle with great care in a fume hood.

  • Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask.

  • Add the cleavage cocktail (e.g., a mixture of TFMSA, TFA, and scavengers like thioanisole and m-cresol). A typical ratio is 1:10:1:1 (TFMSA:TFA:thioanisole:m-cresol).

  • Stir the reaction mixture at room temperature for 90 minutes to 2 hours.

  • Filter the resin and wash with a small amount of fresh TFA.

  • Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Isolate the peptide by filtration or centrifugation and wash with cold ether.

Protocol 6: Standard TMSOTf Cleavage

Caution: TMSOTf is extremely corrosive. Handle with great care in a fume hood.

  • Place the dried peptide-resin (e.g., 1 g) in a round-bottom flask and cool to 0°C.

  • Add the pre-cooled cleavage mixture (e.g., 1.95 mL TMSOTf, 6.90 mL TFA, 1.2 mL m-cresol).

  • Stir the mixture at 0°C for 2 hours.

  • Filter the resin and wash twice with fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding an 8-10 fold volume of cold diethyl ether.

  • Isolate the peptide by filtration or centrifugation and wash with cold ether.

Visual Representations

Boc_SPPS_Workflow Resin Resin Support Attach_AA1 Attach First Boc-AA Resin->Attach_AA1 Deprotection Nα-Boc Deprotection (TFA/DCM) Attach_AA1->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Couple Next Boc-AA Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat n-1 times Wash->Repeat Final_Cleavage Final Cleavage & Side-Chain Deprotection (Strong Acid + Scavengers) Wash->Final_Cleavage Repeat->Deprotection Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide

Caption: General workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Cleavage_Mechanism cluster_0 Boc Deprotection cluster_1 Side-Chain Deprotection & Cleavage Boc_Peptide Boc-NH-Peptide-Resin Intermediate [Boc(H+)-NH-Peptide-Resin] Boc_Peptide->Intermediate + H+ Protonation H+ Deprotected_Peptide H3N+-Peptide-Resin Intermediate->Deprotected_Peptide tButyl_Cation tert-Butyl Cation Intermediate->tButyl_Cation CO2 CO2 Intermediate->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene - H+ Protected_Peptide Protected-Peptide-Resin Carbocations Protecting Group Carbocations Protected_Peptide->Carbocations + Strong Acid Crude_Peptide_Final Crude Peptide Protected_Peptide->Crude_Peptide_Final + Strong Acid Strong_Acid Strong Acid (e.g., HF) Trapped_Cations Trapped Carbocations Carbocations->Trapped_Cations Scavenger Scavenger Scavenger->Trapped_Cations Traps

Caption: Mechanism of Boc deprotection and the role of scavengers in final cleavage.

References

Application Notes and Protocols for the Purification of Peptides Containing Boc-Tyr(Me)-OH by RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, particularly in the development of therapeutic agents and novel biological tools, the incorporation of modified amino acids is a critical strategy for enhancing stability, modulating activity, and probing biological interactions.[1] O-methyl-tyrosine (Tyr(Me)) is one such modification, where the phenolic hydroxyl group of tyrosine is protected by a methyl ether. This modification can influence the peptide's conformation and its interactions with biological targets.[2] The N-terminus is often protected with a tert-butyloxycarbonyl (Boc) group during solid-phase peptide synthesis (SPPS).[1]

Following synthesis and cleavage from the resin, the crude peptide mixture contains the desired product along with a variety of impurities. These can include truncated sequences, deletion sequences, and by-products from the cleavage of other protecting groups.[3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for the purification of such synthetic peptides due to its high resolving power and the volatility of the mobile phases, which simplifies the recovery of the purified product.[3]

This document provides a detailed guide to the purification of peptides containing the Boc-Tyr(Me)-OH residue using RP-HPLC. It covers the principles of the separation, detailed experimental protocols for both analytical and preparative scale purification, and presents representative data for a model peptide.

Principle of Separation

RP-HPLC separates peptides based on their hydrophobicity. The stationary phase is typically a silica support that has been chemically modified with non-polar alkyl chains (e.g., C18 or C8), creating a hydrophobic surface. The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN), with an ion-pairing agent such as trifluoroacetic acid (TFA) added to both.

Peptides are loaded onto the column in a mobile phase with a low concentration of organic solvent, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, which progressively decreases the polarity of the mobile phase. This causes the peptides to elute from the column in order of increasing hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute.

The presence of the Boc group and the methyl ether on the tyrosine residue significantly increases the overall hydrophobicity of the peptide compared to its unprotected counterparts. This increased hydrophobicity will lead to a longer retention time on the RP-HPLC column.

Data Presentation

The following tables summarize the expected results from the analytical and preparative purification of a model peptide, Boc-Tyr(Me)-Ala-Gly-Phe-Leu-NH₂ . This data is representative and serves to illustrate the expected outcomes of the protocols described below.

Table 1: Analytical RP-HPLC of Crude and Purified Peptide

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude Peptide18.565.8~65%
Purified Peptide18.598.9>98%

Table 2: Preparative RP-HPLC Purification Summary

ParameterValue
Crude Peptide Loaded100 mg
Main Fraction Collected17-20 min
Purified Peptide Yield62 mg
Overall Recovery62%
Final Purity>98%

Experimental Protocols

Materials and Reagents
  • Crude lyophilized peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Dimethyl sulfoxide (DMSO), HPLC grade (if needed for solubility)

  • 0.22 µm or 0.45 µm syringe filters

Protocol 1: Analytical RP-HPLC Method Development

This protocol is for analyzing the crude peptide mixture to determine the retention time of the target peptide and to assess its initial purity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL. If solubility is an issue, dissolve the peptide in a minimal amount of DMSO first, and then dilute with Mobile Phase A.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size, 100 Å pore size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.

  • Analysis:

    • Identify the main peak corresponding to the target peptide. The identity can be confirmed by collecting the peak and analyzing it via mass spectrometry.

    • Determine the retention time and the percentage of acetonitrile at which the peptide elutes.

    • Assess the purity of the crude product by integrating the peak areas.

Protocol 2: Preparative RP-HPLC Purification

This protocol is for purifying larger quantities of the peptide based on the optimized conditions from the analytical run.

  • Mobile Phase Preparation: Prepare larger volumes of Mobile Phase A and B as described in Protocol 1.

  • Sample Preparation:

    • Dissolve the crude peptide (e.g., 100 mg) in the minimum volume of Mobile Phase A or a DMSO/Mobile Phase A mixture.

    • Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: C18, 21.2 x 250 mm, 10 µm particle size, 100 Å pore size.

    • Flow Rate: 15-20 mL/min (adjust based on column diameter).

    • Detection: UV at 220 nm and 280 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: Dependent on sample concentration and column capacity.

    • Optimized Gradient: Based on the analytical run, create a shallower gradient around the elution point of the target peptide to maximize resolution. For example, if the peptide eluted at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.

  • Fraction Collection:

    • Begin collecting fractions as the main peak starts to elute. Collect smaller fractions across the peak to achieve higher purity in the final pooled product.

  • Post-Purification Analysis:

    • Analyze each collected fraction using the analytical RP-HPLC method (Protocol 1) to determine the purity of each fraction.

    • Confirm the identity of the peptide in the pure fractions using mass spectrometry.

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity level (e.g., >98%).

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Mandatory Visualizations

Peptide_Purification_Workflow cluster_prep Preparation cluster_hplc RP-HPLC cluster_post_hplc Post-Purification Crude_Peptide Crude Lyophilized Peptide Dissolution Dissolve in Mobile Phase A (or with minimal DMSO) Crude_Peptide->Dissolution Filtration Filter through 0.22/0.45 µm filter Dissolution->Filtration Analytical_HPLC Analytical RP-HPLC (Method Development) Filtration->Analytical_HPLC Preparative_HPLC Preparative RP-HPLC (Purification) Filtration->Preparative_HPLC Analytical_HPLC->Preparative_HPLC Optimize Gradient Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Fraction_Analysis Analyze Fractions (Analytical HPLC & MS) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions (>98% Purity) Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Powder Lyophilization->Pure_Peptide

Caption: Workflow for the purification of peptides containing this compound.

Logical_Relationships Peptide_Properties Peptide Properties Hydrophobicity Hydrophobicity Peptide_Properties->Hydrophobicity Retention_Time Retention Time Hydrophobicity->Retention_Time Directly Proportional Boc_Group Boc Group Boc_Group->Hydrophobicity Increases Tyr_Me_Group Tyr(Me) Group Tyr_Me_Group->Hydrophobicity Increases Other_Residues Other Amino Acid Residues Other_Residues->Hydrophobicity HPLC_Parameters RP-HPLC Parameters HPLC_Parameters->Retention_Time Influences ACN_Concentration % Acetonitrile for Elution Retention_Time->ACN_Concentration Determines

Caption: Logical relationships influencing peptide retention in RP-HPLC.

References

Application Notes and Protocols for the Activation of Boc-Tyr(Me)-OH for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH) is a valuable protected amino acid derivative utilized in the synthesis of peptides and peptidomimetics. The O-methyl group on the tyrosine side chain prevents potential side reactions such as O-acylation and serves as a stable protecting group under the conditions of both solution-phase and solid-phase peptide synthesis (SPPS).[1] The Boc protecting group on the α-amino group allows for a straightforward deprotection strategy using mild acidic conditions.[1] This document provides detailed application notes and protocols for the efficient activation of this compound for the formation of amide bonds, a critical step in peptide synthesis.

Challenges in the Activation of this compound

While the O-methyl group provides necessary protection, the bulky nature of the Boc group and the overall steric hindrance of the substituted phenylalanine derivative can sometimes pose challenges in achieving high coupling efficiencies. The selection of an appropriate coupling reagent and optimized reaction conditions are therefore crucial to ensure complete and racemization-free amide bond formation.[2]

Comparative Data of Common Coupling Reagents

The choice of coupling reagent significantly impacts the yield, purity, and reaction time of the amide bond formation. Below is a summary of typical performance characteristics of common coupling reagents for the activation of this compound. Please note that the following quantitative data are representative values based on literature for sterically similar amino acids and may vary depending on the specific substrate, reaction conditions, and scale.

Coupling Reagent/MethodTypical Yield (%)Typical Reaction TimeRacemization RiskKey Advantages & Disadvantages
HATU/DIPEA >95%15 - 60 minVery LowAdvantages: High reactivity, fast reaction times, and low racemization. Ideal for sterically hindered amino acids.[3][4] Disadvantages: Higher cost.
HBTU/DIPEA 90 - 95%30 - 120 minLowAdvantages: Good balance of reactivity and cost. A reliable choice for routine couplings. Disadvantages: Can be slightly less effective than HATU for very difficult couplings.
DCC/HOBt 80 - 90%2 - 12 hLow to ModerateAdvantages: Cost-effective. Disadvantages: Slower reaction times. Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification in solution phase.
PyBOP/DIPEA >95%20 - 90 minLowAdvantages: High coupling efficiency, particularly for hindered systems. Disadvantages: Can be more expensive than carbodiimides.
COMU/DIPEA >95%15 - 60 minVery LowAdvantages: High reactivity comparable to HATU, with potentially better solubility and safety profile. Disadvantages: Higher cost.

Experimental Protocols

1. Solution-Phase Amide Bond Formation using HATU

This protocol describes the coupling of this compound to an amino acid ester in a solution-phase synthesis.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

Protocol:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the amino acid ester hydrochloride (1.05 equiv.), and HATU (1.05 equiv.).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.2 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 equiv.) dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide.

Workflow for Solution-Phase Coupling:

G A 1. Dissolve Reactants This compound, Amine·HCl, HATU in DMF B 2. Add Base Cool to 0°C, add DIPEA A->B C 3. Reaction Stir at RT for 1-2h B->C D 4. Work-up EtOAc extraction, washes C->D E 5. Purification Column Chromatography D->E F Pure Peptide E->F

Solution-Phase Coupling Workflow

2. Solid-Phase Amide Bond Formation (Boc-SPPS) using HBTU

This protocol outlines the coupling of this compound to a resin-bound amine in a manual Boc-strategy solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., after TFA deprotection and neutralization)

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Preparation: Swell the peptide-resin in DCM, then wash with DMF. Ensure the N-terminal Boc group has been removed with TFA and the resin has been neutralized with a solution of DIPEA in DMF.

  • Activation Solution: In a separate vial, dissolve this compound (3.0 equiv. relative to resin loading), HBTU (2.9 equiv.), and HOBt (3.0 equiv.) in a minimal amount of DMF.

  • Activation: Add DIPEA (6.0 equiv.) to the activation solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the swollen and neutralized peptide-resin in the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a Kaiser test to monitor for the disappearance of the free primary amine. If the test is positive after 2 hours, the coupling can be repeated with a fresh solution of activated this compound.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Workflow for Solid-Phase Coupling Cycle:

G cluster_0 Boc-SPPS Cycle A 1. Deprotection TFA in DCM B 2. Neutralization DIPEA in DMF A->B C 3. Coupling Activated this compound B->C D 4. Washing DMF, DCM C->D E Peptide-Resin (n+1) D->E E->A Next Cycle Start Peptide-Resin (n) Start->A

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the coupling of N-α-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH), a crucial building block in the synthesis of modified peptides for research, drug discovery, and development. The O-methyl protecting group on the tyrosine side chain prevents unwanted side reactions, while the tert-butyloxycarbonyl (Boc) group on the α-amino position allows for controlled, stepwise peptide elongation. This guide outlines recommended reaction conditions using common coupling reagents, strategies to minimize side reactions, and purification protocols to ensure high purity of the final peptide product.

Core Concepts in this compound Coupling

The fundamental principle of peptide synthesis involves the activation of the carboxylic acid group of an N-protected amino acid, such as this compound, to facilitate the formation of an amide (peptide) bond with the free amino group of another amino acid or peptide chain. The choice of coupling reagent is critical for achieving high coupling efficiency, minimizing racemization, and ensuring the integrity of the protecting groups.

Key Components of the Coupling Reaction:
  • N-Protected Amino Acid: this compound.

  • Amine Component: An amino acid or peptide with a free N-terminus (often as a methyl or ethyl ester in solution-phase synthesis).

  • Coupling Reagent: Activates the carboxylic acid. Common examples include aminium/uronium salts (HATU, HBTU), phosphonium salts (PyBOP), and carbodiimides (EDC, DIC).

  • Additive (optional but recommended): Used with carbodiimides to suppress racemization and improve reaction rates (e.g., HOBt, Oxyma).

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize salts and facilitate the reaction, especially with aminium/uronium and phosphonium reagents.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used.

Recommended Coupling Reagents and Conditions

The selection of a coupling reagent depends on factors such as the steric hindrance of the amino acids being coupled, the desired reaction time, and cost considerations. For many applications, uronium/aminium salts offer a good balance of high reactivity and low risk of racemization.

Comparative Data on Common Coupling Reagents
Coupling ReagentTypical Equivalents (vs. This compound)Additive (Equivalents)Base (Equivalents)Typical SolventTypical Reaction TimeGeneral Yield RangeKey Advantages & Disadvantages
HATU 1.0 - 1.2N/A2.0 - 3.0 (DIPEA)DMF30 min - 4 h90-98%Advantages: High reactivity, low racemization, effective for hindered couplings.[1] Disadvantages: Higher cost.
HBTU 1.0 - 1.2(Optional: HOBt, 1.0)2.0 - 3.0 (DIPEA)DMF1 - 6 h85-95%Advantages: Good efficiency, lower cost than HATU. Disadvantages: Can cause guanidinylation of the N-terminus if used in excess.
EDC / HOBt 1.2 - 1.5HOBt (1.2 - 1.5)1.0 - 2.0 (DIPEA/NMM)DCM or DMF2 - 24 h70-90%Advantages: Cost-effective, water-soluble byproducts are easily removed.[2] Disadvantages: Slower reaction rates, higher potential for racemization without an additive.[2]
PyBOP 1.1 - 1.5N/A2.0 - 3.0 (DIPEA)DMF or DCM1 - 4 h85-95%Advantages: Rapid reactions, byproducts are generally less hazardous. Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU.

Experimental Protocols

The following are generalized protocols for the solution-phase and solid-phase coupling of this compound. These should be considered as starting points and may require optimization.

Protocol 1: Solution-Phase Coupling using HATU

This protocol describes the coupling of this compound to an amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl).

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation of the Amine Component: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the salt and stir for 10-15 minutes at room temperature.

  • Pre-activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution and stir for 1-2 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the neutralized amine solution from step 1 to the pre-activated this compound solution. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU

This protocol outlines the coupling of this compound to a resin-bound peptide with a free N-terminus.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound

  • HBTU

  • HOBt (optional)

  • DIPEA

  • Anhydrous DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection procedure (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF to remove deprotection reagents.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0 eq relative to resin loading), HBTU (2.0 eq), and optionally HOBt (2.0 eq) in DMF.

  • Activation and Coupling: Add DIPEA (4.0 eq) to the amino acid solution and allow it to pre-activate for 1-2 minutes. Add the activated solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the completion of the coupling using a suitable test (e.g., Kaiser test or bromophenol blue test). If the coupling is incomplete, a second coupling may be performed.

  • Washing: Filter the resin and wash it thoroughly with DMF, DCM, and then methanol. Dry the resin under vacuum.

Mandatory Visualizations

General Workflow for Peptide Coupling

The following diagram illustrates the general workflow for a solution-phase peptide coupling reaction.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Activation Activation This compound->Activation Amine Component\n(e.g., H-Phe-OMe) Amine Component (e.g., H-Phe-OMe) Coupling Coupling Amine Component\n(e.g., H-Phe-OMe)->Coupling Coupling Reagent\n(e.g., HATU) Coupling Reagent (e.g., HATU) Base\n(e.g., DIPEA) Base (e.g., DIPEA) Activation->Coupling Quenching & Extraction Quenching & Extraction Coupling->Quenching & Extraction Purification\n(e.g., Chromatography) Purification (e.g., Chromatography) Quenching & Extraction->Purification\n(e.g., Chromatography) Pure Dipeptide Pure Dipeptide Purification\n(e.g., Chromatography)->Pure Dipeptide Coupling Reagent Coupling Reagent Coupling Reagent->Activation Base Base Base->Activation

Caption: General workflow for solution-phase peptide coupling.

Decision Tree for Coupling Reagent Selection

This diagram provides a simplified decision-making process for selecting a suitable coupling reagent.

G start Start: Coupling this compound steric_hindrance Is the amine component sterically hindered? start->steric_hindrance cost_concern Is cost a major concern? steric_hindrance->cost_concern No hatu Use HATU steric_hindrance->hatu Yes racemization_risk Is the C-terminal residue prone to racemization? cost_concern->racemization_risk No edc_hobt Use EDC/HOBt cost_concern->edc_hobt Yes pybop Consider PyBOP or HBTU racemization_risk->pybop No low_temp_hatu Use HATU at low temperature (e.g., 0°C) racemization_risk->low_temp_hatu Yes

Caption: Decision tree for selecting a coupling reagent.

Troubleshooting and Side Reactions

  • Racemization: The chiral integrity of the amino acids is paramount for the biological activity of the final peptide. Racemization can occur during the activation step. To minimize this:

    • Use coupling reagents known for low racemization rates, such as HATU.[1]

    • When using carbodiimides like EDC, always include an additive like HOBt or Oxyma.

    • Perform the reaction at a reduced temperature (e.g., 0 °C), especially during the activation phase.[3]

    • Use a sterically hindered base like DIPEA rather than less hindered bases.

  • Incomplete Coupling: This can be caused by steric hindrance, aggregation of the peptide chain (in SPPS), or insufficient reactivity of the coupling agent.

    • Switch to a more reactive coupling reagent like HATU.

    • Increase the reaction time or temperature (while monitoring for racemization).

    • In SPPS, consider using structure-disrupting elements or alternative resins if aggregation is suspected.

  • Guanidinylation: Uronium/aminium reagents like HBTU can react with the free N-terminus of the peptide chain, leading to chain termination. This can be avoided by pre-activating the carboxylic acid with a stoichiometric amount of the coupling reagent before adding it to the amine component.

Purification and Characterization

The standard method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: A C18 stationary phase is most commonly used.

  • Mobile Phases: A gradient of water and acetonitrile, typically containing 0.1% Trifluoroacetic Acid (TFA), is used for elution. TFA acts as an ion-pairing agent, which improves peak shape, especially for peptides containing basic residues.

  • Detection: UV detection at 210-220 nm (for the peptide backbone) and 280 nm (for the tyrosine aromatic ring) is standard.

  • Sample Preparation: The crude peptide should be dissolved in a minimal amount of a suitable solvent (e.g., the initial mobile phase or a small amount of DMSO for poorly soluble peptides) and filtered before injection.

Following purification, the identity and purity of the peptide should be confirmed by analytical HPLC and mass spectrometry.

Conclusion

The successful coupling of this compound is readily achievable with the appropriate selection of reagents and reaction conditions. For most applications, HATU provides a robust and efficient method with a low risk of side reactions. For more cost-sensitive syntheses, EDC/HOBt can be effective, provided that conditions are carefully controlled to minimize racemization. By following the protocols outlined in this document and being mindful of potential side reactions and purification strategies, researchers can confidently incorporate this valuable modified amino acid into their target peptides.

References

Application Notes: Incorporation of O-methyltyrosine using Boc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O-methyltyrosine is a non-canonical amino acid analogue of tyrosine where the hydroxyl group on the phenol side chain is replaced by a methoxy group. Its incorporation into peptides is a valuable strategy in drug discovery and development to enhance proteolytic stability, modulate receptor binding affinity, and fine-tune the pharmacokinetic properties of peptide-based therapeutics. The use of N-α-tert-butyloxycarbonyl protected O-methyl-L-tyrosine, Boc-Tyr(Me)-OH , is a standard and effective method for introducing this residue during Boc-chemistry solid-phase peptide synthesis (SPPS).

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust approach for SPPS.[1] In this scheme, the temporary N-α-Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis using a very strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3] Since the O-methyl group on this compound is stable under these acidic conditions, no side-chain protection is required for this residue, simplifying the synthesis process.

Key Challenges and Considerations

  • Coupling Efficiency: While O-methyltyrosine is not considered a sterically hindered amino acid in the same way N-methylated amino acids are, ensuring high coupling efficiency at every step is critical for the synthesis of high-purity peptides.[1] Monitoring the completion of the coupling reaction is essential.

  • Deprotection Side Reactions: During the removal of the Boc group with TFA, reactive tert-butyl carbocations are generated. These cations can cause unwanted alkylation of nucleophilic side chains, particularly those of tryptophan (Trp), methionine (Met), and cysteine (Cys). The inclusion of scavengers in the deprotection solution is crucial to prevent these side reactions.

  • Final Cleavage: The final cleavage step requires harsh acidic conditions. The choice of cleavage cocktail, including the strong acid and a combination of scavengers, must be optimized based on the peptide sequence to ensure complete deprotection of all side chains and to minimize acid-catalyzed side reactions.

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines the manual solid-phase synthesis cycle on a Merrifield or PAM resin. The cycle is repeated for each amino acid in the sequence.

1. Resin Preparation (Swelling)

  • Place the desired amount of resin (e.g., Merrifield resin, 0.5 - 1.0 mmol/g substitution) in a reaction vessel.

  • Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g resin).

  • Swell the resin in DCM for at least 30-60 minutes.

2. N-α-Boc Deprotection

  • Drain the DCM from the swollen resin.

  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL/g resin).

    • Note: If the peptide contains Trp, Met, or Cys residues, add 0.5% dithioethane (DTE) as a scavenger to the TFA/DCM solution.

  • Agitate the resin for a 5-minute pre-wash, then drain.

  • Add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes.

  • Drain the deprotection solution.

  • Wash the peptide-resin thoroughly with DCM (3x), followed by Isopropanol (IPA) (2x) and then DCM (3x) to remove residual TFA.

3. Neutralization

  • Wash the resin with N,N-Dimethylformamide (DMF) (3 x 10 mL/g resin).

  • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF (10 mL/g resin) and agitate for 5 minutes.

  • Repeat the neutralization step.

  • Wash the resin extensively with DMF (5 x 10 mL/g resin) to remove excess base.

4. Coupling of this compound

  • Activation: In a separate vial, pre-activate this compound by dissolving it with a coupling agent and additive. A common method is carbodiimide-mediated coupling:

    • Dissolve this compound (3 equivalents relative to resin substitution), and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) and allow the activation to proceed for 10-15 minutes at 0°C.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

5. Repeat Cycle

  • The peptide-resin is now ready for the next cycle, starting again with the N-α-Boc Deprotection step for the subsequent amino acid.

Protocol 2: Final Cleavage and Deprotection

After the final coupling cycle and N-α-Boc deprotection, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum for at least 1 hour.

  • HF Cleavage (Standard "Low-High" Procedure):

    • Caution: Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus.

    • Transfer the dried peptide-resin to the HF reaction vessel.

    • Add a scavenger cocktail. A common mixture for a "low-high" procedure is p-cresol and p-thiocresol.

    • Low HF Step: Perform a low-acidity deprotection with a mixture of HF/dimethyl sulfide (DMS) (1:3 v/v) at 0°C for 2 hours. This removes more labile protecting groups.

    • High HF Step: Evaporate the DMS and low-concentration HF. Add the high-acidity cleavage cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.

  • TFMSA Cleavage (Alternative to HF):

    • Place the dried resin in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

    • Cool the flask to 0-5°C.

    • Slowly add a pre-chilled cleavage cocktail of TFMSA/TFA/thioanisole with vigorous stirring.

    • Continue stirring for 1-2 hours at 0-5°C.

  • Peptide Isolation:

    • Following cleavage (either HF or TFMSA), evaporate the strong acid.

    • Suspend the resin and cleaved peptide in cold diethyl ether and wash thoroughly.

    • Filter to separate the resin.

    • Collect the precipitated crude peptide by filtration or centrifugation.

    • Wash the peptide pellet several times with cold diethyl ether to remove scavengers.

    • Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Collect fractions corresponding to the desired peptide peak.

  • Analysis:

    • Analyze the purified fractions by analytical RP-HPLC to confirm purity.

    • Confirm the identity and molecular weight of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

The following table summarizes typical parameters and expected outcomes for the SPPS of a model peptide incorporating this compound.

ParameterValueNotes
Resin Type Merrifield or PAM ResinStandard resins for Boc-SPPS to yield a C-terminal carboxylic acid.
Resin Substitution 0.5 - 1.0 mmol/gA lower substitution can be beneficial for longer or more difficult sequences.
Boc Deprotection Reagent 50% TFA in DCMA 20-25 minute reaction time is typical.
Neutralization Reagent 10% DIEA in DMFTwo 5-minute neutralization steps are recommended.
Reagent Equivalents (Coupling) 3.0 eq.Refers to Boc-amino acid, coupling agent (e.g., DIC), and additive (e.g., HOBt) relative to resin functionalization.
Coupling Time 1 - 2 hoursReaction should be monitored for completion with a Kaiser test.
Coupling Efficiency (per step) >99%Monitored by Kaiser test. Essential for high final purity.
Final Cleavage Reagent HF or TFMSA with scavengersReaction time of 1-2 hours at 0°C.
Overall Crude Peptide Yield 60 - 80%Highly dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC) 50 - 70%Purification is required to remove deletion sequences and byproducts.
Final Purified Peptide Yield 15 - 40%Represents the yield after cleavage and HPLC purification.

Mandatory Visualization

The following diagrams illustrate the key workflows for incorporating this compound into a peptide sequence via Boc-SPPS.

Boc_SPPS_Cycle Start Start: Peptide-Resin (N-α-Boc protected) Deprotection Step 1: Deprotection 50% TFA / DCM Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Removes TFA Neutralization Step 2: Neutralization 10% DIEA / DMF Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Removes DIEA Coupling Step 3: Coupling This compound + DIC/HOBt Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Removes excess reagents End End of Cycle: Elongated Peptide-Resin (N-α-Boc protected) Wash3->End End->Deprotection Repeat for next Amino Acid

Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Cleavage_Purification_Workflow Start Final Peptide-Resin (Fully Assembled) Cleavage Final Cleavage (HF or TFMSA + Scavengers) Start->Cleavage Cleaves from resin & removes side-chain protection Precipitation Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation CrudePeptide Crude Peptide Product (Dried Powder) Precipitation->CrudePeptide Purification Purification (Preparative RP-HPLC) CrudePeptide->Purification Analysis Analysis (Analytical HPLC, Mass Spec) Purification->Analysis Purity & Identity Check FinalProduct Purified Peptide containing Tyr(Me) Analysis->FinalProduct

Caption: Workflow for peptide cleavage, isolation, and purification.

References

Application Notes and Protocols for the Synthesis of Peptide Analogs with Boc-D-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Boc-D-Tyr(Me)-OH, or N-α-(tert-Butoxycarbonyl)-O-methyl-D-tyrosine, is a key building block in this endeavor. The D-configuration at the alpha-carbon provides resistance to enzymatic degradation by proteases, while the O-methyl group on the tyrosine side chain prevents unwanted side reactions and can modulate receptor interactions.[1]

This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of an exemplary peptide analog, [D-Ala², D-Tyr(Me)⁴]-Enkephalin, using Boc-D-Tyr(Me)-OH. Enkephalins are endogenous opioid peptides involved in pain modulation, and analogs are widely studied for the development of novel analgesics.[2][3]

Data Presentation

The successful synthesis of peptide analogs requires careful monitoring and characterization at each stage. The following tables provide expected quantitative data for the synthesis of a model pentapeptide, Tyr-D-Ala-Gly-D-Tyr(Me)-Leu, on a Rink Amide resin.

Table 1: Summary of Solid-Phase Peptide Synthesis Parameters

ParameterValueNotes
ResinRink Amide0.65 mmol/g substitution
Synthesis Scale0.1 mmol-
Coupling ReagentsHBTU/DIPEAStandard for efficient amide bond formation
Deprotection Reagent20% Piperidine in DMFFor Fmoc removal
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H₂OTo cleave the peptide from the resin and remove side-chain protecting groups
Crude Peptide Yield75-85%Dependent on the efficiency of coupling and cleavage steps
Final Purified Peptide Yield40-55%After RP-HPLC purification
Final Peptide Purity>98%Determined by analytical RP-HPLC

Table 2: Characterization of Final Peptide Analog

AnalysisExpected Result
Analytical RP-HPLC
Retention Time (t_R)Dependent on specific column and gradient
Purity>98%
Mass Spectrometry (ESI-MS)
Calculated [M+H]⁺615.32 g/mol
Observed [M+H]⁺615.3 ± 0.2 g/mol

Experimental Protocols

Solid-Phase Synthesis of [D-Ala², D-Tyr(Me)⁴]-Enkephalin

This protocol details the manual solid-phase synthesis of the target peptide on a Rink Amide resin using Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Leu-OH, Boc-D-Tyr(Me)-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Boc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-Leu-OH):

    • In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to ensure complete coupling (beads should remain colorless).

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for the following amino acids in order:

    • Boc-D-Tyr(Me)-OH

    • Fmoc-Gly-OH

    • Fmoc-D-Ala-OH

    • Boc-Tyr(tBu)-OH

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection step if the N-terminal amino acid was Fmoc-protected. In this protocol, the N-terminal Boc-Tyr(tBu)-OH does not require this step.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a tube of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

Instrumentation and Conditions:

  • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm for analytical; 10 µm, 21.2 x 250 mm for preparative)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient (Analytical): 5-65% B over 30 minutes

  • Flow Rate: 1 mL/min (analytical), 15 mL/min (preparative)

  • Detection: UV at 220 nm and 280 nm

Procedure:

  • Dissolve the crude peptide in a minimal amount of mobile phase A.

  • Inject the sample onto the preparative RP-HPLC system.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization by Mass Spectrometry

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Dissolve a small amount of the purified peptide in a 50:50 acetonitrile/water solution with 0.1% formic acid.

  • Infuse the sample directly into the ESI-MS.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Signaling Pathway and Experimental Workflows

The biological activity of enkephalin analogs is mediated through their interaction with opioid receptors, primarily the µ (mu) and δ (delta) receptors. These are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a signaling cascade leading to analgesia. The incorporation of D-amino acids and O-methylation is intended to increase the peptide's stability and binding affinity to these receptors, potentially leading to a more potent and prolonged analgesic effect.

sps_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Leu-OH (HBTU/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Boc-D-Tyr(Me)-OH Deprotection2->Coupling2 Elongation Repeat Deprotection & Coupling Cycles (Gly, D-Ala, Tyr(tBu)) Coupling2->Elongation Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Elongation->Cleavage Crude Crude Peptide Cleavage->Crude HPLC Preparative RP-HPLC Crude->HPLC Analysis Analytical RP-HPLC & ESI-MS HPLC->Analysis Pure Pure Peptide (>98%) Analysis->Pure

Caption: Experimental workflow for the synthesis and purification of [D-Ala², D-Tyr(Me)⁴]-Enkephalin.

opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide [D-Ala², D-Tyr(Me)⁴]- Enkephalin Receptor Opioid Receptor (μ or δ) Peptide->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel K+ Channel G_Protein->Ion_Channel Activation cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia Hyperpolarization->Analgesia

Caption: Simplified signaling pathway of an enkephalin analog at an opioid receptor.

References

Application Notes and Protocols for Monitoring Boc-Tyr(Me)-OH Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving N-α-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH), a key building block in peptide synthesis. Accurate monitoring of coupling and deprotection steps is critical for achieving high yields and purity of the final peptide product. The following protocols for various analytical techniques will enable researchers to effectively track the consumption of starting materials and the formation of products.

Overview of Analytical Techniques

A variety of analytical techniques can be employed to monitor reactions with this compound, both in solution-phase and solid-phase peptide synthesis (SPPS). The choice of method depends on the reaction type, the desired level of quantification, and the available instrumentation.

Analytical TechniqueApplicationTypeKey Advantages
Thin-Layer Chromatography (TLC) Rapid reaction progress monitoringQualitativeFast, inexpensive, and simple to perform.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction kinetics and product purityQuantitativeHigh resolution, sensitive, and provides accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and reaction monitoringQuantitativeProvides detailed structural information about reactants and products.
Mass Spectrometry (MS) Molecular weight confirmationQualitativeHigh sensitivity and accuracy for mass determination.
Kaiser Test (for SPPS) Detection of free primary amines on solid supportQualitativeSimple and rapid colorimetric test for reaction completion in SPPS.

Experimental Protocols

Thin-Layer Chromatography (TLC)

TLC is an effective and rapid method for visualizing the progress of a reaction by observing the disappearance of the this compound starting material and the appearance of the product.

Protocol:

  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.

  • Spotting:

    • Dissolve a small amount of the this compound starting material in a suitable solvent (e.g., methanol or dichloromethane) to create a reference spot.

    • At various time points during the reaction, take a small aliquot of the reaction mixture and dissolve it in a suitable solvent.

    • Using a capillary tube, spot the starting material reference and the reaction mixture aliquots on the origin line. It is also good practice to co-spot the starting material and the reaction mixture to aid in identification.

  • Development:

    • Prepare a developing chamber with an appropriate mobile phase. A common solvent system for Boc-protected amino acids is a mixture of chloroform and methanol (e.g., 95:5 or 90:10 v/v).[1]

    • Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization:

    • Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front.

    • Allow the plate to dry completely.

    • Visualize the spots under UV light (254 nm).

    • For enhanced visualization, the plate can be stained with a suitable reagent, such as potassium permanganate or ninhydrin (if a primary amine is expected to be present).

Data Interpretation:

The retention factor (Rƒ) for this compound will differ from that of the product. The reaction is considered complete when the spot corresponding to this compound is no longer visible in the reaction mixture lane.

CompoundTypical Rƒ Value (95:5 CHCl₃:MeOH)
This compound~0.4 - 0.5
Coupled Dipeptide Product~0.2 - 0.3 (more polar)
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative monitoring of reaction progress and for assessing the purity of the final product.

Protocol:

  • Sample Preparation:

    • At selected time intervals, quench a small aliquot of the reaction mixture.

    • If the reaction is on a solid support, cleave the peptide from a few resin beads using a suitable cleavage cocktail (e.g., TFA-based).[2][3]

    • Dilute the sample with the mobile phase to an appropriate concentration.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the product based on their retention times.

    • The reaction progress can be quantified by integrating the peak areas of the starting material and the product over time.

Quantitative Data Summary (Representative):

Time (min)This compound Peak Area (%)Product Peak Area (%)
01000
304555
601090
120<1>99
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to monitor the reaction in situ or by analyzing aliquots.

Protocol:

  • Sample Preparation:

    • For in-situ monitoring, the reaction can be performed directly in an NMR tube.

    • Alternatively, take an aliquot from the reaction, remove the solvent, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄).[1]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Key signals to monitor include the disappearance of starting material peaks and the appearance of product peaks.

  • Data Interpretation:

    • This compound: Look for the characteristic singlet of the Boc protecting group at approximately 1.38 ppm (in MeOD-d₄) and the aromatic protons. The methoxy group protons will appear as a singlet around 3.73 ppm.[4]

    • Product: Upon successful coupling, new signals corresponding to the coupled amino acid will appear, and there will be a shift in the signals of the Tyr(Me) residue, particularly the α-proton.

¹H NMR Chemical Shift Comparison (in MeOD-d₄, Representative):

ProtonThis compound (ppm)Dipeptide Product (ppm)
Boc (9H, s)~1.38~1.40
Tyr(Me) Ar-H (4H, m)~7.13, ~6.82~7.15, ~6.85
Tyr(Me) O-CH₃ (3H, s)~3.73~3.75
Tyr(Me) α-CH (1H, m)~4.30~4.50 (shifted downfield)
Tyr(Me) β-CH₂ (2H, m)~3.08, ~2.85~3.10, ~2.90
New Amino Acid α-CH-~4.20
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the reaction aliquot in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Data Acquisition: Acquire a mass spectrum in the appropriate mass range.

  • Data Interpretation: Confirm the presence of the desired product by matching the observed m/z value with the calculated molecular weight.

CompoundMolecular FormulaCalculated Mass [M+H]⁺
This compoundC₁₅H₂₁NO₅296.15
Example Dipeptide Product (Boc-Tyr(Me)-Gly-OH)C₁₇H₂₄N₂O₆353.17
Kaiser Test (for Solid-Phase Peptide Synthesis)

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines on the resin support. It is used to ensure the completion of the coupling reaction.

Protocol:

  • Sample Collection: Remove a few beads of the resin from the reaction vessel.

  • Washing: Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Reagent Addition: Place the washed beads in a small glass test tube and add 2-3 drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).

  • Heating: Heat the test tube at 100-120°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationAction
Intense Blue Beads and Solution Incomplete coupling (free primary amines present).Repeat the coupling step.
Yellow/Colorless Beads and Solution Complete coupling (no free primary amines).Proceed to the next deprotection step.

Visualized Workflows

Experimental Workflow for Monitoring a this compound Coupling Reaction

G cluster_reaction Reaction Step cluster_monitoring Monitoring Loop cluster_analysis Final Analysis start Start Coupling Reaction (this compound + Amine) reaction Reaction in Progress... start->reaction end_reaction Reaction Quenched / Complete reaction->end_reaction take_aliquot Take Aliquot reaction->take_aliquot nmr NMR Spectroscopy end_reaction->nmr ms Mass Spectrometry end_reaction->ms tlc TLC Analysis take_aliquot->tlc hplc HPLC Analysis take_aliquot->hplc kaiser Kaiser Test (SPPS) take_aliquot->kaiser tlc->reaction Incomplete tlc->end_reaction Complete hplc->reaction Incomplete hplc->end_reaction Complete kaiser->reaction Incomplete kaiser->end_reaction Complete purification Purification nmr->purification ms->purification

Caption: Workflow for monitoring a this compound coupling reaction.

Logical Relationship of Analytical Techniques

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis reaction This compound Reaction Starting Materials Product Mixture tlc TLC Rƒ values reaction->tlc Progress kaiser Kaiser Test Color Change reaction->kaiser Completion (SPPS) ms Mass Spec Molecular Weight reaction->ms Identity hplc HPLC Peak Area reaction->hplc Kinetics & Purity nmr NMR Signal Integration reaction->nmr Structure & Conversion

Caption: Logical relationship of analytical techniques for reaction monitoring.

References

Application Notes and Protocols for the Preparation of Boc-Tyr(Me)-OH Stock Solutions in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the preparation of stock solutions of N-α-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Proper preparation of amino acid stock solutions is paramount for achieving high coupling efficiencies and ensuring the synthesis of high-purity peptides. These guidelines cover solvent selection, recommended concentrations, and step-by-step procedures for the dissolution of this compound for use in Boc-SPPS workflows.

Introduction

This compound is a derivative of the amino acid tyrosine where the phenolic hydroxyl group is protected by a methyl ether and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This modification prevents unwanted side reactions at the tyrosine side chain during peptide synthesis. The Boc protecting group is labile to moderate acids, such as trifluoroacetic acid (TFA), and is a cornerstone of the Boc/Bzl strategy in SPPS.[2][3]

The successful incorporation of this compound into a growing peptide chain relies on its efficient dissolution and activation prior to the coupling step. The choice of solvent and the concentration of the stock solution can significantly impact coupling kinetics and the overall success of the synthesis.[4] This protocol outlines the standard procedures for preparing this compound stock solutions for optimal performance in SPPS.

Data Presentation: Solubility and Recommended Concentrations

The following table summarizes the key quantitative data for the preparation of this compound stock solutions.

ParameterValueSolventsSource(s)
Molecular Weight 295.33 g/mol -[5]
General Solubility SolubleChloroform, Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone
High Solubility 100 mg/mL (approx. 338.6 mM)DMSO (requires sonication)
Recommended Concentration for SPPS 0.2 M - 0.5 MN,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Confirmed Solubility for SPPS 0.5 M (1 mmol in 2 mL)N,N-Dimethylformamide (DMF)

Experimental Protocols

This section provides a detailed protocol for the preparation of a this compound stock solution for use in a standard Boc-SPPS coupling cycle. The protocol is based on a 0.1 mmol synthesis scale, a common scale in research settings.

Materials and Equipment
  • This compound (solid powder)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Glass vial or appropriate container

  • Spatula

  • Vortex mixer or magnetic stirrer

  • Pipettes

Protocol for Preparation of a 0.5 M Stock Solution in DMF

This protocol describes the preparation of a stock solution for a single coupling reaction where a 3 to 4-fold excess of the amino acid is required.

  • Calculate the Required Mass: For a 0.1 mmol scale synthesis, a 3-fold excess requires 0.3 mmol of this compound.

    • Mass (g) = 0.0003 mol * 295.33 g/mol = 0.0886 g (or 88.6 mg)

  • Weighing: Accurately weigh 88.6 mg of this compound powder and transfer it to a clean, dry glass vial.

  • Solvent Addition: To create a 0.5 M solution, calculate the required volume of DMF.

    • Volume (L) = 0.0003 mol / 0.5 mol/L = 0.0006 L (or 0.6 mL)

    • Add 0.6 mL of peptide synthesis grade DMF to the vial containing the this compound.

  • Dissolution: Cap the vial and vortex or stir the mixture at room temperature until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary, but is not typically required for this concentration in DMF. The resulting solution should be clear.

  • Use in Coupling Reaction: The prepared stock solution is now ready for the pre-activation step with a suitable coupling reagent (e.g., HBTU, DCC/HOBt) before being added to the deprotected and neutralized peptide-resin.

Note on Solvent Choice: While this compound is highly soluble in DMSO, DMF or DCM are the preferred solvents for the coupling step in Boc-SPPS to avoid complications with solvent removal and potential side reactions.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the preparation of the stock solution and its place within the broader context of a Boc-SPPS cycle.

stock_solution_preparation cluster_prep Stock Solution Preparation calc Calculate Mass of This compound weigh Weigh this compound calc->weigh add_solvent Add Appropriate Volume of DMF/DCM weigh->add_solvent dissolve Vortex/Stir to Dissolve add_solvent->dissolve ready 0.5 M Stock Solution Ready for Use dissolve->ready

Caption: Workflow for preparing a this compound stock solution.

boc_spps_cycle cluster_spps Boc-SPPS Coupling Cycle cluster_coupling Coupling Step deprotection Boc Deprotection (TFA in DCM) neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization pre_activation Pre-activate This compound Solution with Coupling Reagent neutralization->pre_activation add_to_resin Add Activated Amino Acid to Peptide-Resin pre_activation->add_to_resin stock_solution Prepared this compound Stock Solution stock_solution->pre_activation

References

Application Notes and Protocols for In Situ Neutralization Coupling of Boc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc) protecting group chemistry is a foundational technique for the assembly of peptides. A significant advancement in this methodology is the implementation of in situ neutralization protocols. This approach streamlines the synthesis cycle by combining the neutralization of the protonated N-terminal amine with the subsequent amino acid coupling step into a single, efficient operation. This application note provides a detailed overview, experimental protocols, and comparative data for the in situ neutralization strategy, with a specific focus on the coupling of N-α-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH).

The primary advantage of in situ neutralization is the minimization of peptide chain aggregation.[1][2] By neutralizing the N-terminal trifluoroacetate (TFA) salt in the presence of the activated amino acid, the free amine is immediately acylated. This reduces the time the amine exists in a neutral, aggregation-prone state, which is particularly beneficial for hydrophobic or "difficult" sequences.[1] This leads to higher crude peptide purity and overall yield.[1]

Principle of In Situ Neutralization

In standard Boc-SPPS, the N-terminal Boc group is removed with an acid, typically TFA, leaving a protonated amine (TFA salt). This is followed by a separate neutralization step with a tertiary amine, such as diisopropylethylamine (DIEA), and subsequent washing before the next activated amino acid is introduced. The in situ neutralization protocol combines the neutralization and coupling steps. The activated Boc-amino acid and the neutralizing base are added to the resin-bound peptide TFA salt simultaneously. This ensures that the deprotonated amine is promptly captured by the activated amino acid, minimizing potential side reactions and aggregation.

Data Presentation: Comparative Synthesis Outcomes

Peptide SequenceSynthesis ProtocolCrude Purity (%)Overall Yield (%)Reference
Acyl Carrier Protein (65-74)Standard Boc-SPPS~60%Not Reported
Acyl Carrier Protein (65-74)In Situ Neutralization Boc-SPPS >90% Not Reported
Difficult Transmembrane PeptideStandard Boc-SPPS (DMF)Low4%
Difficult Transmembrane PeptideIn Situ Neutralization Boc-SPPS (NMP/DMSO) Improved 12%
HIV-1 Protease (1-99)In Situ Neutralization Boc-SPPS High Not Reported

Experimental Protocols

This section provides a detailed protocol for the manual in situ neutralization coupling of this compound in Boc-SPPS.

Materials and Reagents:

  • This compound

  • Solid support resin (e.g., Pam resin, MBHA resin)

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Scavengers (e.g., anisole, p-cresol) for cleavage, if required

Protocol for a 0.2 mmol Synthesis Scale:

  • Resin Swelling: Swell the resin (e.g., 1 g of 0.2 mmol/g substitution Merrifield resin) in DCM (10 mL) for 30 minutes in a reaction vessel with gentle agitation.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 100% TFA (10 mL) to the resin and agitate for 2 minutes.

    • Drain the TFA.

    • Repeat the 100% TFA treatment for another 2 minutes.

    • Wash the resin with DCM (3 x 10 mL).

    • Wash the resin with DMF (3 x 10 mL).

  • Amino Acid Activation and In Situ Neutralization/Coupling:

    • In a separate vial, dissolve this compound (0.236 g, 0.8 mmol, 4 equivalents) and HBTU (0.303 g, 0.78 mmol, 3.9 equivalents) in DMF (5 mL).

    • Add this solution to the reaction vessel containing the resin.

    • Immediately add DIEA (0.209 mL, 1.2 mmol, 6 equivalents) to the reaction vessel.

    • Agitate the mixture for 15-30 minutes. The coupling reaction begins simultaneously with the neutralization of the N-terminal amine.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), extend the coupling time for another 15-30 minutes and re-test. If the coupling remains incomplete, a double coupling may be necessary.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3 x 10 mL).

    • Wash the resin with DCM (3 x 10 mL).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and washing, dry the peptide-resin under vacuum.

    • The peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid-based cocktail). The specific cleavage cocktail and conditions will depend on the resin and other protecting groups used in the synthesis.

Mandatory Visualizations

Diagram of the In Situ Neutralization Boc-SPPS Workflow

G Resin Start: Resin-Bound Peptide (Boc-Protected N-terminus) Deprotection Boc Deprotection (100% TFA) Resin->Deprotection Wash_DCM_DMF Wash (DCM then DMF) Deprotection->Wash_DCM_DMF Coupling In Situ Neutralization & Coupling (this compound, HBTU, DIEA in DMF) Wash_DCM_DMF->Coupling Wash_DMF_DCM Wash (DMF then DCM) Coupling->Wash_DMF_DCM Next_Cycle Next Coupling Cycle or Final Cleavage Wash_DMF_DCM->Next_Cycle

Caption: A flowchart of the in situ neutralization Boc-SPPS cycle.

Diagram of the Key Chemical Transformations

G cluster_deprotection 1. Boc Deprotection cluster_coupling 2. In Situ Neutralization & Coupling Boc_Peptide Resin-Peptide-NH-Boc TFA_Salt Resin-Peptide-NH3+ TFA- Boc_Peptide->TFA_Salt + TFA TFA_Salt_c Resin-Peptide-NH3+ TFA- Coupled_Peptide Resin-Peptide-NH-CO-Tyr(Me)-Boc TFA_Salt_c->Coupled_Peptide + Activated AA + DIEA Activated_AA Activated this compound (HBTU active ester) Activated_AA->Coupled_Peptide

Caption: Key chemical steps in Boc deprotection and in situ coupling.

Troubleshooting and Special Considerations

  • Incomplete Coupling of this compound: Although O-methylation reduces the steric hindrance of the side chain compared to larger protecting groups, incomplete coupling can still occur. If the Kaiser test remains positive, consider a "double coupling" by draining the reaction vessel and adding a fresh solution of activated this compound.

  • Aggregation: While the in situ neutralization protocol is designed to minimize aggregation, highly hydrophobic sequences may still pose a challenge. In such cases, consider switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding a small amount of Dimethyl sulfoxide (DMSO) to the DMF.

  • Racemization: Racemization during coupling is a potential concern in peptide synthesis. The use of HBTU as a coupling agent generally minimizes racemization. It is crucial to avoid prolonged pre-activation times of the amino acid before its addition to the resin.

Conclusion

The in situ neutralization protocol for Boc-based solid-phase peptide synthesis is a robust and efficient method that is well-suited for the coupling of modified amino acids like this compound. By combining the neutralization and coupling steps, this technique minimizes the risk of peptide chain aggregation, leading to improved crude purities and overall yields, especially for challenging sequences. The streamlined workflow also contributes to reduced cycle times, thereby increasing the overall throughput of peptide synthesis. For researchers and professionals in drug development, adopting an in situ neutralization strategy can significantly enhance the efficiency and success rate of their peptide synthesis endeavors.

References

Troubleshooting & Optimization

Common side reactions with Boc-Tyr(Me)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and issues encountered when using Boc-Tyr(Me)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the methyl ether (Me) group on the tyrosine side chain in this compound?

A1: The methyl ether (ME) group serves as a permanent protecting group for the phenolic hydroxyl function of the tyrosine side chain.[1] This protection is robust and stable under the moderately acidic conditions required to remove the Nα-Boc group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions such as O-acylation.[1]

Q2: Is the methyl ether protecting group on Tyr(Me) removable during standard Boc-SPPS cleavage?

A2: No, the O-methyl group is a robust protecting group and is not cleaved by the standard final cleavage cocktails used in Boc-SPPS, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] It remains on the tyrosine residue in the final peptide.

Q3: Are there any specific side reactions uniquely associated with the incorporation of this compound?

A3: While this compound itself is generally stable, its use does not exempt the synthesis from common side reactions associated with Boc-SPPS. The primary concerns are not unique to this residue but are general to the methodology. These include incomplete coupling or deprotection, and side reactions related to other sensitive amino acids in the sequence.[2][3]

Q4: Can the use of Boc-D-Tyr(Me)-OH lead to racemization during peptide synthesis?

A4: The primary risk of racemization for Boc-D-Tyr(Me)-OH occurs during the initial synthesis of the amino acid derivative itself, particularly if strong bases are used for methylation. During solid-phase peptide synthesis, racemization of incorporated amino acids is a general risk, especially with certain activation methods, but it is not a uniquely pronounced issue for Tyr(Me) residues under standard coupling protocols.

Troubleshooting Guide

Problem 1: Incomplete Coupling of this compound or Subsequent Amino Acids

Symptoms:

  • Positive ninhydrin test after coupling.

  • Presence of deletion sequences (target peptide mass minus the mass of the uncoupled residue) in the final crude product analysis by mass spectrometry.

  • Low overall yield of the target peptide.

Possible Causes & Solutions:

Possible CauseRecommended ActionExperimental Protocol
Steric Hindrance Utilize stronger coupling reagents known to be effective for hindered couplings, such as HATU or HBTU. Consider double coupling.Double Coupling Protocol: 1. After the initial coupling reaction (e.g., 1-2 hours), take a small resin sample for a ninhydrin test.2. If the test is positive, drain the reaction vessel and wash the resin with DMF.3. Repeat the coupling step with a fresh solution of activated amino acid for an additional 1-2 hours.4. Wash the resin thoroughly with DMF, DCM, and IPA before proceeding to the next deprotection step.
Peptide Aggregation Incorporate a chaotropic salt like LiCl or use a solvent system known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO.Protocol for Aggregation Disruption: 1. Swell the resin in DMF.2. For the coupling step, dissolve the Boc-amino acid and coupling reagents in a solvent mixture such as 0.1 M LiCl in DMF or a 1:1 mixture of DMF:DMSO.3. Proceed with the standard activation and coupling protocol.
Suboptimal Activation Ensure pre-activation of the amino acid with the coupling reagent before adding it to the resin. This is particularly important with uronium/aminium reagents to avoid guanidinylation of the N-terminus.Pre-activation Protocol (HATU): 1. In a separate vessel, dissolve 3 equivalents of the Boc-amino acid and 2.9 equivalents of HATU in DMF.2. Add 6 equivalents of a tertiary base (e.g., DIEA or 2,4,6-collidine) to the mixture.3. Allow the mixture to pre-activate for 2-5 minutes before adding it to the deprotected peptide-resin.
Problem 2: Side Reactions During Nα-Boc Deprotection

Symptoms:

  • Modification of sensitive residues (Trp, Met, Cys) detected by mass spectrometry.

  • Trifluoroacetylation of the N-terminal amine.

  • Incomplete deprotection leading to truncated sequences.

Possible Causes & Solutions:

Possible CauseRecommended ActionExperimental Protocol
Alkylation of Sensitive Residues During Boc deprotection with TFA, tert-butyl carbocations are formed which can alkylate nucleophilic side chains of Trp, Met, and Cys. Include scavengers in the deprotection solution.Boc Deprotection with Scavengers: 1. Prepare a deprotection solution of 50% TFA in DCM.2. Add a scavenger such as 0.5% dithiothreitol (DTE) or 2% anisole to the solution.3. Swell the resin in DCM.4. Treat the resin with the deprotection solution for 20-30 minutes.5. Wash the resin thoroughly with DCM, IPA, and then DMF to remove residual acid and byproducts.
Incomplete Deprotection Standard deprotection times may be insufficient for sterically hindered N-termini.Extended Deprotection Protocol: 1. Perform a pre-wash with the deprotection solution for 5 minutes.2. Follow with a longer deprotection step of 25-30 minutes.3. After the deprotection step, perform a ninhydrin test to confirm the presence of a free primary amine.
Problem 3: Side Reactions During Final Cleavage

Symptoms:

  • Modification of sensitive amino acids in the final peptide.

  • Migration of benzyl-based protecting groups if used on other residues (e.g., Tyr(Bzl)).

Possible Causes & Solutions:

Possible CauseRecommended ActionExperimental Protocol
Alkylation from Protecting Groups During strong acid cleavage (e.g., HF), carbocations are generated from side-chain protecting groups, which can lead to alkylation of sensitive residues.HF Cleavage with Scavengers: 1. Use a cleavage cocktail appropriate for the peptide sequence. A common "low HF" procedure for sensitive peptides includes HF:dimethyl sulfide (DMS):p-cresol (25:65:10).2. For peptides containing Trp, add indole or a thiol scavenger.3. The cleavage is typically performed at 0°C for 2-4 hours.
Migration of Benzyl Group on other Tyrosine Residues If a peptide contains both Tyr(Me) and a Tyr protected with a benzyl (Bzl) group, the Bzl group can migrate to the 3-position of the aromatic ring during strong acid cleavage.Use of More Stable Protecting Groups: For Boc-SPPS, it is recommended to use Tyr protected with 2,6-dichlorobenzyl (2,6-Cl₂Bzl) or 2-bromobenzyloxycarbonyl (2-BrZ) groups to minimize this side reaction.

Visual Guides

G Troubleshooting Workflow for Incomplete Coupling start Coupling Step Completed ninhydrin Perform Ninhydrin Test start->ninhydrin result Test Result? ninhydrin->result negative Negative (Blue Resin) Coupling Complete result->negative Negative positive Positive (Yellow/Brown Resin) Incomplete Coupling result->positive Positive proceed Proceed to Deprotection negative->proceed troubleshoot Troubleshoot positive->troubleshoot double_couple Double Couple troubleshoot->double_couple change_reagents Change Coupling Reagents (e.g., to HATU) troubleshoot->change_reagents disrupt_aggregation Use Aggregation-Disrupting Solvents (NMP, DMSO) troubleshoot->disrupt_aggregation double_couple->ninhydrin change_reagents->ninhydrin disrupt_aggregation->ninhydrin

Caption: Troubleshooting workflow for incomplete coupling.

G Boc Deprotection and Potential Side Reactions start Peptide-Resin (Nα-Boc Protected) deprotection Treat with TFA/DCM start->deprotection deprotected_peptide Deprotected Peptide-Resin (Free N-terminus) deprotection->deprotected_peptide tbutyl_cation tert-Butyl Cation (Byproduct) deprotection->tbutyl_cation alkylation Alkylation of Trp, Met, Cys tbutyl_cation->alkylation scavengers Scavengers (e.g., DTE, Anisole) tbutyl_cation->scavengers Trapped by neutralized_cation Neutralized Byproduct scavengers->neutralized_cation

Caption: Boc deprotection pathway and scavenger mechanism.

References

How to prevent racemization of Boc-Tyr(Me)-OH during coupling

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Prevention of Racemization of Boc-Tyr(Me)-OH during Coupling

Welcome to the Technical Support Center for peptide synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental workflows. Below you will find a comprehensive guide to preventing racemization of Boc-L-Tyr(Me)-OH during peptide coupling reactions, presented in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the conversion of a pure L- or D-enantiomer into a mixture of both. In peptide synthesis, this results in the incorporation of the incorrect stereoisomer into the peptide chain, which can dramatically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

Q2: What are the primary mechanisms of racemization for Boc-protected amino acids during coupling?

A2: The most prevalent mechanism is the formation of a 5(4H)-oxazolone intermediate.[1] The activated carboxyl group of the Boc-amino acid cyclizes to form the oxazolone. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent attack by the amine component on the achiral oxazolone ring can yield both the desired L-L peptide and the undesired D-L diastereomer. A less common mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[1]

Q3: Is this compound particularly susceptible to racemization?

A3: While urethane protecting groups like Boc generally suppress racemization compared to acyl groups, racemization can still occur under non-optimal coupling conditions. While not as notoriously prone to racemization as residues like Histidine or Cysteine, care must be taken during the coupling of any activated amino acid to maintain stereochemical purity. Factors such as the choice of coupling reagent, base, solvent, and temperature all play a significant role.

Troubleshooting Guide: High Levels of D-Isomer Detected

Issue: Analysis of the synthesized peptide reveals a significant percentage of the D-Tyr(Me) diastereomer.

Here is a step-by-step guide to troubleshoot and mitigate this issue:

Step 1: Evaluate Coupling Reagents and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are critical.

  • Carbodiimides (e.g., DIC, DCC): When used alone, these reagents can lead to high levels of racemization. It is essential to use them in conjunction with nucleophilic additives.

    • Solution: Always add a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[2][3] These additives react with the activated intermediate to form a more stable active ester that is less prone to racemization.

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally more efficient and lead to lower racemization than carbodiimides alone. However, they can still cause racemization, especially with strong bases or elevated temperatures.

    • Solution: For particularly sensitive couplings, consider using a reagent known for very low racemization potential, such as COMU, which incorporates an Oxyma moiety.

Step 2: Assess the Base and Its Concentration

The base is necessary for many coupling reactions but can also promote racemization.

  • Base Strength and Steric Hindrance: Strong and non-sterically hindered bases can accelerate the abstraction of the α-proton.

    • Solution: Opt for a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[4] Use the minimum amount of base required for the reaction to proceed efficiently.

Step 3: Control the Reaction Temperature

Higher temperatures increase the rate of racemization.

  • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice to minimize racemization. For particularly sensitive couplings, maintaining the reaction at 0°C or even lower may be necessary.

Step 4: Optimize Pre-activation and Reaction Time

Prolonged exposure of the activated amino acid to the reaction conditions before the addition of the amine can increase the risk of oxazolone formation.

  • Solution: Minimize the pre-activation time of this compound with the coupling reagent to 1-5 minutes before adding the amine component. In some cases, in situ activation (mixing all components simultaneously) may be beneficial.

Step 5: Consider the Solvent

The polarity of the solvent can influence the rate of racemization.

  • Solution: While solvent choice is often dictated by solubility and resin swelling, less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be preferred over more polar solvents like dimethylformamide (DMF) when racemization is a significant concern.

Data Presentation

While specific quantitative data for the racemization of this compound is not extensively published in a comparative table format, the following table provides representative data for racemization-prone amino acids under various coupling conditions. This data serves as a valuable guide for selecting conditions to minimize racemization during the coupling of this compound.

Coupling ReagentAdditiveBase% D-Isomer (Representative Amino Acid)Reference (for similar couplings)
DICOxyma-1.8% (Fmoc-His(Trt)-OH)
HBTU-NMM1.1% (Fmoc-L-Ser(tBu)-OH)
HATU-NMM1.8% (Fmoc-L-Ser(tBu)-OH)
PyBOP-NMM1.3% (Fmoc-L-Ser(tBu)-OH)
HATUHOAtNMM< 0.5% (Fmoc-Arg(Pbf)-OH)

Note: The level of racemization is highly dependent on the specific amino acid, peptide sequence, and reaction conditions. The data above should be considered illustrative.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure®

This protocol is designed for both solid-phase and solution-phase synthesis to minimize racemization.

Materials:

  • Boc-L-Tyr(Me)-OH

  • Amine component (resin-bound or in solution)

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N-methylmorpholine (NMM) (if the amine component is a salt)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Boc-L-Tyr(Me)-OH (1.0 equivalent) and OxymaPure® (1.1 equivalents) in anhydrous DCM or DMF (to a concentration of approximately 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add DIC (1.1 equivalents) to the solution and stir for 5 minutes at 0°C for pre-activation.

  • Add the amine component (1.0-1.2 equivalents) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), add a stoichiometric amount of NMM (1.0 equivalent). If the free amine is used, no additional base is required.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with the appropriate work-up for either solid-phase or solution-phase synthesis.

Protocol 2: Chiral HPLC Analysis of Racemization

This protocol provides a general method for the separation and quantification of the L- and D-diastereomers of a peptide containing Tyr(Me).

Materials:

  • Crude or purified peptide sample

  • Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T or similar)

  • HPLC grade solvents (e.g., methanol, water, acetonitrile)

  • Acidic modifier (e.g., formic acid or trifluoroacetic acid)

Procedure:

  • Sample Preparation: Dissolve the peptide sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions (starting point):

    • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm

    • Mobile Phase: Water:Methanol:Formic Acid (e.g., 30:70:0.02 v/v/v). The optimal mobile phase composition will need to be determined empirically.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 220 nm or 280 nm.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The L- and D-diastereomers should elute as separate peaks.

    • Integrate the peak areas of the two diastereomers.

    • Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway (Most Common) cluster_enolization Direct Enolization Pathway Boc-AA-OH This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea) Boc-AA-OH->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization Racemic_Peptide Mixture of L-L and D-L Peptide Oxazolone->Racemic_Peptide Amine Attack Boc-AA-OH_2 This compound Activated_Ester_2 Activated Intermediate Boc-AA-OH_2->Activated_Ester_2 Coupling Reagent Enolate Enolate (Achiral Intermediate) Activated_Ester_2->Enolate Base (α-proton abstraction) Racemic_Peptide_2 Mixture of L-L and D-L Peptide Enolate->Racemic_Peptide_2 Protonation & Amine Attack

Caption: Primary mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Reagent Evaluate Coupling Reagent and Additives Start->Reagent Base Assess Base (Strength & Concentration) Reagent->Base If using onium salts or carbodiimides with additives Temp Control Reaction Temperature Base->Temp Use weaker, hindered base (e.g., NMM) Time Optimize Pre-activation & Reaction Time Temp->Time Perform coupling at 0°C Solvent Consider Solvent Polarity Time->Solvent Minimize pre-activation End Racemization Minimized Solvent->End Use less polar solvent if possible

Caption: Troubleshooting workflow for minimizing racemization.

References

Troubleshooting low coupling efficiency with Boc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low coupling efficiency with Boc-Tyr(Me)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during solid-phase peptide synthesis (SPPS) involving this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with this compound?

A1: Low coupling efficiency with this compound is primarily attributed to steric hindrance. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the methyl ether on the tyrosine side chain, creates significant bulk around the reaction center. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, thereby slowing down the rate of peptide bond formation.[1]

Q2: Are there specific coupling reagents that are more effective for this compound?

A2: Yes, for sterically hindered amino acids like this compound, high-reactivity coupling reagents are strongly recommended. Standard carbodiimide reagents such as DCC or DIC in combination with HOBt may result in low yields.[1] More potent uronium/aminium or phosphonium salt-based reagents are generally more effective.[1][2] HATU, HCTU, and PyBOP are often considered the most effective for such difficult couplings.[1]

Q3: What role does the base play in the coupling reaction, and which one should I use?

A3: A tertiary amine base is crucial in coupling reactions that utilize uronium/aminium or phosphonium salt reagents. The base serves two main purposes: it neutralizes the proton released during the reaction to maintain a favorable pH, and it facilitates the activation of the coupling reagent. For sterically hindered couplings, N,N-Diisopropylethylamine (DIPEA) is the most commonly used base due to its bulky nature, which minimizes side reactions.

Q4: Can I simply extend the reaction time or increase the temperature to improve coupling efficiency?

A4: Extending the coupling time (e.g., 2-4 hours or even overnight) and slightly increasing the temperature (e.g., to 30-40°C) can help overcome the activation energy barrier for sterically hindered residues. However, increasing the temperature must be done cautiously as it can increase the risk of racemization.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the coupling of this compound.

Issue 1: Low or No Coupling Product Observed
  • Possible Cause: Insufficiently reactive coupling reagent.

    • Recommended Solution: Switch to a high-reactivity uronium/aminium or phosphonium salt-based reagent such as HATU, HCTU, or PyBOP. These are known to be more effective for coupling sterically hindered amino acids.

  • Possible Cause: Suboptimal reaction conditions.

    • Recommended Solution: Increase the equivalents of the amino acid, coupling reagent, and base. A common starting point is 2-4 equivalents of each relative to the resin substitution. Also, consider increasing the reaction time (e.g., 2-4 hours or even overnight).

  • Possible Cause: Aggregation of the growing peptide chain.

    • Recommended Solution: If the peptide sequence is prone to aggregation, this can physically block the coupling site. Try switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding a small amount of Dimethyl sulfoxide (DMSO) to the Dimethylformamide (DMF). Using a resin with a lower substitution level can also be beneficial.

Issue 2: Presence of Deletion Sequences in the Final Product
  • Possible Cause: Incomplete coupling at the this compound residue.

    • Recommended Solution: Perform a "double coupling." After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid for a second coupling cycle. This can significantly improve the yield and reduce deletion sequences.

  • Possible Cause: Premature termination of the peptide chain.

    • Recommended Solution: If unreacted amino groups remain after the coupling attempts, they can be "capped" to prevent them from reacting in subsequent cycles. A common capping agent is acetic anhydride with a base like DIPEA. This will result in a truncated peptide that is easier to separate during purification than a deletion sequence.

Quantitative Data Summary

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the relative efficiency of commonly used coupling reagents for difficult couplings.

Coupling ReagentRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Very HighFirst-line choice for difficult couplings.High cost.
HCTU Very HighA more cost-effective alternative to HATU with similar efficiency.
PyBOP HighEffective for many sterically hindered amino acids.Can be less effective than HATU/HCTU for extremely hindered couplings.
COMU HighGood solubility of byproducts, suitable for both solid- and solution-phase.
DIC/HOBt ModerateCost-effective.Likely to result in very low yields for sterically hindered amino acids.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is optimized for coupling the sterically hindered this compound.

1. Resin Preparation:

  • Ensure the N-terminal Boc group of the peptide-resin has been removed using standard procedures (e.g., 25-50% TFA in DCM for 20-30 minutes).
  • Wash the resin thoroughly with DCM to remove residual TFA.
  • Neutralize the resin by washing with a 5-10% solution of DIPEA in DCM or NMP for 5-10 minutes.
  • Wash the resin thoroughly with the coupling solvent (DMF or NMP) to remove excess base.

2. Amino Acid Activation:

  • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in NMP or DMF.
  • Add DIPEA (6-8 equivalents) to the activation mixture.
  • Allow the pre-activation to proceed for 2-5 minutes.

3. Coupling Reaction:

  • Add the pre-activated amino acid solution to the neutralized peptide-resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). The Kaiser test is not applicable for N-alkyl amino acids and may give false negatives for aggregated sequences.

4. Post-Coupling Wash:

  • Drain the reaction solution.
  • Wash the peptide-resin thoroughly with DMF or NMP to remove excess reagents and byproducts.

5. (Optional) Double Coupling:

  • If the coupling is incomplete, repeat steps 2-4.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency with this compound reagent Evaluate Coupling Reagent start->reagent Initial Check conditions Optimize Reaction Conditions reagent->conditions Switch to HATU/HCTU success Successful Coupling reagent->success Efficiency Improved double_coupling Perform Double Coupling conditions->double_coupling Increase time, temp, & equivalents conditions->success Efficiency Improved capping Cap Unreacted Amines double_coupling->capping If still incomplete double_coupling->success Efficiency Improved capping->success Deletion sequences minimized

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post_coupling Post-Coupling deprotection 1. Boc Deprotection (TFA/DCM) wash1 2. DCM Wash deprotection->wash1 neutralization 3. Neutralization (DIPEA) wash1->neutralization wash2 4. DMF/NMP Wash neutralization->wash2 activation 5. Pre-activate this compound with HATU/DIPEA wash2->activation add_to_resin 6. Add to Resin & Agitate activation->add_to_resin monitor 7. Monitor (e.g., Kaiser Test) add_to_resin->monitor wash3 8. Wash Resin (DMF/NMP) check 9. Check Completion wash3->check check->activation Incomplete? Double Couple end Proceed to next cycle check->end

Caption: High-efficiency coupling protocol workflow.

References

Technical Support Center: Optimizing Boc Deprotection of Tyr(Me) Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc deprotection of O-methyltyrosine (Tyr(Me)) residues.

Frequently Asked Questions (FAQs)

Q1: Is the O-methyl group of a Tyr(Me) residue stable during standard N-terminal Boc deprotection?

A1: Yes, the O-methyl ether of a Tyr(Me) residue is generally stable under the acidic conditions typically used for the removal of the N-α-Boc group, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). The Boc group is significantly more acid-labile than the aryl methyl ether.

Q2: What is the most common side reaction to be aware of when deprotecting a peptide containing a Tyr(Me) residue?

A2: The most prevalent side reaction is the electrophilic substitution on the electron-rich aromatic ring of the tyrosine residue by the tert-butyl cation that is generated during the cleavage of the Boc group. This can lead to the formation of a tert-butylated Tyr(Me) byproduct.

Q3: How can I prevent tert-butylation of the Tyr(Me) residue during Boc deprotection?

A3: The most effective way to prevent tert-butylation is to add a "scavenger" to the deprotection reaction mixture.[1][2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the aromatic ring of tyrosine, thus trapping the cation and preventing it from reacting with your peptide.[1]

Q4: What are some recommended scavengers for protecting Tyr(Me) residues?

A4: Effective scavengers for protecting tyrosine residues include anisole, thioanisole, and p-cresol.[3] Triethylsilane (TES) and triisopropylsilane (TIS) are also commonly used as general-purpose scavengers.[1]

Q5: My Boc deprotection appears incomplete. What are the possible causes?

A5: Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid: The amount of acid may be inadequate, especially if other basic functional groups are present in your molecule.

  • Poor Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can decrease its effective acidity.

  • Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low. While many deprotections are fast at room temperature, sterically hindered substrates might require longer reaction times.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction can be incomplete.

Q6: How can I monitor the progress of the Boc deprotection reaction?

A6: Thin-Layer Chromatography (TLC) is a rapid and effective method. The deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly recommended as it produces a distinct color (usually purple) with the newly formed free amine. You can also use LC-MS to monitor the disappearance of the starting material and the appearance of the product.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Appearance of a new, less polar peak in HPLC/LC-MS after deprotection. Alkylation of the Tyr(Me) residue by the tert-butyl cation.Add a scavenger to the deprotection cocktail. Common choices include thioanisole (5-10% v/v) or triethylsilane (TES, 10-20 equivalents).
Incomplete reaction; starting material remains. Insufficient acid concentration or reaction time.Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or prolong the reaction time. Monitor by TLC or LC-MS until the starting material is consumed.
Potential for O-demethylation of the Tyr(Me) residue. Use of excessively harsh acidic conditions (not typical for iterative Boc deprotection).Standard Boc deprotection with TFA/DCM is highly unlikely to cause demethylation. This is more of a concern with global deprotection using very strong acids like HF or TFMSA. For iterative deprotection, stick to standard protocols. The low-high HF procedure can also prevent side reactions by changing the cleavage mechanism from SN1 to SN2.
Formation of deletion sequences in solid-phase peptide synthesis (SPPS). Incomplete Boc deprotection in a previous cycle.Ensure complete deprotection at each step by using sufficient deprotection time (e.g., 20-30 minutes with 50% TFA/DCM) and thorough washing. Using a solvent system that promotes resin swelling, like 55% TFA in DCM, can improve deprotection efficiency compared to 100% TFA.

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution
  • Dissolve the Boc-protected compound containing the Tyr(Me) residue in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add an equal volume of trifluoroacetic acid (TFA) (for a 1:1 v/v mixture).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be used directly in the next step or after purification.

Protocol 2: Boc Deprotection with a Scavenger (to prevent tert-butylation)
  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add the chosen scavenger. For example, add thioanisole to a final concentration of 5% (v/v).

  • Cool the solution to 0 °C.

  • Add an equal volume of trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • The crude product can be purified by precipitating from cold diethyl ether, followed by centrifugation and washing of the pellet.

Visualizations

Boc Deprotection Workflow

Boc_Deprotection_Workflow General Workflow for Boc Deprotection of Tyr(Me) Start Start: Boc-Tyr(Me)-containing peptide Prepare_Solution Dissolve in DCM Start->Prepare_Solution Add_Scavenger Add Scavenger (e.g., Thioanisole) Prepare_Solution->Add_Scavenger Add_Acid Add TFA (e.g., 50% v/v) at 0°C Add_Scavenger->Add_Acid React Stir at RT for 1-2 hours Add_Acid->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Workup: Evaporate solvent/TFA Monitor->Workup Reaction Complete Product Product: H-Tyr(Me)-peptide TFA salt Workup->Product

Caption: Experimental workflow for Boc deprotection of a Tyr(Me)-containing peptide.

Troubleshooting Decision Tree for Boc Deprotection

Troubleshooting_Boc_Deprotection Troubleshooting Boc Deprotection of Tyr(Me) Start Deprotection Reaction Complete Check_Purity Check Purity (HPLC/LC-MS) Start->Check_Purity Incomplete Incomplete Reaction? Check_Purity->Incomplete Starting Material Present Side_Product Side Product Observed? Check_Purity->Side_Product Unexpected Peaks Success Successful Deprotection Check_Purity->Success Clean Product Incomplete->Side_Product No Increase_Time_Acid Increase Reaction Time or Acid Concentration Incomplete->Increase_Time_Acid Yes Add_Scavenger Add Scavenger (e.g., Thioanisole) Side_Product->Add_Scavenger Yes Failure Problem Persists: Re-evaluate Substrate/Reagents Side_Product->Failure No Increase_Time_Acid->Start Add_Scavenger->Start

Caption: Decision tree for troubleshooting common issues in Boc deprotection.

References

Technical Support Center: Overcoming Peptide Solubility Issues with Boc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility challenges of peptides by incorporating Boc-Tyr(Me)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how can it improve the solubility of my peptide?

A1: this compound is a chemically modified amino acid derivative of tyrosine.[1] The "Boc" (tert-butyloxycarbonyl) group is a temporary protecting group for the amine, used during solid-phase peptide synthesis (SPPS), while the "(Me)" signifies that the hydroxyl group on the tyrosine side chain has been replaced by a methyl ether.[1] Peptides with a high proportion of non-polar (hydrophobic) amino acids often have limited solubility in aqueous solutions.[2] While tyrosine itself has a hydrophobic aromatic ring, the permanent O-methylation in this compound further increases its hydrophobicity. This modification can disrupt aggregation-prone sequences and, in some cases, improve solubility in specific organic or mixed solvent systems by altering the peptide's overall conformational properties.[1]

Q2: When should I consider incorporating this compound into my peptide sequence?

A2: Consider incorporating this compound when you are working with a peptide that exhibits poor solubility in standard aqueous buffers, especially if the insolubility is presumed to be driven by intermolecular hydrogen bonding involving the tyrosine hydroxyl group. It is also a valuable tool when designing peptides intended to resist enzymatic degradation or to probe the role of tyrosine phosphorylation in signaling pathways, as the methyl group blocks phosphorylation.

Q3: Will replacing Tyr with Tyr(Me) affect the biological activity of my peptide?

A3: Yes, this modification is very likely to affect biological activity. The hydroxyl group of tyrosine is often a critical site for post-translational modifications like phosphorylation, which is a key mechanism in many cellular signaling pathways. By methylating this group, you prevent phosphorylation, which can inhibit or alter the peptide's interaction with its target receptor or enzyme. This can be a deliberate design choice to create an antagonist or to study the importance of the tyrosine hydroxyl group.

Q4: What are the key considerations during solid-phase peptide synthesis (SPPS) with this compound?

A4: this compound is used in standard Boc-chemistry SPPS. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA) at each cycle to allow for the addition of the next amino acid. The O-methyl group on the tyrosine side chain is stable to these acidic conditions, ensuring it remains throughout the synthesis. Standard coupling reagents such as HBTU or HATU can be used.

Q5: How do I cleave and deprotect a peptide containing this compound from the resin?

A5: A standard cleavage cocktail for Boc-SPPS is used. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The TFA cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups. The water and TIS act as scavengers to prevent side reactions. The O-methyl group on the tyrosine is stable to these conditions and will remain on the final peptide.

Troubleshooting Guides

Problem 1: My peptide containing Tyr(Me) is still insoluble in aqueous buffers.

Symptoms:

  • The lyophilized peptide powder does not dissolve in water or phosphate-buffered saline (PBS).

  • The solution becomes cloudy or forms a precipitate upon standing.

Troubleshooting Workflow:

start Start: Insoluble Peptide test_acidic Try 10% Acetic Acid start->test_acidic test_basic Try 0.1M Ammonium Bicarbonate test_acidic->test_basic No dissolved Peptide Dissolved test_acidic->dissolved Yes test_organic Use Organic Co-solvent (e.g., DMSO, DMF) test_basic->test_organic No test_basic->dissolved Yes fail Solubility Issue Persists (Consider further sequence modification) test_organic->fail No add_buffer Slowly add aqueous buffer to desired concentration test_organic->add_buffer Yes add_buffer->dissolved

Caption: Workflow for troubleshooting peptide insolubility.

Solutions:

  • pH Adjustment:

    • For Basic Peptides: If your peptide has a net positive charge (containing residues like Lys, Arg, His), try dissolving it in a small amount of 10% aqueous acetic acid and then dilute it with water to the desired concentration.

    • For Acidic Peptides: If your peptide has a net negative charge (containing residues like Asp, Glu), attempt to dissolve it in a small amount of 0.1M ammonium bicarbonate and then dilute with water.

  • Organic Co-solvents:

    • For highly hydrophobic peptides, dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Once dissolved, slowly add your aqueous buffer to the peptide solution with gentle vortexing until the desired final concentration is reached. Be mindful that high concentrations of organic solvents may be incompatible with biological assays.

Problem 2: The peptide aggregates during synthesis after the addition of this compound.

Symptoms:

  • Poor swelling of the resin beads.

  • Slow or incomplete coupling or deprotection steps, confirmed by a positive ninhydrin (Kaiser) test.

  • Low yield of the final peptide product.

Solutions:

  • Change Solvent Conditions: Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or use a mixture of solvents (e.g., DCM/DMF/NMP) to improve solvation of the growing peptide chain.

  • Increase Temperature: Performing the coupling reaction at a slightly elevated temperature (e.g., 30-40°C) can help disrupt secondary structures that lead to aggregation.

  • Use Chaotropic Agents: Adding chaotropic salts, such as LiCl (0.5 M), to the coupling and deprotection solutions can disrupt hydrogen bonding and reduce aggregation.

Quantitative Data Summary

While direct quantitative solubility data for a specific peptide with and without Tyr(Me) is highly sequence-dependent, the following table provides an illustrative example based on general principles of peptide chemistry for a hypothetical hydrophobic 12-mer peptide.

Peptide VersionCalculated pISolubility in Water (mg/mL)Solubility in 10% Acetic Acid (mg/mL)Solubility in 50% ACN/H₂O (mg/mL)
Native Peptide (with Tyr)8.5< 0.10.51.2
Modified Peptide (with Tyr(Me))8.5< 0.10.61.8

Note: This data is illustrative. Actual solubility will vary based on the full peptide sequence.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Lyophilized Peptide Containing Tyr(Me)
  • Initial Assessment: Before opening the vial, centrifuge it briefly to ensure all the lyophilized powder is at the bottom.

  • Test Solubility: In a separate small tube, weigh out a small, known amount of the peptide (e.g., 1 mg).

  • Aqueous Attempt: Add a small volume of sterile, deionized water to create a concentrated stock (e.g., 10 mg/mL). Vortex gently. If it dissolves, you can proceed with further dilutions in your desired buffer.

  • pH Adjustment: If the peptide is not soluble in water, refer to the peptide's overall charge. For a basic peptide, add 10% acetic acid dropwise until it dissolves. For an acidic peptide, use 0.1M ammonium bicarbonate.

  • Organic Co-solvent: If the peptide remains insoluble, use a new aliquot and dissolve it in a minimal volume of DMSO (e.g., 20-50 µL).

  • Dilution: Once fully dissolved in the organic solvent, slowly add your aqueous experimental buffer to the peptide solution while gently mixing. Do not add the peptide solution to the buffer, as this can cause it to precipitate.

  • Final Preparation: Once the desired concentration is reached, centrifuge the solution at high speed (e.g., 14,000 x g) for 5 minutes to pellet any undissolved micro-aggregates before use.

Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol describes a single manual coupling cycle.

  • Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in dichloromethane (DCM) for 30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization: Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM for 5 minutes (repeat twice).

  • Washing: Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).

  • Coupling:

    • In a separate vial, pre-activate this compound (3 equivalents relative to the resin substitution) with a coupling reagent like HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin. .

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • Monitor the reaction completion using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates successful coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Signaling Pathway Visualization

The hydroxyl group of tyrosine is a critical substrate for Receptor Tyrosine Kinases (RTKs), which initiate a cascade of intracellular signaling events upon ligand binding. O-methylation of this hydroxyl group on a peptide-based ligand or inhibitor would block its ability to be phosphorylated, thereby inhibiting downstream signaling.

cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P P RTK->P Phosphorylation Block X RTK->Block Phosphorylation Blocked Ligand Peptide Ligand (with Tyr-OH) Ligand->RTK Binds Methylated_Ligand Peptide Ligand (with Tyr-OMe) Methylated_Ligand->RTK Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of RTK signaling by O-methylated tyrosine.

References

Identifying and removing impurities from Boc-Tyr(Me)-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-Tyr(Me)-OH.

Troubleshooting Guide

Problem 1: Low Yield of this compound after Saponification

Potential Cause Suggested Solution
Incomplete Saponification The hydrolysis of the methyl ester may not have gone to completion. Extend the reaction time with LiOH and monitor the reaction progress by TLC or HPLC. Ensure the LiOH is fresh and accurately weighed.[1]
Product Loss During Workup This compound has some solubility in water. During the aqueous workup and extractions, minimize the volume of aqueous washes. Ensure the pH is properly adjusted to ~3 with citric acid or dilute HCl to fully protonate the carboxylate, making it more soluble in the organic solvent.[1] Use a suitable organic solvent for extraction, such as ethyl acetate.[1]
Side Reactions If the starting material, Boc-Tyr(OMe)-OMe, was not pure, side products may have formed during saponification. Ensure the purity of the starting ester before proceeding with hydrolysis.

Problem 2: Presence of Impurities in the Final Product

Potential Cause Identification Method Removal Method
Unreacted Starting Material (Boc-Tyr(Me)-OMe) TLC: The starting material will have a higher Rf value than the product. NMR: Look for the characteristic singlet of the methyl ester at ~3.7 ppm in the 1H NMR spectrum.[2]Column Chromatography: Use a silica gel column with an appropriate solvent system, such as ethyl acetate/petroleum ether, to separate the less polar ester from the more polar carboxylic acid product.[1]
Starting Material from Previous Step (L-Tyrosine methyl ether) TLC: This impurity will have a very low Rf and may streak. NMR: The absence of the Boc group protons (a singlet at ~1.4 ppm) will be a key indicator.Acidic Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the free amine of the L-Tyrosine methyl ether, making it soluble in the aqueous layer.
Di-tert-butyl dicarbonate (Boc₂O) byproducts NMR: Byproducts of Boc₂O may show signals in the tert-butyl region of the 1H NMR spectrum.Aqueous Wash: These byproducts are often removed during the aqueous workup.
N,O-bis-Boc impurity from Tyr protection NMR & Mass Spectrometry: This impurity would show an additional Boc group signal in the NMR and a corresponding higher mass in MS analysis.Purification of Boc-Tyr-OH: If this impurity is suspected from the initial Boc protection of tyrosine, purification at that stage is critical. For the O-methylated derivative, this is less likely if the starting material is pure.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis and how can I detect them?

A1: The most common impurities are unreacted starting materials such as Boc-Tyr(Me)-OMe and potentially L-Tyrosine methyl ether if the initial protection was incomplete. These can be detected using Thin Layer Chromatography (TLC), where the starting ester will have a higher Rf value than the carboxylic acid product. 1H NMR spectroscopy is also highly effective; the presence of a methyl ester singlet around 3.7 ppm indicates residual starting material, while the absence of the Boc protecting group's characteristic singlet at ~1.4 ppm might suggest the presence of unprotected tyrosine derivatives.

Q2: My final product has a slightly yellow color. Is this normal and how can I remove it?

A2: While this compound is typically a white to off-white powder, a slight yellow tint can sometimes occur due to minor impurities. If analytical data (NMR, HPLC) shows high purity, the color may not be an issue for subsequent steps. However, if a higher purity is required, recrystallization or column chromatography can be employed to remove the colored impurities.

Q3: What is the best way to purify crude this compound?

A3: The most effective method for purifying crude this compound is silica gel column chromatography. A solvent system of ethyl acetate and petroleum ether (e.g., a 2:1 ratio) has been shown to be effective. For removal of baseline impurities or for highly pure material, recrystallization from a suitable solvent system can also be an excellent option.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used. 1H and 13C NMR spectroscopy will confirm the chemical structure. High-Performance Liquid Chromatography (HPLC) is ideal for determining purity, with suppliers often quoting purity levels of ≥98%. Infrared (IR) spectroscopy can confirm the presence of key functional groups, and a melting point determination can be a good indicator of purity when compared to literature values.

Experimental Protocols

Protocol 1: Synthesis of this compound via Saponification

  • Dissolve methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propionate in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH·H₂O (2 equivalents) to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to ~3 using a 15% aqueous citric acid solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuum.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (2:1) to yield this compound as a colorless oil.

Protocol 2: Identification of Impurities by 1H NMR

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Acquire a 1H NMR spectrum.

  • Analyze the spectrum for the following characteristic peaks:

    • This compound product: Aromatic protons (~6.8-7.1 ppm), methoxy group singlet (~3.7 ppm), alpha-proton multiplet (~4.3 ppm), beta-proton multiplets (~2.8-3.1 ppm), and a singlet for the Boc group (~1.4 ppm).

    • Residual Boc-Tyr(Me)-OMe (impurity): A sharp singlet corresponding to the methyl ester at approximately 3.71 ppm.

    • Unprotected Tyrosine derivative (impurity): Absence of the large singlet at ~1.4 ppm for the Boc group.

Visualizations

G Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Boc-Tyr(Me)-OMe Reaction Saponification with LiOH in THF/MeOH/H2O Start->Reaction 1. Hydrolysis Workup Acidic Workup (pH 3) & Ethyl Acetate Extraction Reaction->Workup 2. Quench & Extract Chromatography Silica Gel Column Chromatography Workup->Chromatography 3. Purification Analysis Purity & Identity Check (NMR, HPLC, TLC) Chromatography->Analysis 4. Quality Control Final_Product Pure this compound Analysis->Final_Product >98% Purity

Caption: Workflow for the synthesis and purification of this compound.

G Troubleshooting Impurities in this compound Synthesis cluster_impurities Potential Impurities cluster_identification Identification Methods cluster_removal Removal Strategies Crude_Product Crude this compound Impurity1 Unreacted Boc-Tyr(Me)-OMe Crude_Product->Impurity1 Impurity2 Unprotected Tyr(Me)-OH Crude_Product->Impurity2 Impurity3 Other Side Products Crude_Product->Impurity3 HPLC HPLC Analysis Crude_Product->HPLC TLC TLC (Rf comparison) Impurity1->TLC NMR 1H NMR Spectroscopy Impurity1->NMR Impurity2->NMR Column Column Chromatography TLC->Column NMR->Column Wash Aqueous Wash NMR->Wash HPLC->Column

Caption: Logical relationship for identifying and removing impurities.

References

Technical Support Center: Scavengers for Boc-Tyr(Me)-OH Cleavage from Resin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of scavengers for the cleavage of peptides containing tert-butyloxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH) from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in cleaving peptides containing Tyr(Me) from the resin?

The main challenge lies in the robustness of the O-methyl ether protecting group on the tyrosine side chain. Standard cleavage cocktails used in Boc solid-phase peptide synthesis (SPPS), such as trifluoroacetic acid (TFA) with common scavengers, are designed to remove acid-labile protecting groups like Boc and tert-butyl. The methyl ether of tyrosine is stable under these conditions and requires significantly harsher reagents for its removal.

Q2: Which reagents are effective for the deprotection of the O-methyl group of tyrosine?

Deprotection of the O-methyl group from the tyrosine side chain necessitates the use of strong acids or potent nucleophilic reagents. The most commonly employed reagents for this purpose in the context of peptide synthesis are:

  • Strong Brønsted Acids:

    • Anhydrous Hydrogen Fluoride (HF)

    • Trifluoromethanesulfonic acid (TFMSA)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Lewis Acids:

    • Boron tribromide (BBr₃)

Q3: Can the O-methyl group be removed simultaneously with cleavage from the resin?

Yes, in many cases, the harsh acidic conditions required for O-methyl deprotection also facilitate the cleavage of the peptide from the resin linker, particularly with resins used in Boc-SPPS such as Merrifield or MBHA resins. This allows for a one-pot deprotection and cleavage step.

Q4: What are the primary side reactions to be aware of during the cleavage of Tyr(Me)-containing peptides?

The use of strong acids can lead to several side reactions, primarily:

  • Alkylation of Nucleophilic Residues: Carbocations generated from the cleavage of protecting groups and the resin linker can alkylate sensitive amino acid side chains. Tyrosine itself is susceptible to alkylation on the phenolic ring.[1][2] Other vulnerable residues include tryptophan, methionine, and cysteine.

  • Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, can form a cyclic aspartimide intermediate under strong acid conditions.[3]

  • Oxidation of Methionine: The thioether side chain of methionine can be oxidized to the corresponding sulfoxide.

Q5: Why are scavengers essential during the cleavage of Tyr(Me)-containing peptides?

Scavengers are crucial for trapping the highly reactive carbocations generated during the acidic cleavage process.[2][4] Without effective scavengers, these carbocations can lead to the aforementioned side reactions, resulting in impurities that are often difficult to separate from the desired peptide.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete cleavage of the O-methyl group Insufficient acid strength or reaction time.- For HF cleavage, ensure the reaction is maintained at 0-5 °C for at least 60 minutes. For peptides with multiple stable protecting groups, the reaction time may need to be extended. - When using TFMSA or TMSOTf, ensure the reagents are fresh and the reaction is allowed to proceed for the recommended time (typically 1-2 hours).
The chosen reagent is not suitable for methyl ether cleavage.- Standard TFA cocktails are ineffective. Switch to a stronger acid like HF, TFMSA, or TMSOTf. - For a non-acidic alternative, consider BBr₃, but be aware of its high reactivity and potential for side reactions.
Presence of alkylated byproducts (e.g., C-alkylated tyrosine) Ineffective scavenging of carbocations generated during cleavage.- Use a scavenger cocktail specifically designed for strong acid cleavage. A common and effective scavenger for protecting tyrosine is anisole or p-cresol. - For peptides also containing tryptophan, a more complex scavenger mixture may be necessary.
Oxidation of methionine residues Presence of oxidizing species during cleavage.- Add a reducing scavenger to the cleavage cocktail, such as dimethyl sulfide (DMS).
Low peptide yield after cleavage Re-attachment of the cleaved peptide to the resin.- Ensure a sufficient volume of the cleavage cocktail is used to fully swell the resin. - After the initial cleavage period, wash the resin with fresh cleavage cocktail to ensure complete removal of the peptide.
The peptide is insoluble in the precipitation solvent.- After cleavage and removal of the strong acid, if the peptide does not precipitate well in cold diethyl ether, try alternative precipitation solvents or concentration of the cleavage solution followed by precipitation.

Experimental Protocols

Protocol 1: Cleavage and Deprotection using Anhydrous Hydrogen Fluoride (HF)

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel. Always have calcium gluconate gel readily available as an antidote for HF burns.

Reagents:

  • Peptide-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole or p-cresol)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger. A common ratio is 1 mL of scavenger per gram of peptide-resin.

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Carefully condense the desired amount of anhydrous HF into the reaction vessel.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Once all HF is removed, the crude peptide can be precipitated by the addition of cold diethyl ether.

  • Wash the precipitated peptide thoroughly with cold diethyl ether to remove scavengers and other small molecule impurities.

  • Dry the crude peptide under vacuum.

Protocol 2: Cleavage and Deprotection using Trifluoromethanesulfonic Acid (TFMSA)

WARNING: TFMSA is a very strong and corrosive acid. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment.

Reagents:

  • Peptide-resin (dried)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., thioanisole, m-cresol)

  • Cold diethyl ether

Procedure:

  • Swell the dried peptide-resin in TFA in a round-bottom flask.

  • Add the scavenger cocktail. A common mixture is TFMSA/TFA/thioanisole/m-cresol.

  • Cool the mixture in an ice bath.

  • Slowly add TFMSA to the reaction mixture while stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding to a large volume of cold diethyl ether.

  • Wash the precipitated peptide with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Scavenger Cocktails for Strong Acid Cleavage

The choice of scavenger cocktail is critical for minimizing side reactions during strong acid cleavage. The composition will depend on the amino acids present in the peptide sequence.

Scavenger Cocktail Composition (v/v) Primary Use and Notes
HF with Anisole HF:Anisole (9:1)A standard cocktail for peptides containing acid-sensitive residues like tyrosine. Anisole is an effective scavenger for carbocations.
HF with p-Cresol HF:p-Cresol (9:1)Similar to anisole, p-cresol is a good scavenger for protecting tyrosine from alkylation.
"Low-High" HF Low HF: HF/DMS/p-cresol (25:65:10). High HF: HF/anisole (9:1)A two-step procedure where the "low" HF step with a high concentration of scavengers removes more labile protecting groups under milder conditions, followed by a "high" HF step for more resistant groups.
TFMSA Cocktail TFMSA:TFA:Thioanisole:m-cresolA common alternative to HF. Thioanisole is often included to aid in the removal of certain protecting groups.
TMSOTf Cocktail TMSOTf:TFA:m-cresolTMSOTf is another strong acid alternative to HF.

Visualizations

Cleavage_Workflow start Start: Peptide-Resin with This compound reagent_selection Select Cleavage Reagent: Strong Acid (HF, TFMSA, TMSOTf) or Lewis Acid (BBr3) start->reagent_selection scavenger_selection Select Scavenger Cocktail (e.g., with Anisole/p-Cresol) reagent_selection->scavenger_selection cleavage Cleavage & Deprotection (e.g., HF at 0°C, 1-2h) scavenger_selection->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification Purification (e.g., HPLC) precipitation->purification

Caption: Workflow for the cleavage and deprotection of peptides containing Tyr(Me).

Side_Reaction_Prevention strong_acid Strong Acid Cleavage (e.g., HF) carbocation Carbocation Generation (from protecting groups & linker) strong_acid->carbocation side_reactions Side Reactions: - Alkylation of Tyr, Trp, Met - Aspartimide Formation - Oxidation of Met carbocation->side_reactions trapping Carbocation Trapping carbocation->trapping scavengers Scavengers (Anisole, p-Cresol, DMS, etc.) scavengers->trapping desired_peptide Desired Peptide trapping->desired_peptide Leads to

Caption: Role of scavengers in preventing side reactions during strong acid cleavage.

References

Technical Support Center: Strategies to Minimize O-acylation of Tyrosine During Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize O-acylation of tyrosine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is O-acylation of tyrosine and why is it a problem in peptide synthesis?

A1: O-acylation is an undesired side reaction where the hydroxyl group (-OH) of the tyrosine side chain is acylated, most commonly by the activated carboxyl group of the incoming amino acid.[1][2] This is problematic because the tyrosine hydroxyl group is nucleophilic and can react during the coupling steps of solid-phase peptide synthesis (SPPS).[1][2] This side reaction leads to the formation of branched peptides and other impurities that are often difficult to remove, resulting in a lower yield and purity of the target peptide.[1]

Q2: What is the primary strategy to prevent O-acylation of tyrosine?

A2: The most effective and widely adopted strategy to prevent O-acylation is the use of a protecting group for the tyrosine hydroxyl side chain. This protecting group "shields" the nucleophilic hydroxyl group, preventing it from reacting with activated amino acids during the coupling steps.

Q3: Which protecting groups are commonly used for tyrosine in Fmoc-based SPPS?

A3: In Fmoc-based solid-phase peptide synthesis, the tert-butyl (tBu) group is the most preferred and commonly used protecting group for the tyrosine side chain. The Fmoc-Tyr(tBu)-OH derivative is widely commercially available and offers robust protection under standard SPPS conditions. Other protecting groups like the benzyl (Bzl) group can also be used.

Q4: When is it acceptable to use unprotected tyrosine in peptide synthesis?

A4: While not generally recommended for longer or complex peptides, using unprotected tyrosine may be acceptable in the synthesis of very short peptides. If O-acylation does occur, the acyl group on the phenolic oxygen may be labile to the piperidine treatment used for Fmoc deprotection. However, this approach is less efficient as it consumes the activated amino acid in the unproductive side reaction.

Q5: Can the choice of coupling reagent influence the extent of O-acylation?

A5: Yes, the choice of coupling reagent and the reaction conditions can influence the extent of side reactions, including O-acylation. Highly reactive coupling reagents or prolonged coupling times can potentially increase the likelihood of O-acylation if the tyrosine side chain is not protected. The use of additives like 1-hydroxybenzotriazole (HOBt) can help to suppress some side reactions.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Actions & Solutions
Mass spectrometry shows a peak with an additional mass of +42 Da (or multiples thereof). O-acetylation of Tyrosine. This commonly occurs if acetic anhydride is used for capping and the tyrosine side chain is unprotected. The mass of an acetyl group is 42 Da.1. Confirm the modification: Use tandem MS/MS to pinpoint the location of the +42 Da modification to a tyrosine residue. 2. Use a protected tyrosine derivative: For future syntheses, utilize Fmoc-Tyr(tBu)-OH to shield the hydroxyl group. 3. Optimize capping: If capping is necessary, ensure it is performed efficiently and for the minimum time required.
Broad or multiple peaks in the HPLC chromatogram of the crude peptide. Presence of O-acylated byproducts. O-acylated peptides will have different retention times compared to the desired product, leading to a complex HPLC profile.1. Analyze the peaks by mass spectrometry: Identify the masses of the species in the different peaks to confirm the presence of acylated byproducts. 2. Improve purification: Attempt to separate the desired peptide from the impurities using an optimized HPLC gradient. 3. Re-synthesize with protection: The most reliable solution is to re-synthesize the peptide using a protected tyrosine derivative like Fmoc-Tyr(tBu)-OH.
Low yield of the desired peptide. Consumption of activated amino acids in the O-acylation side reaction. When the tyrosine hydroxyl group is unprotected, it competes with the N-terminal amine for the activated amino acid, reducing the amount of correct peptide formed.1. Implement side-chain protection: Use Fmoc-Tyr(tBu)-OH in your synthesis protocol. 2. Consider double coupling: For difficult couplings following a tyrosine residue, a double coupling strategy can help to drive the desired reaction to completion.
Incomplete coupling at the amino acid following tyrosine. Steric hindrance or side reactions involving the unprotected tyrosine. An unprotected tyrosine side chain can interfere with the coupling reaction.1. Use a protected tyrosine: Fmoc-Tyr(tBu)-OH is the standard recommendation to avoid such interference. 2. Optimize coupling conditions: Increase the equivalents of amino acid and coupling reagent, or switch to a more efficient coupling reagent like HATU or HCTU.

Data on Tyrosine Protecting Groups

Protecting GroupSynthesis StrategyStability & EffectivenessKey Considerations
tert-butyl (tBu) Fmoc/tBuHigh. Very stable to the basic conditions of Fmoc deprotection (piperidine). Cleaved with strong acid (TFA) during the final cleavage step. Considered the gold standard for preventing O-acylation in Fmoc SPPS.Fully compatible with standard Fmoc/tBu chemistry.
Benzyl (Bzl) Fmoc/Bzl or Boc/BzlModerate to High. Stable to mild base, but can be partially cleaved by TFA. Removal often requires stronger acids like HF or catalytic hydrogenation.Offers an orthogonal deprotection strategy which can be useful for the synthesis of protected peptide fragments.
2-Bromobenzyloxycarbonyl (2-BrZ) Boc/BzlHigh. Stable to TFA.Not fully compatible with standard Fmoc chemistry as it can be cleaved by piperidine.
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) Fmoc/BzlHigh. More acid stable than Bzl.Can be used in Fmoc chemistry for the synthesis of fully protected peptide fragments.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Tyr(tBu)-OH

This protocol outlines the standard procedure for incorporating a protected tyrosine residue into a growing peptide chain during Fmoc-based SPPS.

  • Resin Preparation:

    • Start with the N-terminally deprotected peptide-resin.

    • Wash the resin thoroughly with N,N-dimethylformamide (DMF) (3 x 1 min).

  • Activation of Fmoc-Tyr(tBu)-OH:

    • In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3-5 equivalents relative to the resin loading), a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid), and an additive like HOBt (1 equivalent relative to the amino acid) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the activation mixture.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated Fmoc-Tyr(tBu)-OH solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling (double coupling) may be necessary.

Protocol 2: Troubleshooting with Double Coupling

This protocol is recommended when a coupling reaction is incomplete, which can sometimes occur with sterically hindered amino acids or difficult sequences.

  • Initial Coupling:

    • Follow steps 1-4 of the "Standard Coupling of Fmoc-Tyr(tBu)-OH" protocol.

  • Check for Completion:

    • Perform a Kaiser test. If the result is positive, proceed with the double coupling.

  • Washing before Recoupling:

    • Thoroughly wash the resin with DMF (3 x 1 min) to remove any residual reagents from the first coupling.

  • Second Coupling:

    • Prepare a fresh solution of activated amino acid as described in step 2 of the standard protocol.

    • Add this solution to the resin and agitate for another 1-2 hours.

  • Final Washing:

    • Drain the coupling solution and wash the resin extensively with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min) before proceeding to the next Fmoc deprotection step.

Visualizations

experimental_workflow start Start with Deprotected Peptide-Resin wash1 Wash with DMF start->wash1 activation Activate Fmoc-Tyr(tBu)-OH (HBTU/HOBt/DIEA in DMF) wash1->activation coupling Couple to Resin (1-2 hours) activation->coupling wash2 Wash with DMF coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_coupling Perform Double Coupling kaiser_test->double_coupling Positive next_step Proceed to next Fmoc Deprotection kaiser_test->next_step Negative wash3 Wash with DMF/DCM double_coupling->wash3 wash3->next_step end End next_step->end

Caption: Standard workflow for coupling Fmoc-Tyr(tBu)-OH with a troubleshooting loop for incomplete reactions.

troubleshooting_logic start Unexpected Peak in MS check_mass Mass Shift = +42 Da? start->check_mass confirm_location Confirm Location on Tyr via MS/MS check_mass->confirm_location Yes no_mass_shift Not O-acetylation check_mass->no_mass_shift No cause Probable O-acetylation confirm_location->cause solution1 Re-synthesize with Fmoc-Tyr(tBu)-OH cause->solution1 other_modification Investigate other potential side reactions no_mass_shift->other_modification

Caption: Decision-making process for troubleshooting an unexpected mass spectrometry peak.

References

Technical Support Center: A Guide to Synthesizing Peptides with Boc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of synthetic peptides containing N-α-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH). Our aim is to assist you in overcoming common challenges encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of peptides incorporating this compound.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Identification of deletion sequences (peptides lacking the Tyr(Me) residue) in the crude product via LC-MS analysis.

  • A positive ninhydrin test, indicated by blue or purple beads, after the coupling step.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance: The O-methyl group on the tyrosine side chain can create steric hindrance, which may slow down the coupling reaction.1. Extend Coupling Time: Increase the reaction time for the this compound coupling step to 2-4 hours, or even overnight in difficult cases. 2. Double Coupling: After the initial coupling and subsequent washing, perform a second coupling step using a fresh solution of activated this compound.
Inefficient Activation/Coupling Reagent: Standard coupling reagents might not be sufficiently potent to overcome the steric hindrance associated with this modified amino acid.1. Utilize a More Potent Coupling Reagent: Switch to a uronium/aminium-based reagent known for its high efficiency, such as HATU or HBTU. For particularly challenging couplings, HATU is generally recommended due to its faster reaction kinetics and a reduced risk of racemization.[1] 2. Optimize Reagent Equivalents: Use 1.5 to 2.0 equivalents of both this compound and the coupling reagent relative to the resin's substitution level.
Peptide Aggregation: The elongating peptide chain can aggregate on the resin support, which obstructs the access of the activated amino acid.1. Solvent Modification: Change the solvent from DMF to NMP, or employ a mixture of DMF and DMSO to help disrupt the formation of secondary structures. 2. Incorporate Chaotropic Salts: The addition of chaotropic salts, such as LiCl, to the coupling reaction can help to reduce aggregation.
Problem 2: Low Overall Yield Following Cleavage

Symptoms:

  • The amount of peptide obtained is significantly lower than the theoretical expectation.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Deprotection: The Boc protecting group may not be completely removed during every cycle, leading to the formation of truncated peptide sequences.1. Increase Deprotection Time: Extend the duration of the TFA treatment to 30 minutes to ensure complete removal of the Boc group. 2. Use Fresh TFA: Always use fresh, high-quality trifluoroacetic acid for the deprotection step.
Premature Cleavage from Resin: The linkage between the peptide and the resin may exhibit instability towards the repeated TFA treatments required for Boc deprotection.1. Select a More Stable Resin: For the synthesis of longer peptides, consider using a more acid-stable resin, such as PAM resin, as an alternative to the standard Merrifield resin.
Loss During Work-up: The peptide may be lost during the precipitation and washing steps of the work-up procedure.1. Optimize Precipitation: Ensure complete precipitation of the peptide from the cleavage cocktail by using a sufficient volume of cold diethyl ether. 2. Careful Washing: To minimize the loss of peptide, reduce the number of washes and use pre-chilled ether.
Problem 3: Poor Purity and Presence of Multiple Impurities

Symptoms:

  • A complex chromatogram of the crude product, showing multiple peaks in close proximity to the main product peak.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Side Reactions During Cleavage: Reactive species that are generated during the cleavage process can lead to modifications of the peptide.1. Use an Optimized Cleavage Cocktail: For peptides that contain Tyr(Me), a standard cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) is generally effective.[2] 2. Include Scavengers: It is important to ensure that the cleavage cocktail contains scavengers like water, thioanisole, and ethanedithiol (EDT) to trap any reactive carbocations that may form.
Racemization: The stereochemical integrity of the amino acids may be compromised during the activation step.1. Use Racemization-Suppressing Additives: Always include an additive such as HOBt or Oxyma Pure with your coupling reagent to minimize racemization. 2. Choose the Appropriate Reagent: HATU is known to present a lower risk of racemization when compared to HBTU.[1]
Aggregation During Purification: The peptide may aggregate in the purification solvent, which can result in broad peaks and poor separation.1. Optimize HPLC Conditions: Employ a shallow gradient and consider adding a small amount of an organic solvent like isopropanol to the mobile phase to enhance solubility. 2. Elevated Temperature: Performing the purification at a slightly elevated temperature, for instance at 40°C, can sometimes lead to improved peak shape for peptides that are prone to aggregation.

Frequently Asked Questions (FAQs)

Q1: Is the O-methyl group of this compound stable throughout Boc-SPPS?

A1: Yes, the O-methyl ether is a robust protecting group that remains stable under the moderately acidic conditions (e.g., 25-50% TFA in DCM) used for the repetitive removal of the N-terminal Boc group. It is also resistant to the strong acids, such as HF or TFMSA, that are used for the final cleavage from the resin.

Q2: What is the most suitable coupling reagent for this compound?

A2: Due to the potential for steric hindrance from the O-methyl group, it is advisable to use more potent coupling reagents. While carbodiimides like DCC/DIC can be used, uronium/aminium salt-based reagents such as HATU and HBTU generally provide higher yields and faster reaction times. HATU is often considered the superior choice for difficult couplings as it can result in higher purity and a lower risk of racemization.[1]

Q3: Is a special cleavage cocktail required for peptides that contain Tyr(Me)?

A3: In most instances, a standard cleavage cocktail that is used for peptides containing other sensitive residues, such as tyrosine, is sufficient.[3] A commonly used and effective option is Reagent K, which is composed of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT). The inclusion of these scavengers is important for preventing side reactions that can be caused by carbocations generated during the cleavage process.

Q4: My peptide containing Tyr(Me) exhibits poor solubility. How can I improve this for purification?

A4: Peptides that contain O-methylated tyrosine may be more hydrophobic. To enhance solubility for RP-HPLC, you can try dissolving the crude peptide in a small amount of a strong organic solvent, such as DMSO or DMF, before diluting it with the initial mobile phase. Additionally, using a mobile phase with a higher organic content or adding a small percentage of isopropanol can be beneficial. Running the chromatography at a slightly elevated temperature may also help to improve solubility and peak shape.

Q5: How can I monitor the coupling efficiency of this compound during the synthesis?

A5: The ninhydrin (Kaiser) test is a widely used qualitative method to check for the presence of free primary amines on the resin. A negative result, indicated by yellow beads, signifies a complete reaction. For a more quantitative evaluation, a small sample of the peptide-resin can be cleaved and analyzed by LC-MS to check for the presence of any deletion sequences.

Data Presentation

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentRelative EfficiencyTypical Coupling TimeRacemization RiskKey Advantages
DCC/HOBt Good2-12 hoursLow to ModerateA cost-effective option.
HBTU/HOBt Very Good30-60 minutesLowOffers faster reaction times than carbodiimides and is reliable for most standard couplings.
HATU Excellent15-45 minutesVery LowHighly efficient, particularly for sterically hindered or aggregation-prone sequences.
Table 2: Common Cleavage Cocktails for Tyr(Me)-Containing Peptides
ReagentCompositionApplication
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)A general-purpose reagent suitable for peptides with sensitive residues, including Tyr, Trp, Cys, and Met.
Reagent B TFA/TIS/Water (95:2.5:2.5)A low-odor alternative for peptides that do not contain Met or Trp.

Experimental Protocols

Protocol 1: Recommended Coupling of this compound using HATU
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 25-50% TFA in DCM for 2 minutes and then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).

  • Neutralization: Treat the resin with a 5-10% solution of DIEA in DMF (2 x 2 minutes). Follow with a wash using DMF (3x).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (1.5-2.0 eq) and HATU (1.5-2.0 eq) in DMF.

    • Add DIEA (3.0-4.0 eq) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to check for the completion of the reaction. If the test is positive, consider performing a second coupling.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Cleavage and Deprotection using Reagent K
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Prepare Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) fresh.

    • Add the cleavage cocktail to the resin, using 10 mL per gram of resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10-20 times the volume of the filtrate).

  • Isolation:

    • Centrifuge the mixture to form a pellet of the crude peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using RP-HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Purification start Start with Resin-Bound Peptide deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (DIEA in DMF) wash1->neutralization coupling Coupling (this compound + HATU) neutralization->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitoring Monitoring (Ninhydrin Test) wash2->monitoring monitoring->coupling Positive end_cycle Cycle Complete monitoring->end_cycle Negative start_cleavage Final Peptide-Resin end_cycle->start_cleavage Final Cycle cleavage Cleavage (Reagent K) start_cleavage->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification final_product Pure Peptide purification->final_product

Caption: Experimental workflow for the synthesis and purification of peptides containing this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Phase cluster_purification_issues Purification Phase start Low Yield or Purity Issue incomplete_coupling Incomplete Coupling? start->incomplete_coupling low_yield Low Overall Yield? start->low_yield purity_issue Poor Purity? start->purity_issue sol_coupling1 Extend Coupling Time / Double Couple incomplete_coupling->sol_coupling1 Yes sol_coupling2 Use Potent Reagent (HATU) incomplete_coupling->sol_coupling2 Yes sol_yield1 Optimize Deprotection low_yield->sol_yield1 Yes sol_yield2 Use Stable Resin low_yield->sol_yield2 Yes solubility_issue Solubility Problem? purity_issue->solubility_issue Maybe sol_purity1 Use Optimized Cleavage Cocktail purity_issue->sol_purity1 Yes sol_purity2 Add Racemization Suppressor purity_issue->sol_purity2 Yes sol_solubility1 Optimize HPLC Solvents solubility_issue->sol_solubility1 Yes sol_solubility2 Elevate Column Temperature solubility_issue->sol_solubility2 Yes

Caption: Troubleshooting decision tree for this compound peptide synthesis.

References

Dealing with aggregation of hydrophobic peptides with Boc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the challenges of hydrophobic peptide aggregation, with a specific focus on the role of Boc-Tyr(Me)-OH.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures. This process is primarily driven by hydrophobic interactions and the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets. Aggregation is a significant issue in peptide synthesis, purification, and formulation as it can lead to:

  • Low synthesis yield: Aggregated peptides on the solid-phase support can block reactive sites, leading to incomplete coupling and deprotection steps.[1]

  • Difficult purification: Aggregates can precipitate on HPLC columns, causing blockages, poor peak shape, and low recovery of the target peptide.

  • Inaccurate quantification: Incomplete dissolution of the peptide leads to incorrect concentration measurements for biological assays.[2]

  • Reduced biological activity: Aggregation can mask the active sites of the peptide or render it biologically inactive.

  • Potential immunogenicity: The presence of aggregates in a therapeutic peptide formulation can trigger an unwanted immune response.[3]

Q2: Can this compound be added to a synthesis or solution to prevent aggregation of another hydrophobic peptide?

Currently, there is no direct scientific literature supporting the use of this compound as an additive or excipient to prevent the aggregation of other hydrophobic peptides. Its primary role in peptide chemistry is as a protected amino acid building block for incorporation into the peptide sequence during solid-phase peptide synthesis (SPPS).[4]

The initial premise of using it as an anti-aggregation agent may stem from a misunderstanding of its application. However, the incorporation of this compound into a peptide sequence can influence its aggregation propensity.

Q3: How does incorporating this compound into a peptide sequence affect its aggregation potential?

Incorporating this compound, which is N-α-Boc-O-methyl-L-tyrosine, can influence a peptide's tendency to aggregate in several ways:

  • Increased Hydrophobicity: The methyl group on the tyrosine side chain slightly increases its hydrophobicity compared to an unprotected tyrosine. This could potentially increase the tendency for aggregation if the overall hydrophobicity of the peptide becomes too high.

  • Disruption of Hydrogen Bonding: The methylation of the hydroxyl group on the tyrosine side chain prevents it from acting as a hydrogen bond donor. In some contexts, this could disrupt the formation of intermolecular hydrogen bond networks that contribute to aggregation.

  • Altered Steric Profile: The presence of the methyl group can introduce steric hindrance that may disrupt the close packing of peptide chains required for the formation of stable β-sheets.

The overall effect of incorporating this compound on aggregation is sequence-dependent and would need to be empirically determined.

Q4: What are the most effective general strategies to prevent hydrophobic peptide aggregation during synthesis?

Several strategies can be employed during solid-phase peptide synthesis (SPPS) to mitigate aggregation:

  • Solvent Choice: Using solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can improve the solvation of the growing peptide chain.[1]

  • Chaotropic Agents: The addition of chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (KSCN) to the coupling and deprotection steps can disrupt the water structure and weaken hydrophobic interactions.

  • Elevated Temperature/Microwave Synthesis: Performing coupling reactions at higher temperatures or using microwave-assisted synthesis can provide the necessary energy to break up intermolecular hydrogen bonds and prevent aggregation.

  • Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can physically disrupt the hydrogen bonding that leads to aggregation.

  • Pseudoproline Dipeptides: Introducing pseudoproline dipeptides at specific points in the sequence can act as "kink-inducers," disrupting the formation of stable secondary structures.

Troubleshooting Guides

Issue 1: Poor Resin Swelling and Incomplete Reactions During SPPS

Symptoms:

  • The resin bed volume decreases during synthesis.

  • Positive Kaiser or TNBS tests after coupling, indicating incomplete reactions.

  • Sluggish Fmoc deprotection.

Troubleshooting Workflow:

spss_troubleshooting cluster_diagnosis Diagnosis cluster_solutions Solutions start Poor Resin Swelling/ Incomplete Reactions check_sequence Analyze Sequence: - High hydrophobicity? - β-branched residues? start->check_sequence visual_inspection Visual Inspection: - Resin clumping? start->visual_inspection change_solvent Change Solvent (e.g., NMP, add DMSO) check_sequence->change_solvent If hydrophobic increase_temp Increase Temperature/ Use Microwave check_sequence->increase_temp backbone_mod Incorporate Backbone Protection/Pseudoproline check_sequence->backbone_mod If known 'difficult sequence' add_chaotrope Add Chaotropic Salt (e.g., LiCl, KSCN) visual_inspection->add_chaotrope If clumping resynthesize Resynthesize on Low-Loading Resin change_solvent->resynthesize If no improvement add_chaotrope->resynthesize If no improvement increase_temp->resynthesize If no improvement backbone_mod->resynthesize If no improvement solubilization_workflow cluster_steps Solubilization Strategy start Crude Peptide Precipitate test_solubility Perform Solubility Test (See Protocol 1) start->test_solubility use_organic Dissolve in minimal 100% organic solvent (DMSO, DMF, ACN) test_solubility->use_organic For hydrophobic peptides adjust_ph Adjust pH (Acid for basic peptides, Base for acidic peptides) test_solubility->adjust_ph If charged sonicate Apply Sonication use_organic->sonicate adjust_ph->sonicate add_denaturant Use Denaturant (6M Guanidine-HCl, 8M Urea) hplc_prep Prepare for HPLC (Dilute with initial mobile phase) add_denaturant->hplc_prep Proceed to Purification sonicate->add_denaturant If still insoluble sonicate->hplc_prep Proceed to Purification

References

Technical Support Center: HPLC Analysis of Peptides Containing O-Methyl-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating O-methyl-tyrosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis of these modified peptides.

HPLC Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a systematic approach to troubleshooting. The following workflow outlines a logical sequence of steps to identify and resolve common HPLC problems.

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Broad Peaks, Tailing, Shifted Retention) check_system 1. Check HPLC System - Pressure Fluctuations? - Leaks? - Solvent Levels? start->check_system check_method 2. Review Method Parameters - Correct Gradient? - Correct Flow Rate? - Correct Wavelength? check_system->check_method check_sample 3. Evaluate Sample Preparation - Correct Solvent? - Sample Degradation? - Overload? check_method->check_sample check_column 4. Inspect Column - Column Age/History? - Contamination? - Correct Chemistry? check_sample->check_column troubleshoot_specific 5. Address Specific Issue (Refer to Q&A below) check_column->troubleshoot_specific resolve Problem Resolved troubleshoot_specific->resolve

Caption: A general workflow for systematic HPLC troubleshooting.

Q1: Why is my peptide containing O-methyl-tyrosine exhibiting a very broad peak?

A1: Peak broadening for hydrophobic peptides, such as those with O-methyl-tyrosine, can stem from several factors. The increased hydrophobicity from the O-methyl group leads to stronger interactions with the stationary phase.[1][2]

  • Inappropriate Gradient: A gradient that is too steep may not allow for proper focusing of the peptide on the column, while a gradient that is too shallow can lead to band broadening due to diffusion.[3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, often asymmetrical peaks.[5]

  • Secondary Interactions: The peptide may be interacting with active sites on the column packing material, such as residual silanols.

  • Column Degradation: An old or contaminated column can lose its efficiency, leading to broader peaks.

  • Extra-column Effects: Excessive tubing length or large detector cell volumes can contribute to band broadening.

Troubleshooting Steps:

  • Optimize the Gradient: Start with a shallow gradient (e.g., a 1% per minute increase in the organic mobile phase) and adjust as needed.

  • Reduce Sample Load: Decrease the injection volume or the concentration of your sample.

  • Modify the Mobile Phase: Ensure an appropriate ion-pairing agent like trifluoroacetic acid (TFA) is used to minimize secondary interactions and improve peak shape.

  • Check the Column: If the problem persists, try a different column or flush the existing one with a strong solvent.

Q2: My peptide with O-methyl-tyrosine is eluting much later than expected. How can I reduce its retention time?

A2: The O-methylation of tyrosine significantly increases its hydrophobicity, leading to longer retention times in reversed-phase HPLC.

  • Strong Hydrophobic Interaction: The primary reason for late elution is the strong interaction between the hydrophobic O-methyl-tyrosine residue and the stationary phase (e.g., C18).

Troubleshooting Steps:

  • Increase the Organic Solvent Strength: A higher percentage of organic solvent (like acetonitrile) in the mobile phase will decrease retention time. You can adjust the starting and final concentrations of your gradient.

  • Use a Less Retentive Stationary Phase: If adjusting the mobile phase is insufficient, consider a column with a less hydrophobic stationary phase, such as C8 or C4.

  • Increase the Column Temperature: Raising the column temperature can sometimes reduce retention times, though this may also affect selectivity.

Q3: I am observing peak tailing with my O-methyl-tyrosine peptide. What are the likely causes and solutions?

A3: Peak tailing is a common issue, often caused by secondary interactions between the peptide and the stationary phase.

  • Silanol Interactions: Basic residues in the peptide can interact with acidic silanol groups on the silica-based column packing, causing tailing.

  • Column Overload: Injecting too much sample can lead to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the peptide and the stationary phase, potentially leading to secondary interactions.

Troubleshooting Steps:

  • Use an Ion-Pairing Agent: Trifluoroacetic acid (TFA) is commonly used to mask silanol groups and improve peak shape for peptides.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate silanol groups and reduce unwanted interactions.

  • Reduce Sample Concentration: Dilute your sample to see if the tailing improves.

  • Consider a Different Column: A column with end-capping or a different stationary phase chemistry may be less prone to silanol interactions.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for peptides containing O-methyl-tyrosine?

A1: The choice of column depends on the overall properties of the peptide.

  • Reversed-Phase C18: A C18 column is the most common starting point for peptide separations. For peptides with O-methyl-tyrosine, the increased hydrophobicity may lead to long retention times.

  • Less Retentive Phases (C8, C4, Phenyl-Hexyl): If retention is too strong on a C18 column, switching to a C8, C4, or phenyl-hexyl stationary phase can be beneficial.

  • Wide-Pore Columns: For larger peptides, a column with a larger pore size (e.g., 300 Å) is often recommended to allow for better interaction with the stationary phase.

The following diagram illustrates a decision-making process for column selection:

Column_Selection_Decision_Tree start Start: Peptide with O-methyl-tyrosine initial_choice Initial Column Choice: Reversed-Phase C18, 300Å start->initial_choice eval_retention Evaluate Retention Time initial_choice->eval_retention good_retention Acceptable Retention & Resolution eval_retention->good_retention Good too_strong_retention Retention Too Strong? eval_retention->too_strong_retention Problematic less_hydrophobic Switch to Less Hydrophobic Column: C8, C4, or Phenyl-Hexyl too_strong_retention->less_hydrophobic Yes poor_resolution Poor Resolution? too_strong_retention->poor_resolution No less_hydrophobic->eval_retention optimize_method Optimize Gradient, Temperature, or Mobile Phase Additives poor_resolution->optimize_method Yes optimize_method->eval_retention

Caption: A decision tree for selecting an appropriate HPLC column.

Q2: How does the O-methyl group on tyrosine affect its hydrophobicity and retention in reversed-phase HPLC?

A2: The addition of a methyl group to the hydroxyl group of tyrosine significantly increases its hydrophobicity. In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Therefore, a peptide containing O-methyl-tyrosine will be more strongly retained and will typically elute later than its non-methylated counterpart under the same chromatographic conditions.

The following diagram illustrates this relationship:

Hydrophobicity_Effect cluster_0 Analyte Properties cluster_1 HPLC Retention Tyrosine Tyrosine (Less Hydrophobic) Shorter_RT Shorter Retention Time Tyrosine->Shorter_RT leads to O_Methyl_Tyrosine O-methyl-tyrosine (More Hydrophobic) Longer_RT Longer Retention Time O_Methyl_Tyrosine->Longer_RT leads to

Caption: The effect of O-methylation on hydrophobicity and HPLC retention.

Data Presentation

The following table summarizes the expected impact of changing key HPLC parameters on the separation of peptides containing O-methyl-tyrosine.

Parameter ChangeExpected Effect on Retention TimeExpected Effect on Peak ShapeRationale
Increase % Acetonitrile DecreaseGenerally UnchangedReduces the polarity of the mobile phase, weakening the hydrophobic interaction with the stationary phase.
Switch from C18 to C8 Column DecreaseGenerally UnchangedThe C8 stationary phase is less hydrophobic than C18, leading to weaker retention.
Increase TFA Concentration Slight Increase/DecreaseImproved (Sharper Peaks)TFA acts as an ion-pairing agent, masking silanol interactions and improving peak symmetry.
Increase Column Temperature DecreaseMay Improve or WorsenReduces mobile phase viscosity and can alter interaction kinetics.
Increase Gradient Slope DecreaseMay Broaden PeaksElutes the peptide faster, but may not allow for sufficient partitioning and focusing.

Experimental Protocols

Standard Reversed-Phase HPLC Protocol for a Peptide Containing O-Methyl-Tyrosine

This protocol provides a starting point for method development.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Peptide sample containing O-methyl-tyrosine, dissolved in an appropriate solvent (ideally the initial mobile phase composition)

2. HPLC System and Column:

  • HPLC System: A standard analytical HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size) is a good starting point. For highly hydrophobic peptides, a C8 or C4 column may be more suitable.

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present).

  • Injection Volume: 10-20 µL (adjust to avoid column overload)

  • Gradient Program (example):

Time (min)% Mobile Phase B
010
4070
4190
4590
4610
5510

5. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Inject the peptide sample.

  • Run the gradient program.

  • Analyze the resulting chromatogram for retention time, peak shape, and resolution.

  • Based on the initial results, optimize the gradient, flow rate, or column temperature as needed to achieve the desired separation. For instance, if the peptide elutes very late, you may increase the starting percentage of mobile phase B or make the gradient steeper.

References

Technical Support Center: Optimizing Solvent Systems for Boc-Tyr(Me)-OH Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions involving Boc-L-Tyrosine(Me)-OH. This guide, presented in a question-and-answer format, addresses common challenges encountered during peptide synthesis and other reactions with this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with Boc-Tyr(Me)-OH in peptide synthesis?

A1: The main challenges associated with the use of this compound stem from its structural properties:

  • Steric Hindrance: The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the methyl ether on the tyrosine side chain, can sterically hinder the approach of coupling reagents and the incoming amino acid, potentially leading to slower reaction rates and incomplete coupling.

  • Hydrophobicity: The O-methyl group increases the hydrophobicity of the tyrosine side chain. In longer peptide sequences, this can contribute to peptide aggregation on the solid support, reducing reagent accessibility and leading to lower yields and difficult purifications.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is generally soluble in a range of polar aprotic solvents commonly used in peptide synthesis. Qualitative data indicates solubility in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[2][3] Quantitative data is limited, but a solubility of 100 mg/mL in DMSO has been reported.[4][5] Additionally, a product from Novabiochem® is reported to have a solubility of 1 mmole in 2 ml of DMF.

Q3: Are there any specific side reactions associated with the O-methyl group of this compound during peptide synthesis?

A3: Under standard Solid-Phase Peptide Synthesis (SPPS) conditions, there are no commonly reported side reactions specifically involving the O-methyl group of the tyrosine side chain. Unlike an unprotected hydroxyl group, the methyl ether is stable to the standard reagents used for coupling and deprotection in Boc-chemistry. The primary side reactions to be aware of are those common to all peptide synthesis, such as racemization and deletion sequences due to incomplete coupling.

Q4: How does the O-methylation of tyrosine affect the purification of the final peptide?

A4: The O-methyl group increases the hydrophobicity of the peptide. During Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification, this increased hydrophobicity will lead to a longer retention time compared to the analogous peptide with an unprotected tyrosine. This property can be advantageous for separating the target peptide from more polar impurities. However, for very hydrophobic peptides, it may be necessary to use a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18) or optimize the gradient with a stronger organic mobile phase to ensure efficient elution.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency / Incomplete Coupling

Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free amines on the resin.

Possible Cause Solution
Steric Hindrance 1. Extend Coupling Time: Increase the reaction time to 2-4 hours or even overnight. 2. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound. 3. Use a More Powerful Coupling Reagent: Switch from standard carbodiimide reagents (like DIC) to more potent uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP.
Suboptimal Reagent Concentration 1. Increase Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents relative to the resin loading). 2. Higher Concentration: Increase the concentration of the reagents in the solvent to favor the bimolecular reaction.
Poor Resin Swelling 1. Ensure Adequate Swelling: Before the first coupling, ensure the resin is fully swollen in a suitable solvent like DMF or NMP. 2. Solvent Choice: NMP is often a better swelling solvent than DMF for polystyrene-based resins.
Issue 2: Peptide Aggregation

Symptom: Poor resin swelling, slow or incomplete deprotection and coupling steps, and difficulty in purifying the final peptide.

Possible Cause Solution
Inter-chain Hydrogen Bonding 1. Change Solvent System: Switch from DMF to NMP, or add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding. 2. Elevated Temperature: Perform the coupling reaction at a slightly elevated temperature (e.g., 40-50°C) to disrupt secondary structures.
High Resin Loading 1. Use a Low-Load Resin: A lower substitution resin increases the distance between peptide chains, reducing the likelihood of aggregation.
Hydrophobic Nature of the Peptide 1. Incorporate Solubilizing Groups: If the sequence allows, consider incorporating backbone-modifying elements like pseudoprolines in other parts of the peptide to disrupt aggregation.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventAbbreviationSolubilityNotes
DimethylformamideDMF~147.7 mg/mL (0.5 M)Calculated from 1 mmole in 2 ml for a similar product.
Dimethyl SulfoxideDMSO100 mg/mLUltrasonic assistance may be required.
ChloroformCHCl₃SolubleQualitative data.
DichloromethaneDCMSolubleQualitative data.
Ethyl AcetateEtOAcSolubleQualitative data.
Acetone(CH₃)₂COSolubleQualitative data.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound in SPPS

This protocol is a general guideline for coupling the sterically hindered this compound using a highly efficient coupling reagent.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Activation Mixture: In a separate vessel, dissolve this compound and HATU in DMF.

  • Pre-activation: Add DIPEA to the activation mixture and agitate for 1-2 minutes at room temperature.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, consider a second coupling (repeat steps 2-5).

Protocol 2: RP-HPLC Purification of a Hydrophobic Peptide Containing Tyr(Me)

This protocol provides a starting point for the purification of a peptide containing the hydrophobic O-methylated tyrosine residue.

Materials:

  • Crude, cleaved peptide containing Tyr(Me)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • C8 or C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF, then dilute with Solvent A to a concentration suitable for injection. If the peptide is soluble, it can be dissolved directly in a mixture of Solvent A and B.

  • Method Development (Analytical Scale):

    • Inject a small amount of the dissolved crude peptide onto an analytical C18 or C8 column.

    • Run a broad gradient (e.g., 5% to 95% Solvent B over 30 minutes) to determine the retention time of the target peptide.

    • Optimize the gradient to achieve good separation between the target peptide and major impurities. A shallower gradient around the elution point of the peptide will improve resolution.

  • Preparative Purification:

    • Scale up the optimized analytical method to a preparative column with the same stationary phase.

    • Inject the prepared crude peptide solution.

    • Collect fractions as the peaks elute.

  • Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Visualizations

Experimental_Workflow cluster_SPPS_Cycle SPPS Cycle for this compound Resin Deprotected Peptide-Resin Activation Prepare Activation Mixture (this compound, HATU, DIPEA in DMF) Coupling Couple to Resin (2-4 hours) Activation->Coupling Wash1 Wash Resin (DMF, DCM) Coupling->Wash1 Kaiser_Test Kaiser Test Wash1->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Wash2 Wash Resin Kaiser_Test->Wash2 Negative Deprotection Boc Deprotection (TFA in DCM) Wash2->Deprotection Deprotection->Resin Next Cycle

Caption: A typical workflow for a coupling cycle in Boc-SPPS. (Within 100 characters)

Troubleshooting_Low_Coupling Start Low Coupling Efficiency (Positive Kaiser Test) Check_Reagents Reagent Concentration/Activity Issue? Start->Check_Reagents Increase_Equiv Increase Equivalents of Amino Acid & Coupling Reagent Check_Reagents->Increase_Equiv Yes Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HBTU) Check_Reagents->Change_Reagent Yes Check_Time Reaction Time Sufficient? Check_Reagents->Check_Time No Extend_Time Extend Coupling Time (2-4h or overnight) Check_Time->Extend_Time No Check_Aggregation Evidence of Aggregation? Check_Time->Check_Aggregation Yes Double_Couple Perform Double Coupling Extend_Time->Double_Couple Change_Solvent Switch to NMP or Add Chaotropic Salts Check_Aggregation->Change_Solvent Yes Elevate_Temp Increase Reaction Temperature Change_Solvent->Elevate_Temp

Caption: Troubleshooting decision tree for low coupling efficiency. (Within 100 characters)

References

Validation & Comparative

A Comparative Guide to Alternative Protecting Groups for the Tyrosine Side Chain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the phenolic hydroxyl function of tyrosine is a critical consideration in peptide synthesis and the development of peptide-based therapeutics. An ideal protecting group should be stable during peptide chain elongation and readily removable under conditions that do not compromise the integrity of the final peptide. This guide provides an objective comparison of commonly used protecting groups for the tyrosine side chain, supported by experimental data and detailed methodologies to aid in the selection of the most suitable protecting group for your specific application.

Comparison of Tyrosine Side Chain Protecting Groups

The choice of a protecting group for the tyrosine side chain is intrinsically linked to the overall peptide synthesis strategy, primarily Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

For Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

In Fmoc/tBu chemistry, the Nα-amino group is protected by the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile.[1][2] This orthogonal strategy allows for the selective deprotection of the Nα-amino group at each cycle of peptide synthesis without affecting the side-chain protection.[1][2]

Protecting GroupStructureStabilityDeprotection ConditionsAdvantagesDisadvantages
tert-Butyl (tBu) -C(CH3)3Stable to piperidine.95% TFA, 2.5% H2O, 2.5% TIS[3]Standard and most common choice for Fmoc SPPS. High stability during synthesis.Requires strong acid for removal.
Trityl (Trt) -C(C6H5)3Stable to piperidine.1-5% TFA in DCM with scavengers (e.g., TIS).Mild acid lability allows for selective on-resin deprotection. Useful for preparing protected peptide fragments.More acid-labile than tBu, which can be a disadvantage in some contexts.
Monomethoxytrityl (Mmt) -C(C6H5)2(C6H4OCH3)Stable to piperidine.1-2% TFA in DCM with scavengers.Even more acid-labile than Trt, allowing for very mild selective deprotection.Potential for premature deprotection if not carefully controlled.
Allyl (All) -CH2CH=CH2Stable to TFA and piperidine.Pd(0) catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., phenylsilane).Fully orthogonal to both acid- and base-labile protecting groups.Requires use of a palladium catalyst, which may need to be removed from the final product.
For Boc-Based Solid-Phase Peptide Synthesis (SPPS)

In the Boc/Bzl strategy, the Nα-amino group is protected by the acid-labile Boc group, which is removed with moderate acid (e.g., TFA), while side-chain protecting groups are removed with a stronger acid (e.g., HF) at the end of the synthesis.

Protecting GroupStructureStabilityDeprotection ConditionsAdvantagesDisadvantages
Benzyl (Bzl) -CH2C6H5Partially labile to TFA.Strong acids like HF or HBr/TFA.Widely used and commercially available.Partial removal during Boc deprotection can lead to side reactions. Can undergo O- to C-migration to form 3-benzyltyrosine.
2,6-Dichlorobenzyl (2,6-Cl2Bzl) -CH2C6H3Cl2Stable to 50% TFA.Strong acids like HF.Increased acid stability compared to Bzl, preventing premature deprotection.Requires very strong acid for removal.
2-Bromobenzyloxycarbonyl (2-BrZ) -C(=O)OCH2C6H4BrStable to 50% TFA.Strong acids like HF.High acid stability.Can be labile to piperidine, limiting its use in Fmoc chemistry.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection in Fmoc SPPS (for tBu, Trt)

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the peptidyl-resin with DCM (3 x 10 mL per gram of resin) and dry under vacuum for at least 1 hour.

  • Add the freshly prepared cleavage cocktail to the resin (10-40 mL per gram of resin).

  • Stir the suspension at room temperature for 1.5 to 4 hours. The time will depend on the specific protecting groups and the peptide sequence.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Deprotection of Mmt Group

This protocol allows for the selective removal of the Mmt group from the tyrosine side chain while the peptide remains attached to the resin, enabling subsequent on-resin modifications.

Materials:

  • Peptidyl-resin containing Tyr(Mmt)

  • Dichloromethane (DCM)

  • Deprotection Solution: 1-2% TFA and 2-5% Triisopropylsilane (TIS) in DCM

  • 10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptidyl-resin in DCM for 20-30 minutes.

  • Drain the DCM.

  • Add the deprotection solution to the resin and agitate for 2 minutes.

  • Drain the solution. The solution may appear yellow due to the cleaved Mmt cation.

  • Repeat steps 3 and 4 until the yellow color is no longer prominent upon addition of fresh deprotection solution (typically 5-10 times).

  • Wash the resin thoroughly with DCM (3-5 times).

  • Neutralize the resin by washing with 10% DIEA in DMF (2-3 times).

  • Wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • The resin is now ready for subsequent on-resin modification.

Protocol 3: HF Cleavage in Boc SPPS (for Bzl, 2,6-Cl2Bzl, 2-BrZ)

This protocol describes the final cleavage using anhydrous hydrogen fluoride (HF), a strong acid required for the removal of stable benzyl-based protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive and must be handled in a specialized apparatus within a dedicated fume hood.

Materials:

  • Peptidyl-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Specialized HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Dry the peptidyl-resin thoroughly under vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger cocktail (e.g., 90% HF, 10% p-cresol).

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Distill the required volume of anhydrous HF into the reaction vessel.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen or under vacuum, trapping the HF gas in a suitable scrubber.

  • Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Precipitate the crude peptide by adding a large volume of cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by RP-HPLC.

Visualizations

SPPS_Workflow Resin Solid Support (Resin) AA1 Couple Fmoc-AA-OH Resin->AA1 Deprotect1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) AA1->Deprotect1 AA2 Couple Fmoc-Tyr(PG)-OH Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 AAn Couple Final Fmoc-AA-OH Deprotect2->AAn Final_Deprotect Final N-terminal Fmoc Deprotection AAn->Final_Deprotect Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotect->Cleavage Peptide Crude Peptide Cleavage->Peptide Purification HPLC Purification Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Mechanisms cluster_tBu TFA-mediated Deprotection of Tyr(tBu) cluster_Bzl HF-mediated Deprotection of Tyr(Bzl) Tyr_tBu Tyr(tBu) side chain Protonation Protonation of -O-tBu by TFA Tyr_tBu->Protonation + H+ (from TFA) Carbocation Formation of tert-butyl carbocation Protonation->Carbocation Loss of Tyr-OH Deprotected_Tyr Deprotected Tyr side chain Carbocation->Deprotected_Tyr Scavenger quenches carbocation Tyr_Bzl Tyr(Bzl) side chain Protonation_Bzl Protonation of -O-Bzl by HF Tyr_Bzl->Protonation_Bzl + H+ (from HF) SN2 SN2 attack by F- or SN1 formation of benzyl cation Protonation_Bzl->SN2 Deprotected_Tyr_Bzl Deprotected Tyr side chain SN2->Deprotected_Tyr_Bzl Scavenger quenches cation

Caption: Simplified deprotection mechanisms for tBu and Bzl groups.

Orthogonality Fmoc Fmoc (Nα) tBu tBu (Side Chain) Fmoc->tBu Base (Piperidine) removes Fmoc, tBu is stable Alloc Alloc (Side Chain) Fmoc->Alloc Base (Piperidine) removes Fmoc, Alloc is stable Resin Resin Linker tBu->Resin Strong Acid (TFA) removes tBu and cleaves from resin Alloc->tBu Pd(0) removes Alloc, tBu is stable Alloc->Resin Strong Acid (TFA) removes tBu and cleaves from resin, Alloc is stable

Caption: Orthogonality of common protecting groups in SPPS.

References

A Head-to-Head Comparison: Boc-Tyr(Me)-OH versus Boc-Tyr(Bzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity. When incorporating tyrosine into a peptide sequence using Boc (tert-butyloxycarbonyl) chemistry, a critical choice arises for the protection of the side-chain hydroxyl group. This guide provides an in-depth, objective comparison of two commonly used derivatives: Boc-Tyr(Me)-OH, with a methyl ether protection, and Boc-Tyr(Bzl)-OH, featuring a benzyl ether protection. This analysis is supported by experimental data to inform the selection of the optimal building block for specific synthetic strategies.

Introduction to the Contenders

This compound and Boc-Tyr(Bzl)-OH are both derivatives of L-tyrosine designed for use in Boc-SPPS. The N-α-amino group is temporarily protected by the acid-labile Boc group, which is removed at each cycle of peptide elongation. The key difference lies in the "permanent" protecting group on the phenolic hydroxyl of the tyrosine side chain. This compound utilizes a methyl ether, while Boc-Tyr(Bzl)-OH employs a benzyl ether. The stability and reactivity of these side-chain protecting groups under the conditions of peptide synthesis dictate their suitability for different applications.

FeatureThis compoundBoc-Tyr(Bzl)-OH
Full Name N-α-(tert-Butoxycarbonyl)-O-methyl-L-tyrosineN-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine
CAS Number 53267-93-92130-96-3
Molecular Formula C₁₅H₂₁NO₅C₂₁H₂₅NO₅
Molecular Weight 295.33 g/mol 371.43 g/mol
Side-Chain Protection Methyl (Me) etherBenzyl (Bzl) ether

Stability Under Synthetic Conditions

The stability of the side-chain protecting group during the repetitive N-α-Boc deprotection steps is a crucial factor in preventing the formation of side products and ensuring the integrity of the final peptide.

Boc-Tyr(Bzl)-OH: The benzyl ether linkage in Boc-Tyr(Bzl)-OH exhibits partial lability to the trifluoroacetic acid (TFA) solutions typically used for Boc group removal.[1][2] This premature deprotection can lead to undesired side reactions, most notably the acid-catalyzed O- to C-alkylation, where the benzyl group migrates from the hydroxyl group to the aromatic ring of the tyrosine residue.[3] This side reaction is particularly problematic in the synthesis of longer peptides where the tyrosine residue is exposed to numerous TFA treatments.[3] To mitigate this, more acid-stable, halogenated benzyl derivatives such as 2,6-dichlorobenzyl (2,6-Cl₂Bzl) have been developed.[2]

This compound: In contrast, the methyl ether of this compound is significantly more stable under the acidic conditions of Boc deprotection. Aryl methyl ethers are generally robust and do not undergo cleavage with TFA. This high stability minimizes the risk of premature deprotection and subsequent side reactions, making this compound a more reliable choice for the synthesis of long or complex peptides where extended exposure to acid is required.

Quantitative Stability Data Summary

DerivativeConditionObservation
Boc-Tyr(Bzl)-OH 50% TFA in DCMPartial cleavage of the benzyl group is observed.
This compound 50% TFA in DCMThe methyl ether is stable with no significant cleavage.

Reactivity in Peptide Coupling

The nature of the side-chain protecting group can also influence the reactivity of the amino acid derivative during the peptide bond formation step. While comprehensive comparative studies on the coupling efficiency are limited, the electronic properties of the protecting groups can be considered. The electron-donating nature of the methoxy group in this compound may slightly increase the nucleophilicity of the carboxylate upon activation compared to the benzyl ether in Boc-Tyr(Bzl)-OH. However, in practice, both derivatives are generally coupled with high efficiency using standard coupling reagents in Boc-SPPS.

Deprotection of the Side Chain

The final step in peptide synthesis involves the removal of all protecting groups, including the one on the tyrosine side chain. The conditions required for this deprotection are a major differentiating factor between the two derivatives.

Boc-Tyr(Bzl)-OH: The benzyl ether is typically removed under strong acidic conditions, concurrently with the cleavage of the peptide from the resin. The most common reagents for this purpose are hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). In solution-phase synthesis, catalytic hydrogenation is an alternative method for benzyl ether cleavage.

This compound: The high stability of the methyl ether necessitates much harsher cleavage conditions. Standard strong acids used in SPPS, such as HF and TFMSA, are generally ineffective for cleaving aryl methyl ethers. The most common reagents for this purpose are boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI). These reagents are highly corrosive and reactive, and their compatibility with the peptide and the solid support must be carefully considered. While protocols for their use in solution-phase synthesis are well-established, their application in solid-phase synthesis is less common and requires stringent anhydrous conditions.

Experimental Protocols

Standard Boc-SPPS Cycle

A generalized protocol for the incorporation of either this compound or Boc-Tyr(Bzl)-OH into a peptide sequence on a solid support.

Resin Peptide-Resin Boc_Deprotection Boc Deprotection (50% TFA in DCM, 20 min) Resin->Boc_Deprotection Wash1 Wash (DCM, IPA) Boc_Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling: Boc-Tyr(X)-OH (HBTU/HOBt/DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Next Cycle or Final Deprotection Wash3->Next_Cycle

Figure 1. A typical workflow for a single coupling cycle in Boc-SPPS.
Final Deprotection and Cleavage

Boc-Tyr(Bzl)-OH with HF Cleavage

Peptide_Resin Dried Peptide-Resin (with Boc-Tyr(Bzl)-OH incorporated) HF_Apparatus HF Cleavage Apparatus Peptide_Resin->HF_Apparatus Add_Scavenger Add Scavenger (e.g., Anisole) HF_Apparatus->Add_Scavenger HF_Cleavage HF Cleavage (Anhydrous HF, 0°C, 1 hr) Add_Scavenger->HF_Cleavage Evaporate_HF Evaporate HF (under vacuum) HF_Cleavage->Evaporate_HF Precipitate Precipitate Peptide (Cold diethyl ether) Evaporate_HF->Precipitate Isolate_Peptide Isolate Crude Peptide (Centrifugation/Filtration) Precipitate->Isolate_Peptide Purification Purification (e.g., HPLC) Isolate_Peptide->Purification

Figure 2. Final deprotection and cleavage for a peptide containing Tyr(Bzl).

This compound with BBr₃ Cleavage (Post-Resin Cleavage)

Note: Due to the harshness of BBr₃, this protocol is typically performed after the peptide has been cleaved from the resin, assuming a linker compatible with milder cleavage conditions that leave the methyl ether intact.

Crude_Peptide Crude Peptide with Tyr(Me) (cleaved from resin) Dissolve Dissolve in Anhydrous DCM (under inert atmosphere) Crude_Peptide->Dissolve Cool Cool to 0°C Dissolve->Cool Add_BBr3 Add BBr₃ (1M in DCM) (dropwise) Cool->Add_BBr3 Stir Stir at 0°C to RT Add_BBr3->Stir Quench Quench with Water/Methanol (carefully at 0°C) Stir->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification (e.g., HPLC) Workup->Purification

Figure 3. Post-cleavage deprotection of the methyl ether from a Tyr(Me)-containing peptide.

Conclusion and Recommendations

The choice between this compound and Boc-Tyr(Bzl)-OH is a trade-off between stability during synthesis and the ease of final deprotection.

Boc-Tyr(Bzl)-OH is a suitable choice for the synthesis of shorter peptides where the number of TFA deprotection cycles is limited. However, for longer peptides, the risk of premature deprotection and side reactions increases, potentially leading to lower yields and purity. The final deprotection with strong acids like HF is a standard and well-established procedure in many peptide synthesis laboratories.

This compound offers superior stability during peptide elongation, making it an excellent candidate for the synthesis of long and complex peptides where the tyrosine residue is subjected to numerous rounds of acid treatment. The major drawback is the harsh conditions required for the final removal of the methyl group. The use of reagents like BBr₃ or TMSI requires careful handling and may not be compatible with all peptide sequences or solid supports.

Recommendation: For routine synthesis of peptides of moderate length, Boc-Tyr(Bzl)-OH remains a practical choice, provided that the potential for side reactions is monitored. For the synthesis of long or particularly sensitive peptides where stability is paramount, This compound is the preferred option, with the caveat that the final deprotection strategy must be carefully planned and executed, potentially involving a post-cleavage manipulation in solution. Researchers should weigh the benefits of enhanced stability against the challenges of the final deprotection step when selecting the appropriate protected tyrosine derivative for their specific synthetic goals.

References

A Comparative Guide to Coupling Reagents for Boc-Tyr(Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug development. Boc-Tyr(Me)-OH, an O-methylated tyrosine derivative, is a valuable building block for introducing conformational constraints and improving the metabolic stability of peptides. The efficiency of its incorporation into a growing peptide chain is critically dependent on the choice of coupling reagent. This guide provides an objective comparison of commonly used coupling reagents for this compound, supported by experimental data, to facilitate the selection of the optimal reagent for achieving high yield, purity, and chiral integrity.

The Critical Role of Coupling Reagents

The formation of a peptide bond involves the activation of the carboxylic acid group of an N-protected amino acid, such as this compound, to facilitate nucleophilic attack by the amino group of the adjacent amino acid or peptide fragment. Coupling reagents are the activators in this pivotal step. Their reactivity and mechanism directly influence the reaction kinetics, the potential for side reactions, and the degree of racemization at the chiral center of the amino acid.

Performance Comparison of Common Coupling Reagents

While direct head-to-head comparative studies for this compound with a wide array of coupling reagents are not extensively documented in a single source, the following table summarizes the expected performance based on data from couplings of structurally similar and sterically hindered amino acids.[1] The data highlights key metrics such as typical yield, reaction time, and the relative risk of racemization.

Coupling Reagent/SystemTypical Yield (%)Typical Reaction TimeRelative Racemization RiskKey Advantages & Disadvantages
HATU >95%30-60 minVery LowAdvantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1] Disadvantages: Higher cost.
HBTU 90-95%1-4 hoursLowAdvantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.
EDC/HOBt 75-90%2-12 hoursLow to ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Generally lower reactivity compared to uronium salts; HOBt is essential to suppress racemization.[1]
PyBOP 90-95%1-3 hoursLowAdvantages: Efficient with minimal racemization.[2] Disadvantages: Byproducts can sometimes be difficult to remove completely.
COMU >95%30-60 minVery LowAdvantages: High coupling efficiency comparable to HATU, with improved safety and solubility profile. Disadvantages: Higher cost than carbodiimides and some other onium salts.

Experimental Workflow and Protocols

The general workflow for the solution-phase coupling of this compound to an amino acid ester (e.g., H-Gly-OMe) involves the activation of the carboxylic acid of this compound followed by the nucleophilic attack of the amino group of the amino acid ester.

G cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification BocTyr This compound ActivatedEster Activated this compound BocTyr->ActivatedEster + Coupling Reagent + Base in Solvent Amine Amino Acid Ester (e.g., H-Gly-OMe) ReactionMixture Reaction Mixture Amine->ReactionMixture CouplingReagent Coupling Reagent (e.g., HATU, HBTU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->ActivatedEster ActivatedEster->ReactionMixture Dipeptide Protected Dipeptide (Boc-Tyr(Me)-Gly-OMe) ReactionMixture->Dipeptide Peptide Bond Formation Workup Aqueous Work-up Dipeptide->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Protected Dipeptide Purification->FinalProduct

General workflow for the coupling of this compound.
Detailed Experimental Protocols

The following are generalized protocols for the solution-phase coupling of this compound with a generic amino acid methyl ester hydrochloride (H-AA-OMe·HCl). These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: HATU-Mediated Coupling

  • Materials:

    • This compound (1.0 eq)

    • H-AA-OMe·HCl (1.05 eq)

    • HATU (1.05 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound and HATU in anhydrous DMF.

    • Add DIPEA to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve H-AA-OMe·HCl in anhydrous DMF and add DIPEA (1.05 eq) to neutralize the hydrochloride salt.

    • Add the neutralized amino acid ester solution to the pre-activated this compound solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HBTU-Mediated Coupling

  • Materials:

    • This compound (1.0 eq)

    • H-AA-OMe·HCl (1.05 eq)

    • HBTU (1.05 eq)

    • DIPEA (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • To a solution of this compound, HBTU, and H-AA-OMe·HCl in anhydrous DCM or DMF, add DIPEA.

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up the reaction as described in the HATU protocol (steps 7-8).

    • Purify the crude product by flash column chromatography.

Protocol 3: EDC/HOBt-Mediated Coupling

  • Materials:

    • This compound (1.0 eq)

    • H-AA-OMe·HCl (1.05 eq)

    • EDC·HCl (1.1 eq)

    • HOBt (1.1 eq)

    • DIPEA (1.05 eq)

    • Anhydrous DCM or DMF

  • Procedure:

    • Dissolve this compound, H-AA-OMe·HCl, and HOBt in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA to neutralize the hydrochloride salt.

    • Add EDC·HCl portion-wise to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product by flash column chromatography.

Concluding Remarks

The choice of coupling reagent for the incorporation of this compound is a critical parameter that influences the overall success of the peptide synthesis. For challenging couplings where maximizing yield and minimizing racemization are paramount, uronium/aminium salt reagents such as HATU and COMU are often the preferred choice, despite their higher cost. HBTU offers a reliable and more economical alternative for routine syntheses. Carbodiimide-based methods using EDC/HOBt are the most cost-effective but may require longer reaction times and careful monitoring to ensure complete reaction and minimize side products. The provided protocols offer a solid foundation for the successful incorporation of this compound into peptide chains, enabling the development of novel and potent peptide-based therapeutics.

References

A Comparative Guide to the Validation of Boc-Tyr(Me)-OH Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids is a critical step in modern peptide-based drug discovery and development. O-methylation of tyrosine residues, for instance, can significantly impact the pharmacological properties of a peptide, including its binding affinity, stability, and pharmacokinetic profile. Boc-Tyr(Me)-OH is a commonly used building block for introducing O-methylated tyrosine into peptide sequences. Rigorous analytical validation is essential to confirm the successful and accurate incorporation of this modified amino acid. This guide provides a comparative overview of NMR and mass spectrometry techniques for the validation of this compound incorporation, alongside alternative methodologies.

Spectroscopic Validation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, complementary techniques for the characterization of modified amino acids and peptides. They provide unambiguous evidence for the presence of the methyl group on the tyrosine side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By comparing the NMR spectra of this compound with its unmethylated counterpart, Boc-Tyr-OH, the successful methylation of the phenolic hydroxyl group can be unequivocally confirmed.

Table 1: Comparative ¹H NMR Data for this compound and Boc-Tyr-OH

Proton Assignment This compound Chemical Shift (δ, ppm) [1]Boc-Tyr-OH Chemical Shift (δ, ppm) [2]Key Differentiating Feature
Methoxy (-OCH₃)3.73 (s, 3H)-Presence of a singlet integrating to 3 protons.
Aromatic (H-2, H-6)7.13 (d, J=8.4 Hz, 2H)7.03 (d, J=8.4 Hz, 2H)Slight downfield shift upon methylation.
Aromatic (H-3, H-5)6.82 (d, J=8.4 Hz, 2H)6.70 (d, J=8.4 Hz, 2H)Slight downfield shift upon methylation.
α-CH4.31-4.29 (m, 1H)4.32-4.23 (m, 1H)Minimal change.
β-CH₂3.08 (dd, 1H), 2.85 (dd, 1H)3.04 (dd, 1H), 2.81 (dd, 1H)Minimal change.
Boc (-C(CH₃)₃)1.38 (s, 9H)1.39 (s, 9H)Minimal change.

Table 2: Comparative ¹³C NMR Data for this compound and Boc-Tyr-OH

Carbon Assignment This compound Chemical Shift (δ, ppm) [1]Boc-Tyr-OH Chemical Shift (δ, ppm) Key Differentiating Feature
Methoxy (-OCH₃)55.64-Presence of a signal in the aliphatic region.
Aromatic (C-4)159.95~156Significant downfield shift of the carbon bearing the oxygen.
Aromatic (C-1)130.37~128Slight shift of the ipso-carbon.
Aromatic (C-2, C-6)131.27~130Slight downfield shift.
Aromatic (C-3, C-5)114.81~115Minimal change.
Carbonyl (C=O)175.42~175Minimal change.
Boc (quaternary C)80.50~80Minimal change.
α-CH56.37~57Minimal change.
β-CH₂37.86~38Minimal change.
Boc (-C(CH₃)₃)28.67~28Minimal change.

Note: ¹³C NMR data for Boc-Tyr-OH is estimated based on typical values for tyrosine derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the incorporated amino acid, confirming the addition of a methyl group (CH₂), which corresponds to a mass increase of 14.02 Da. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Table 3: Comparative Mass Spectrometry Data

Parameter This compound Boc-Tyr-OH Key Differentiating Feature
Molecular Weight 295.33 g/mol [1]281.29 g/mol A mass difference of 14.04 g/mol .
Monoisotopic Mass 295.14197 Da281.12632 DaA mass difference of 14.01565 Da.
Expected [M+H]⁺ 296.1492282.1336Confirms the presence of the additional methyl group.
Key Fragmentation Loss of Boc group (-100 Da)Loss of Boc group (-100 Da)Common fragmentation pathway.
Benzylic cleavageBenzylic cleavageA fragment ion corresponding to the methylated benzyl moiety will be observed at m/z 121, whereas the unmethylated version will be at m/z 107.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the amino acid derivative (this compound or the resulting peptide) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • Data Analysis: Process the spectra to identify the characteristic signals as outlined in Tables 1 and 2. The presence of the methoxy signal at ~3.7 ppm in the ¹H NMR spectrum is a definitive indicator of successful methylation.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with the ionization source (e.g., a mixture of acetonitrile and water with 0.1% formic acid for electrospray ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire data in full scan mode to determine the molecular weight. For further structural confirmation, perform tandem MS (MS/MS) to induce fragmentation.

  • Data Analysis: Analyze the mass spectrum for the expected molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.). In MS/MS mode, look for the characteristic fragmentation patterns, particularly the mass difference of 14 Da in the fragment ions containing the tyrosine side chain.

Alternative Validation Methods

While NMR and MS are the gold standards for validating the incorporation of modified amino acids, other techniques can provide supporting evidence, especially in the context of a full peptide.

  • High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the peptide containing this compound compared to the one with Boc-Tyr-OH can be indicative of successful incorporation. The methylated peptide is generally slightly more hydrophobic and will elute later on a reverse-phase column.

  • Enzymatic Digestion followed by MS Analysis: For longer peptides, enzymatic digestion (e.g., with trypsin) can generate smaller fragments that are easier to analyze by MS/MS to pinpoint the location of the modification.

  • Edman Degradation: While less common for this specific purpose, sequential degradation can be used to isolate the modified amino acid at a specific position for subsequent analysis.

Comparison with Alternatives

The primary alternative to using pre-methylated this compound is the post-synthetic methylation of a tyrosine residue already incorporated into the peptide.

Table 4: Comparison of Pre-incorporation vs. Post-synthetic Methylation

Feature Using this compound Post-synthetic Methylation
Specificity High: ensures methylation only at the desired tyrosine.Lower: risk of side reactions and methylation of other nucleophilic residues (e.g., Lys, His).
Efficiency Generally high coupling efficiency.Can be variable and require optimization of reaction conditions.
Purification Standard peptide purification.May require more complex purification to remove byproducts and unreacted peptide.
Validation Straightforward validation of the final peptide.Requires validation of both the methylation reaction and the final product.

Workflow and Logic Diagrams

experimental_workflow cluster_synthesis Peptide Synthesis cluster_validation Validation cluster_analysis Data Analysis synthesis Incorporate this compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Characterize ms Mass Spectrometry (HRMS and MS/MS) synthesis->ms Confirm Mass hplc HPLC Analysis synthesis->hplc Purity Check nmr_analysis Confirm -OCH₃ signal and chemical shifts nmr->nmr_analysis ms_analysis Confirm molecular weight and fragmentation ms->ms_analysis hplc_analysis Compare retention time hplc->hplc_analysis

Caption: Experimental workflow for the validation of this compound incorporation.

decision_logic decision Is -OCH₃ signal present in ¹H NMR? ms_check Correct [M+H]⁺ in Mass Spec? decision->ms_check Yes failure Incorporation Failed decision->failure No start Start Validation start->decision success Incorporation Validated ms_check->success Yes ms_check->failure No troubleshoot Troubleshoot Synthesis or Purification failure->troubleshoot

Caption: Decision logic for validating this compound incorporation.

References

A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical determinant of experimental success and therapeutic safety. The two predominant solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistries, each present a unique landscape of potential impurities that can impact the final product. This guide provides an objective comparison of the purity outcomes of these two methods, supported by a summary of experimental data, detailed analytical protocols, and visual workflows.

The fundamental difference between the two strategies lies in their Nα-amino protecting group and the corresponding deprotection chemistry. Boc chemistry utilizes an acid-labile protecting group, necessitating strong acid for its removal in each cycle, while Fmoc chemistry employs a base-labile protecting group, which allows for milder reaction conditions.[1] This core distinction influences the types and prevalence of impurities generated during synthesis.

Head-to-Head Purity Comparison

While the final purity of a synthesized peptide is highly sequence-dependent, general trends can be observed when comparing Boc and Fmoc methodologies. Boc chemistry, with its robust and aggressive deprotection steps, can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation, potentially leading to higher crude purity in these specific cases.[][3] Conversely, the milder conditions of Fmoc chemistry are generally compatible with a wider range of sensitive modifications and are the preferred method for many standard peptides.[4][5]

Table 1: Comparison of Purity and Common Impurities in Boc vs. Fmoc Synthesis

FeatureBoc ChemistryFmoc Chemistry
Typical Crude Purity 75-85% for standard peptides. Can be higher for hydrophobic sequences.70-90% for standard peptides.
Common Impurities - Truncated Sequences: Premature termination of the peptide chain. - Deletion Sequences: Failure of a coupling reaction. - Incomplete Deprotection: Residual side-chain protecting groups (e.g., Bzl). - Alkylation of sensitive residues: (e.g., Met, Trp) by carbocations generated during cleavage.- Deletion Sequences: Incomplete Fmoc deprotection or coupling. - Insertion of Amino Acids: Due to impurities in Fmoc-amino acid reagents (e.g., Fmoc-dipeptides, Fmoc-β-Ala-OH). - Aspartimide Formation: Cyclization of aspartic acid residues leading to chain branching. - Diastereomeric Impurities: Racemization of amino acid residues. - Adducts with Scavengers: (e.g., piperidine).
Key Advantages Effective for long or aggregation-prone sequences.Milder conditions, suitable for sensitive modifications and automation.
Key Disadvantages Harsh cleavage conditions (HF) can degrade sensitive peptides.Potential for aspartimide formation and impurities from Fmoc deprotection byproducts.

Visualizing the Synthetic Workflows and Impurity Profiles

To better understand the process and the origin of impurities, the following diagrams illustrate the workflows for both synthesis strategies and a comparison of their resulting impurity profiles.

Boc_SPPS_Workflow cluster_cycle Repetitive Cycle Deprotection Nα-Boc Deprotection (TFA) Neutralization Neutralization (Base) Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Cleavage Final Cleavage & Side-Chain Deprotection (HF or TFMSA) Start Resin with first Amino Acid Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Purity Analysis (HPLC, MS, AAA) Purification->Analysis Fmoc_SPPS_Workflow cluster_cycle Repetitive Cycle Deprotection Nα-Fmoc Deprotection (Piperidine) Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Start Resin with first Amino Acid Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Purity Analysis (HPLC, MS, AAA) Purification->Analysis Impurity_Comparison cluster_boc Boc Synthesis Impurities cluster_fmoc Fmoc Synthesis Impurities Boc_Truncated Truncated Peptides Boc_Deletion Deletion Sequences Boc_Incomplete_Deprotection Incomplete Side-Chain Deprotection Boc_Alkylation Alkylated Side-Chains Fmoc_Deletion Deletion Sequences Fmoc_Insertion Insertion Sequences (e.g., β-Ala) Fmoc_Aspartimide Aspartimide Formation Fmoc_Racemization Diastereomers Fmoc_Adducts Piperidine Adducts Peptide_Synthesis Peptide Synthesis Peptide_Synthesis->Boc_Truncated Peptide_Synthesis->Boc_Deletion Peptide_Synthesis->Boc_Incomplete_Deprotection Peptide_Synthesis->Boc_Alkylation Peptide_Synthesis->Fmoc_Deletion Peptide_Synthesis->Fmoc_Insertion Peptide_Synthesis->Fmoc_Aspartimide Peptide_Synthesis->Fmoc_Racemization Peptide_Synthesis->Fmoc_Adducts

References

O-Methyl-L-Tyrosine in Peptide Scaffolds: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug discovery, enabling the fine-tuning of pharmacological properties. Among these modifications, the O-methylation of L-tyrosine represents a subtle yet impactful alteration that can significantly influence a peptide's biological activity. This guide provides a comparative analysis of peptides containing O-methyl-L-tyrosine versus their non-methylated counterparts, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative and Qualitative Comparisons

The substitution of O-methyl-L-tyrosine for tyrosine can modulate the receptor binding affinity and functional activity of peptides. The following tables summarize comparative data from studies on different peptide families.

Table 1: Quantitative Comparison of Nociceptin/Orphanin FQ (N/OFQ) Analogs

This table presents data from a calcium mobilization assay in cells expressing the Nociceptin Opioid Peptide (NOP) receptor. The potency (pEC50) and maximal effect (Emax) of a peptide containing a methylated tyrosine derivative, [Mmt¹]N/OFQ(1-13)-NH₂, are compared with the parent peptide and the endogenous ligand.

PeptideModificationpEC50Emax (% of N/OFQ)
N/OFQEndogenous Ligand9.56100
N/OFQ(1-13)-NH₂Truncated Analog~9.82~107
[Mmt¹]N/OFQ(1-13)-NH₂O-Methyl-L-tyrosine at position 1~9.82~107

Mmt: (L)-2-methyl tyrosine, a derivative of O-methyl-L-tyrosine.

Table 2: Qualitative Comparison of Dermorphin Analogs

This table provides a qualitative summary of the receptor binding affinity of dermorphin and its O-methylated analog for opiate receptors.

PeptideModificationReceptor Binding Affinity
DermorphinParent PeptideModerate
[Tyr(Me)¹]dermorphinO-Methyl-L-tyrosine at position 1Moderate[1]

Experimental Protocols

The generation and evaluation of peptides containing O-methyl-L-tyrosine involve standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of an O-Methylated Peptide

Objective: To synthesize a peptide with a C-terminal amide, incorporating Fmoc-O-methyl-L-tyrosine.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-O-methyl-L-tyrosine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, using Fmoc-O-methyl-L-tyrosine at the desired position.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Competitive Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of an O-methylated peptide and its non-methylated counterpart for a specific G protein-coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-ligand) with known affinity for the target receptor

  • Unlabeled competitor peptides (O-methylated and non-methylated versions)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Competitor Addition: Add increasing concentrations of the unlabeled competitor peptides (O-methylated or non-methylated) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known potent unlabeled ligand).

  • Receptor Addition: Add a constant amount of the receptor-containing cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate under vacuum. This traps the receptor-bound radioligand on the filter while the unbound ligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the inhibitory constant (Ki) for each competitor peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Peptide Synthesis to Biological Evaluation

G cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (Incorporating O-Methyl-L-Tyrosine) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Binding_Assay Competitive Receptor Binding Assay Characterization->Binding_Assay Purified Peptides Functional_Assay Functional Assay (e.g., Calcium Mobilization) Characterization->Functional_Assay Data_Analysis Data Analysis (IC50, Ki, EC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Workflow from peptide synthesis to biological activity assessment.

Signaling Pathway of the Nociceptin Opioid Peptide (NOP) Receptor

G Ligand N/OFQ or O-Methylated Analog NOP_Receptor NOP Receptor (GPCR) Ligand->NOP_Receptor Binds to G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channels G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channels G_Protein->K_Channel Activates MAPK MAPK Pathway (e.g., ERK1/2) G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neuronal Excitability and Neurotransmitter Release cAMP->Cellular_Response Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Cellular_Response K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Cellular_Response MAPK->Cellular_Response

Caption: Simplified NOP receptor signaling cascade.

References

Comparative analysis of cleavage cocktails for Boc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient cleavage of the tert-butyloxycarbonyl (Boc) protecting group from O-methylated tyrosine (Tyr(Me)) is a critical step in solid-phase peptide synthesis (SPPS). The choice of cleavage cocktail is paramount to ensure high yield and purity of the final peptide, minimizing potential side reactions. This guide provides a comparative analysis of common cleavage cocktails, their compositions, recommended applications, and detailed experimental protocols.

Comparative Analysis of Cleavage Cocktails

Cleavage CocktailComposition (v/v or w/v)Recommended Use & Performance for Tyr(Me)-containing PeptidesPotential Side Reactions for Tyrosine
Standard TFA 95% TFA, 5% WaterSuitable for simple peptides without other sensitive residues. The methyl ether of Tyr(Me) is generally stable to TFA.Risk of re-attachment of the cleaved peptide to the resin if scavengers are absent.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Highly Recommended. A robust and widely used cocktail for peptides containing multiple sensitive residues, including tyrosine. Phenol and thioanisole act as effective scavengers for cations generated during cleavage, protecting the Tyr(Me) residue.Minimal, as the scavengers are specifically chosen to protect Tyr and other sensitive residues.
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)A good alternative to Reagent K with reduced odor. TIS is an effective scavenger for carbocations. Suitable for peptides containing Tyr(Me).TIS is a "hard" scavenger and may not be as effective as the combination in Reagent K for all side reactions.
Anhydrous HF 90% HF, 10% Anisole (or p-cresol)A very strong acid for efficient cleavage of all protecting groups, including the peptide from the resin in Boc-SPPS. Anisole or p-cresol is essential to scavenge benzyl cations and protect the tyrosine ring.If scavengers are omitted, significant alkylation of the tyrosine ring can occur. HF is highly toxic and requires specialized equipment.

Experimental Protocols

Below are detailed methodologies for performing the cleavage of Boc-Tyr(Me)-OH from a solid support using the discussed cocktails.

Protocol 1: Cleavage with Trifluoroacetic Acid (TFA)

This protocol is suitable for peptides where Tyr(Me) is one of the few sensitive residues.

Materials:

  • Peptide-resin

  • Trifluoroacetic Acid (TFA)

  • Deionized Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Scavengers (e.g., Triisopropylsilane - TIS)

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature for 2-3 hours with occasional agitation.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the peptide pellet under vacuum.

Protocol 2: Cleavage with Reagent K

This is a robust protocol for complex peptides containing Tyr(Me) and other sensitive residues.

Materials:

  • Peptide-resin

  • TFA

  • Phenol

  • Water

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Cold methyl t-butyl ether

Procedure:

  • Suspend the peptide-resin in Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT) using 10 to 40 mL per gram of resin.

  • Stir the mixture at room temperature for 1.5 to 2.5 hours.

  • Filter the resin and rinse with fresh TFA.

  • Concentrate the combined filtrates under reduced pressure to a syrup.

  • Dissolve the syrup in a minimal volume of TFA.

  • Precipitate the peptide by adding the solution to cold methyl t-butyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

Protocol 3: Cleavage with "Odorless" Reagent B

This protocol is a less odorous alternative to Reagent K.

Materials:

  • Peptide-resin

  • TFA

  • Phenol

  • Water

  • Triisopropylsilane (TIS)

  • Cold methyl t-butyl ether

Procedure:

  • Wash the resin with dichloromethane.

  • Suspend the resin in Reagent B (88% TFA, 5% Phenol, 5% Water, 2% TIS).

  • Stir the mixture for 1-2 hours at room temperature.

  • Filter and wash the resin with a small amount of additional Reagent B.

  • Cool the combined filtrates and precipitate the crude peptide by adding cold methyl t-butyl ether.

Protocol 4: Cleavage with Anhydrous Hydrogen Fluoride (HF)

This procedure is for Boc-SPPS and requires specialized equipment due to the hazardous nature of HF.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole or p-cresol (scavenger)

  • Cold diethyl ether

  • HF cleavage apparatus

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in the HF-resistant reaction vessel.

  • Add the scavenger (e.g., anisole, 1 mL per gram of resin).

  • Cool the reaction vessel to -78 °C (dry ice/acetone bath).

  • Carefully condense anhydrous HF into the reaction vessel.

  • Allow the mixture to warm to 0 °C and stir for 1 hour.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Once all HF is removed, add cold diethyl ether to the residue to precipitate the peptide.

  • Wash the precipitated peptide with cold diethyl ether to remove scavengers.

  • Dry the peptide under vacuum.

Visualizing the Cleavage Process

The following diagrams illustrate the general workflow for this compound cleavage and the mechanism of scavenger action.

Cleavage_Workflow Resin Peptide-Resin (this compound) Cocktail Add Cleavage Cocktail (e.g., Reagent K) Resin->Cocktail Incubate Incubate (1.5-3h, RT) Cocktail->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Wash Wash and Dry Peptide Precipitate->Wash Product Purified Peptide (Tyr(Me)-OH) Wash->Product

Caption: General workflow for the cleavage of this compound from solid support.

Scavenger_Mechanism cluster_cleavage Cleavage with TFA cluster_scavenging Scavenger Action cluster_protection Peptide Protection Boc {Boc-Tyr(Me)-Peptide | + TFA} Carbocation tert-Butyl Cation (+) Boc->Carbocation Deprotection Peptide H-Tyr(Me)-Peptide Boc->Peptide Deprotection Scavenger Scavenger (e.g., Thioanisole) Carbocation->Scavenger Reaction Tyr Tyr(Me) Side Chain Carbocation->Tyr Attack Trapped Trapped Cation Scavenger->Trapped Alkylation Alkylation (Side Reaction) Tyr->Alkylation

A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis for Aggregation-Prone Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that dictates the success of synthesizing challenging peptide sequences. This guide provides an objective comparison of these two strategies, with a focus on their application to peptides prone to aggregation, using the notoriously difficult human beta-amyloid (1-42) peptide as a case study.

Human beta-amyloid (Aβ) (1-42) is a 42-amino acid peptide strongly associated with the pathology of Alzheimer's disease. Its highly hydrophobic nature and propensity to form β-sheet structures make it prone to aggregation during synthesis, leading to incomplete reactions and low yields. This makes Aβ(1-42) an excellent model for evaluating the robustness of different SPPS strategies.[1]

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the protecting group for the α-amino group of the amino acids and the chemical conditions required for their removal.

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group. Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1] A key advantage of this method, particularly for difficult sequences, is the repeated exposure to acidic conditions which helps to disrupt the formation of secondary structures that lead to aggregation.[2]

  • Fmoc Strategy: This has become the more common method due to its milder reaction conditions. The base-labile Fmoc group is removed using a weak base, typically piperidine. The side-chain protecting groups are acid-labile and are removed during the final cleavage with TFA. This "orthogonality" of the protecting groups is a significant advantage of the Fmoc strategy.[][4] However, the neutral conditions following deprotection can sometimes promote aggregation in hydrophobic sequences.

Quantitative Comparison: Boc vs. Fmoc for the Synthesis of Human Beta-Amyloid (1-42)

Direct head-to-head comparative studies of Boc and Fmoc-SPPS for Aβ(1-42) under identical conditions are scarce in the literature. However, a review of published data indicates a general trend favoring the Boc strategy, especially when employing in situ neutralization protocols, for achieving higher crude purity and overall yield of this challenging peptide.

Synthesis StrategyCrude Purity (%)Overall Yield (%)Key ObservationsReference(s)
Boc-SPPS (in situ Neutralization) Often reported as significantly higher than FmocGenerally higherThe repeated acidic washes are thought to disrupt on-resin aggregation. In situ neutralization minimizes the time the N-terminus is unprotonated, further reducing aggregation.
Standard Fmoc-SPPS Can be low due to aggregationVariable, often lower than Boc for this sequenceAggregation during synthesis can lead to incomplete deprotection and coupling steps, resulting in deletion sequences and truncated peptides.
Optimized Fmoc-SPPS ImprovedImprovedVarious strategies can mitigate aggregation, such as the use of pseudoprolines, elevated temperatures, or special solvents, but may require extensive optimization.

Note: The data presented is a qualitative summary based on findings from multiple sources and may not be directly comparable due to variations in specific reagents, resins, and purification methods used in different studies.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a challenging peptide like human beta-amyloid (1-42) using both Boc (in situ neutralization) and standard Fmoc strategies.

Boc-SPPS with in situ Neutralization Protocol

This protocol is adapted for manual synthesis and is particularly effective for aggregation-prone sequences.

  • Resin Swelling: Swell the appropriate resin (e.g., PAM resin for C-terminal acid) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 100% trifluoroacetic acid (TFA) for 1-2 minutes.

    • Drain the TFA and repeat the 100% TFA treatment for another 1-2 minutes.

    • Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).

  • In situ Neutralization and Coupling:

    • In a separate vial, pre-activate the next Boc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Immediately add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the reaction vessel.

    • Agitate the mixture for 10-60 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, the peptide is cleaved from the resin using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole).

Standard Fmoc-SPPS Protocol

This is a general protocol for standard Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acid) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

    • Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and an activator base like DIEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 30-60 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final Fmoc group is removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing TFA with scavengers (e.g., water, triisopropylsilane).

Signaling Pathways and Experimental Workflows

The synthesis of peptides like Aβ(1-42) is often the first step in a larger experimental workflow to study its role in disease. For instance, synthetic Aβ(1-42) is used to investigate its aggregation kinetics, neurotoxicity, and its interaction with other proteins and potential therapeutic agents.

experimental_workflow cluster_synthesis Peptide Synthesis boc Boc-SPPS purification Purification (HPLC) boc->purification fmoc Fmoc-SPPS fmoc->purification characterization Characterization (Mass Spec) purification->characterization aggregation Aggregation Assays characterization->aggregation toxicity Neurotoxicity Studies aggregation->toxicity interaction Interaction Studies aggregation->interaction

General experimental workflow for synthetic peptides.

Logical Relationships in SPPS

The choice between Boc and Fmoc-SPPS for a specific peptide sequence is a decision based on several factors. The following diagram illustrates the logical relationship between peptide characteristics and the preferred synthesis strategy.

spss_decision peptide Peptide Sequence Characteristics hydrophobic Hydrophobic / Aggregation-Prone peptide->hydrophobic sensitive Acid-Sensitive Modifications peptide->sensitive standard Standard Sequence peptide->standard boc Boc-SPPS Recommended hydrophobic->boc fmoc Fmoc-SPPS Recommended sensitive->fmoc either Either Strategy Suitable standard->either

Decision tree for SPPS strategy selection.

Conclusion

While Fmoc-SPPS is the more widely used method for routine peptide synthesis due to its milder conditions and orthogonality, the Boc strategy remains a powerful and often superior choice for the synthesis of "difficult" sequences. For hydrophobic and aggregation-prone peptides like human beta-amyloid (1-42), the repeated acidic deprotection steps in Boc-SPPS, particularly when combined with in situ neutralization, can significantly improve the crude purity and overall yield by disrupting the formation of performance-limiting secondary structures. The choice of synthesis strategy should therefore be carefully considered based on the specific characteristics of the target peptide.

References

A Comparative Guide to the Use of Boc-Tyr(Me)-OH in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of complex peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly influences the efficiency of synthesis, the purity of the final product, and the potential for side reactions. This guide provides a comprehensive comparison of Boc-Tyr(Me)-OH with its common alternatives, offering insights into the limitations and advantages of each, supported by available data and established chemical principles.

Introduction to Tyrosine Protection in Boc-SPPS

In Boc solid-phase peptide synthesis (SPPS), the phenolic hydroxyl group of tyrosine is typically protected to prevent side reactions, such as O-acylation, during the coupling steps. The choice of the protecting group is dictated by its stability during the repetitive trifluoroacetic acid (TFA) treatments required for Nα-Boc deprotection and its lability under the final cleavage conditions. This guide focuses on the utility and drawbacks of the O-methyl-protected derivative, this compound, in comparison to other commonly used tyrosine derivatives in the Boc/Bzl strategy.

Core Limitations of this compound

The primary limitation of using this compound in complex peptide synthesis stems from the robustness of the methyl ether protecting group. While this stability is advantageous during the iterative TFA deprotection steps of the Nα-Boc group, it presents a significant challenge during the final cleavage of the peptide from the solid support.

Key limitations include:

  • Harsh Final Cleavage Conditions: The methyl ether is stable to the standard TFA treatment used for Boc removal.[1] Consequently, its cleavage requires very strong acidic conditions, most commonly anhydrous hydrogen fluoride (HF). The use of HF necessitates specialized, hazardous equipment and can promote a variety of side reactions.

  • Potential for Side Reactions During HF Cleavage: The strong acid treatment with HF can generate reactive carbocations from the cleavage of other protecting groups or the resin linker. These carbocations can lead to undesired modifications of sensitive amino acid residues within the peptide sequence, such as the alkylation of tryptophan or methionine.[2] Although scavengers are used to mitigate these side reactions, their effectiveness is not always absolute.

  • Irreversibility of the Protecting Group: Unlike benzyl-based ethers, the methyl group cannot be removed by catalytic hydrogenation, limiting the options for final deprotection strategies.

Comparative Analysis with Alternative Tyrosine Derivatives

The limitations of this compound are best understood when compared to its alternatives, primarily Boc-Tyr(Bzl)-OH and the more acid-stable Boc-Tyr(2,6-Cl₂-Bzl)-OH.

FeatureThis compoundBoc-Tyr(Bzl)-OHBoc-Tyr(2,6-Cl₂-Bzl)-OH
Stability to TFA HighPartially labileHigh
Final Cleavage Requires strong acid (e.g., HF)HF or other strong acidsHF or other strong acids
Key Side Reactions Side reactions associated with harsh HF cleavage (e.g., alkylation of sensitive residues)Benzyl group migration to the tyrosine ring under acidic conditionsFewer reported side reactions compared to Boc-Tyr(Bzl)-OH
Orthogonality Not orthogonal to final strong acid cleavageNot fully orthogonal in Boc-SPPS due to partial lability in TFAGenerally orthogonal in Boc-SPPS

Boc-Tyr(Bzl)-OH: The benzyl ether is a widely used protecting group for the tyrosine side chain. However, a significant drawback is its partial lability in the TFA solutions used for Boc deprotection, which can lead to premature deprotection and subsequent side reactions. Furthermore, under acidic conditions, the benzyl group can migrate from the oxygen to the aromatic ring of tyrosine, resulting in a difficult-to-remove impurity.

Boc-Tyr(2,6-Cl₂-Bzl)-OH: To overcome the instability of the benzyl group, the 2,6-dichlorobenzyl ether was developed. The electron-withdrawing chlorine atoms increase the acid stability of the protecting group, making it resistant to premature cleavage by TFA. This derivative offers a more robust alternative to Boc-Tyr(Bzl)-OH for the synthesis of long and complex peptides, as it minimizes the risk of side reactions associated with protecting group instability.

Experimental Considerations and Protocols

The successful incorporation of any protected tyrosine derivative requires careful consideration of the synthesis strategy and reaction conditions.

General Boc-SPPS Cycle

The following diagram illustrates a standard workflow for a single amino acid coupling cycle in Boc-SPPS.

Boc_SPPS_Cycle Resin Peptide-Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Coupling of Boc-AA-OH Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Cycle or Final Cleavage Wash3->NextCycle Tyr_Derivative_Decision Start Target Peptide Synthesis Complexity Is the peptide long or complex? Start->Complexity ShortPeptide Short, simple peptide Complexity->ShortPeptide No LongPeptide Long or complex peptide Complexity->LongPeptide Yes Bzl_Option Use Boc-Tyr(Bzl)-OH (monitor for side reactions) ShortPeptide->Bzl_Option ClBzl_Option Use Boc-Tyr(2,6-Cl2-Bzl)-OH (more stable) LongPeptide->ClBzl_Option Me_Option Consider this compound (requires HF cleavage) LongPeptide->Me_Option FinalCleavage Final Cleavage Method Bzl_Option->FinalCleavage ClBzl_Option->FinalCleavage HF_Available HF apparatus available? Me_Option->HF_Available Avoid_HF Avoid HF HF_Available->Avoid_HF No Use_HF Proceed with HF HF_Available->Use_HF Yes Avoid_HF->ClBzl_Option Choose alternative Use_HF->Me_Option Proceed with this compound

References

A Head-to-Head Comparison of Tyrosine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of amino acid derivatives is a critical decision that directly impacts yield, purity, and the overall success of the synthesis. This guide provides an objective comparison of commonly used tyrosine derivatives in Solid-Phase Peptide Synthesis (SPPS), with a focus on the prevalent Fmoc/tBu strategy. We will delve into the performance of different protecting groups for the tyrosine side chain, supported by a summary of expected experimental outcomes and detailed methodologies.

The phenolic hydroxyl group of tyrosine presents a significant challenge during SPPS. Its nucleophilic nature makes it susceptible to undesired side reactions, most notably O-acylation, during the coupling steps. This not only consumes valuable reagents but also leads to the formation of impurities that are often difficult to remove, thereby reducing the overall yield and purity of the target peptide. To circumvent these issues, the hydroxyl group is temporarily masked with a protecting group. The selection of this protecting group is paramount for a clean and efficient synthesis.

The Front-Runners: A Comparative Overview

The most widely employed strategy in modern SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection, in conjunction with acid-labile protecting groups for the amino acid side chains. Within this framework, several derivatives of tyrosine are available, each with its own set of advantages and disadvantages.

Tyrosine DerivativeProtecting GroupKey AdvantagesPotential DisadvantagesTypical Crude Purity (%)*
Fmoc-Tyr(tBu)-OH tert-Butyl (tBu)- High stability to the basic conditions of Fmoc deprotection- Clean and efficient removal during final acidic cleavage- Minimizes O-acylation side reactions- Can lead to t-butylation of sensitive residues (e.g., Trp) if scavengers are not used effectively during cleavage> 90%
Fmoc-Tyr(Bzl)-OH Benzyl (Bzl)- Historically used, well-established- Partially labile to the repetitive basic conditions of Fmoc deprotection, leading to gradual deprotection and potential side reactions- Requires harsher cleavage conditions (e.g., HF) for complete removal in Boc-SPPS70-85%
Unprotected Fmoc-Tyr-OH None- Lower cost of raw material- Highly susceptible to O-acylation, leading to significant impurity formation and lower yields- Potential for other side reactions at the phenolic hydroxyl group< 60%

*Note: The presented purity ranges are indicative and can vary significantly based on the peptide sequence, length, coupling chemistry, and purification methods employed.

As the table illustrates, the use of a protected tyrosine derivative, particularly Fmoc-Tyr(tBu)-OH , is highly recommended to ensure a high-purity final product.[1][2] The tert-butyl group provides robust protection against O-acylation during the iterative cycles of Fmoc deprotection and coupling.[1] Its clean removal during the final trifluoroacetic acid (TFA) cleavage step makes it the gold standard for routine Fmoc-SPPS.

While Fmoc-Tyr(Bzl)-OH is another option, the benzyl group's partial instability to the basic conditions used for Fmoc removal can lead to premature deprotection and subsequent side reactions. The use of unprotected Fmoc-Tyr-OH is generally discouraged for all but the synthesis of very short peptides, as the high likelihood of O-acylation significantly complicates purification and reduces the overall yield.

Experimental Protocols for Comparative Analysis

To rigorously evaluate the performance of different tyrosine derivatives, a standardized experimental workflow is essential. Below are detailed protocols for the synthesis of a model peptide using different tyrosine derivatives, followed by analysis to determine yield and purity.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines the fundamental steps of Fmoc-based SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for each amino acid Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: Synthesis of a Model Peptide

This protocol describes the synthesis of a model hexapeptide (e.g., H-Gly-Ala-Val-Leu-Ile-Tyr-NH2) to compare the performance of different tyrosine derivatives.

  • Resin Preparation: Start with a Rink Amide resin (0.1 mmol scale). Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • For the first five amino acids (Ile, Leu, Val, Ala, Gly), pre-activate 4 equivalents of the Fmoc-protected amino acid with 3.9 equivalents of HBTU and 6 equivalents of DIEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Tyrosine Coupling (The Variable Step):

    • Vessel 1: Couple Fmoc-Tyr(tBu)-OH using the same activation and coupling protocol.

    • Vessel 2: Couple Fmoc-Tyr(Bzl)-OH using the same protocol.

    • Vessel 3: Couple unprotected Fmoc-Tyr-OH using the same protocol.

  • Washing: After each coupling step, wash the resin with DMF (5 x 1 min).

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum and determine the crude yield.

Protocol 2: Analysis of Crude Peptide Purity by RP-HPLC
  • Sample Preparation: Dissolve a small amount of the crude peptide from each synthesis in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the percentage purity of the target peptide.

Protocol 3: Mass Spectrometry Analysis

Confirm the identity of the main peak in the HPLC chromatogram and identify any major impurities using mass spectrometry (e.g., ESI-MS). This will verify the molecular weight of the desired peptide and help to characterize the nature of the side products.

Visualizing the Key Players: Chemical Structures

The following diagrams, generated using Graphviz, illustrate the chemical structures of the tyrosine derivatives discussed.

Tyrosine_Derivatives cluster_tBu Fmoc-Tyr(tBu)-OH cluster_Bzl Fmoc-Tyr(Bzl)-OH cluster_unprotected Fmoc-Tyr-OH tBu tBu Bzl Bzl unprotected unprotected

Caption: Chemical structures of common tyrosine derivatives used in SPPS.

Conclusion: A Clear Choice for High-Fidelity Peptide Synthesis

The evidence strongly supports the use of side-chain protected tyrosine derivatives in SPPS to mitigate unwanted side reactions and improve the overall efficiency and purity of the synthesis. Among the commonly available options for Fmoc-based strategies, Fmoc-Tyr(tBu)-OH stands out as the superior choice for most applications. Its robust protection of the phenolic hydroxyl group and its clean deprotection under standard cleavage conditions make it an indispensable tool for researchers aiming to synthesize high-quality peptides. While other derivatives exist, they often come with compromises in terms of stability or the harshness of the required cleavage conditions. By understanding the properties of each derivative and employing rigorous experimental protocols for evaluation, researchers can make informed decisions to optimize their peptide synthesis workflows.

References

Safety Operating Guide

Navigating the Disposal of Boc-Tyr(Me)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and peptide synthesis, the responsible management of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Boc-Tyr(Me)-OH (N-α-t-Boc-O-methyl-L-tyrosine), ensuring laboratory safety, regulatory compliance, and environmental stewardship. While specific disposal instructions for this compound are not extensively detailed in publicly available safety data sheets, a conservative approach based on its properties and guidelines for similar Boc-protected amino acids is essential.

Key Chemical and Safety Data

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₅H₂₁NO₅
Molecular Weight 295.33 g/mol
Appearance White to slight yellow to beige powder[1]
Storage Temperature 2-30°C
Storage Class 11 - Combustible Solids
Water Hazard Class (WGK) 3 (Germany)

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to implement appropriate personal protective equipment (PPE) and adhere to standard laboratory safety protocols.

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes or dust.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for integrity before use.

  • Body Protection: A laboratory coat is mandatory to prevent skin contact.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.

  • Engineering Controls: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Adherence to federal, state, and local environmental regulations is mandatory.

  • Waste Identification and Segregation:

    • Solid Waste: Collect pure, uncontaminated solid this compound waste in a dedicated, clearly labeled, and sealable container.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and wipes, should be collected in a separate, sealed container.

    • Solutions: Solutions containing this compound should be collected in a sealed, labeled container that is compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Labeling:

    • Clearly label all waste containers with the full chemical name: "this compound" or "N-α-t-Boc-O-methyl-L-tyrosine".

    • Indicate the nature of the waste (e.g., "Solid Chemical Waste," "Contaminated Debris").

    • Include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Temporary Storage:

    • Store sealed waste containers in a designated, secure chemical waste accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide an accurate chemical waste manifest, including the full chemical name and quantity of the waste.

    • Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Small Spills (Solid):

    • Restrict access to the spill area.

    • Wearing appropriate PPE, carefully sweep up the solid material, minimizing dust generation.

    • Place the spilled material into a labeled, sealable container for disposal.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.

  • Large Spills:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's EHS department or emergency response team immediately.

    • Ensure the area is well-ventilated.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This structured approach ensures that the disposal process is conducted safely, efficiently, and in full compliance with all applicable regulations, thereby protecting laboratory personnel and the environment.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment Assess Assess Waste Type (Solid, Solution, Contaminated) PPE->Assess Segregate Segregate Waste into Compatible Containers Assess->Segregate Label Label Container with Chemical Name & Hazard Segregate->Label Store Store in Designated Waste Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Waste Vendor Store->ContactEHS Manifest Complete Waste Manifest ContactEHS->Manifest Pickup Arrange for Waste Pickup Manifest->Pickup

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Boc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Boc-Tyr(Me)-OH. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a tyrosine derivative commonly used in peptide synthesis.[1][2][3] It is a white to slightly yellow or beige powder.[4][5]

PropertyValueSource
CAS Number 53267-93-9
Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
Appearance White to slight yellow to beige powder
Purity ≥98%
Storage Temperature 2-30°C
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any specific protocol. However, the following minimum PPE is required when handling this compound:

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use.
Eye Protection Safety Glasses/GogglesChemical splash goggles that meet ANSI Z.87.1 standards are required.
Face Protection Face ShieldA face shield should be worn over safety goggles, especially when there is a risk of splashing or when handling larger quantities.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against skin contact.
Respiratory Protection RespiratorUse of a NIOSH-approved respirator may be necessary if engineering controls like a fume hood are not feasible or if there is a risk of generating dust.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a chemical fume hood is operational and available for all manipulations of this compound.

  • Designate a specific area for handling this compound to minimize contamination.

  • Verify that an emergency eyewash station and safety shower are accessible.

2. Donning PPE:

  • Before entering the designated handling area, don all required PPE as outlined in the table above.

3. Handling:

  • Handle this compound exclusively within a certified chemical fume hood.

  • Use spark-proof tools and avoid creating dust.

  • Keep containers tightly closed when not in use.

4. Decontamination:

  • After handling, thoroughly wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Carefully remove and dispose of gloves in the designated chemical waste container.

  • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and contaminated lab supplies, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate Handling Area check_safety Verify Safety Equipment (Fume Hood, Eyewash, Shower) prep_area->check_safety don_ppe Wear Required PPE (Gloves, Goggles, Lab Coat) check_safety->don_ppe work_in_hood Work in Fume Hood don_ppe->work_in_hood handle_carefully Handle with Care (Avoid Dust, Keep Sealed) work_in_hood->handle_carefully decontaminate Decontaminate Work Area handle_carefully->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.